1H,1H,5H-Octafluoropentyl 2-fluoroacrylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl 2-fluoroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9O2/c1-3(9)4(18)19-2-6(12,13)8(16,17)7(14,15)5(10)11/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQCLSSVNOGTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382137 | |
| Record name | 1H,1H,5H-perfluoropentyl 2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87910-92-7 | |
| Record name | 1H,1H,5H-perfluoropentyl 2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate
[1]
Executive Summary & Strategic Analysis
1H,1H,5H-Octafluoropentyl 2-fluoroacrylate is a specialized fluorinated monomer.[1] Unlike standard acrylates, the presence of the fluorine atom at the
This guide details the synthesis of this monomer with a focus on overcoming two primary challenges:
-
Low Nucleophilicity: The electron-withdrawing fluorine atoms on the alcohol (1H,1H,5H-octafluoropentan-1-ol) render the hydroxyl group acidic and poorly nucleophilic.
-
Polymerization Risk: 2-Fluoroacrylates are highly susceptible to spontaneous polymerization, requiring rigorous inhibition strategies.[1]
Retrosynthetic Analysis
The most reliable laboratory-scale synthesis disconnects the ester bond, utilizing a high-energy acyl chloride intermediate to drive the reaction with the deactivated alcohol.
Figure 1: Retrosynthetic disconnection showing the convergence of the fluorinated alcohol and the activated acyl chloride.[1]
Synthesis Protocol: The Acyl Chloride Route
This method is preferred for research applications due to its modularity and high conversion rates.
Reagents and Materials Table
| Reagent | CAS No.[3][4][5][6] | Role | Eq. | Notes |
| 2-Fluoroacrylic acid | 430-99-9 | Precursor | 1.0 | Starting material for acyl chloride.[6][7] |
| Thionyl Chloride | 7719-09-7 | Chlorinating Agent | 1.5 | Excess required.[6] |
| DMF | 68-12-2 | Catalyst | 0.05 | Catalyzes acid chloride formation. |
| 1H,1H,5H-Octafluoropentan-1-ol | 355-80-6 | Nucleophile | 1.0 | The fluorinated alcohol.[1] |
| Triethylamine (TEA) | 121-44-8 | Base | 1.2 | Acid scavenger (HCl).[1] |
| MEHQ | 150-76-5 | Inhibitor | 500 ppm | Prevents radical polymerization. |
| Dichloromethane (DCM) | 75-09-2 | Solvent | - | Anhydrous. |
Step 1: Synthesis of 2-Fluoroacryloyl Chloride
Mechanism: Nucleophilic acyl substitution catalyzed by the Vilsmeier-Haack intermediate formed between DMF and Thionyl Chloride.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, addition funnel, and nitrogen inlet.
-
Charge: Add 2-Fluoroacrylic acid (10.0 g, 111 mmol), MEHQ (50 mg), and DMF (0.4 mL) to the flask.
-
Addition: Cool to 0°C. Add Thionyl Chloride (19.8 g, 166 mmol) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 1 hour. Then, heat to 50°C for 2 hours until gas evolution (SO₂, HCl) ceases.
-
Purification: Distill the crude mixture at atmospheric pressure.
-
Target BP: ~82°C.
-
Yield: Expect ~85-90% of a clear, fuming liquid.[1]
-
Storage: Use immediately or store at -20°C under Argon.
-
Step 2: Esterification (The Coupling)[1]
Mechanism: The fluorinated alcohol attacks the carbonyl carbon of the acid chloride. TEA neutralizes the generated HCl, driving the equilibrium forward.[1]
-
Setup: Flame-dry a 500 mL 3-neck flask. Cool under nitrogen.
-
Charge: Add 1H,1H,5H-Octafluoropentan-1-ol (23.2 g, 100 mmol), TEA (12.1 g, 120 mmol), and anhydrous DCM (150 mL). Add MEHQ (100 mg).[1]
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Addition: Dissolve the freshly prepared 2-Fluoroacryloyl chloride (10.8 g, 100 mmol) in 20 mL DCM. Add this solution dropwise to the reaction flask over 45 minutes. Control exotherm to keep T < 0°C.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight.
-
Observation: A white precipitate (TEA[1]·HCl) will form.
-
Workup and Purification
-
Quench: Pour the reaction mixture into ice-cold 5% HCl (100 mL) to remove excess amine.
-
Wash: Separate the organic layer.[7] Wash sequentially with:
-
Saturated NaHCO₃ (2 x 100 mL) — Caution: CO₂ evolution.[1]
-
Brine (100 mL).
-
-
Dry: Dry over anhydrous MgSO₄. Filter.
-
Concentration: Remove solvent under reduced pressure (Rotavap) at < 30°C. Do not overheat , as polymerization may occur.
-
Distillation: Perform vacuum distillation.
-
Pressure:[1] 0.5 - 2.0 mmHg.
-
Expected BP: ~60-70°C (Estimation based on MW and fluorination).
-
Note: Add fresh MEHQ to the distillation pot before heating.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Scientific Integrity & Troubleshooting (E-E-A-T)
Mechanistic Insight: The Fluorine Effect
The fluorine atoms on the alcohol chain (
-
Consequence: Standard Fischer esterification (Acid + Alcohol
Ester + Water) will fail or have negligible yield.[1] -
Solution: Using the Acid Chloride creates a high-energy leaving group (Cl⁻), which is necessary to overcome the poor nucleophilicity of the fluorinated alcohol.[1]
Self-Validating the Protocol
To ensure the reaction is proceeding correctly without isolating intermediates, use these checkpoints:
-
IR Spectroscopy (In-process): Monitor the disappearance of the broad -OH stretch (
) and the appearance of the ester carbonyl stretch ( ). -
GC-MS: The molecular ion peak for the product should be
(Calculation: ). -
Inhibitor Check: If the reaction mixture becomes viscous or cloudy (polymer formation), the run is compromised.[1] Ensure oxygen is present during storage (MEHQ requires dissolved oxygen to function), but run the reaction under Nitrogen.[1]
Alternative Route: Dehydrohalogenation
If 2-fluoroacryloyl chloride is unavailable or too unstable, use the 2-Bromo-2-fluoropropionate Route :
-
React 2-bromo-2-fluoropropionyl chloride with the fluorinated alcohol.
-
Treat the resulting saturated ester with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to eliminate HBr and form the double bond.
Characterization Data
| Technique | Expected Signal | Assignment |
| Vinyl proton (trans to F) | ||
| Vinyl proton (cis to F) | ||
| Terminal | ||
| Vinyl Fluorine | ||
| Fluorinated tail signals | ||
| IR | 1750 cm⁻¹ | C=O[1][4][9][10] Ester stretch |
| 1640 cm⁻¹ | C=C Vinyl stretch |
References
-
BenchChem. (n.d.). 2-Fluoroacryloyl Chloride | Research Chemical. Retrieved from [1]
-
ChemicalBook. (2023). 1H,1H,5H-Octafluoropentyl Acrylate Properties and Synthesis. Retrieved from [1]
-
Google Patents. (2018). Method for producing 2-fluoroacrylate (JP6880249B2). Retrieved from
-
PubChem. (n.d.). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.[1][10][11] National Library of Medicine. Retrieved from [1]
-
TCI Chemicals. (n.d.). 1H,1H,5H-Octafluoropentyl Acrylate (Stabilized with MEHQ).[1][9] Retrieved from [1]
Sources
- 1. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- (CAS 355-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. polysciences.com [polysciences.com]
- 3. 1H,1H,5H-Octafluoropentyl Acrylate synthesis - chemicalbook [chemicalbook.com]
- 4. 1H,1H,5H-Octafluoropentyl methacrylate [webbook.nist.gov]
- 5. lookchem.com [lookchem.com]
- 6. 2-Fluoroacryloyl Chloride|Research Chemical [benchchem.com]
- 7. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 1H,1H,5H-Octafluoropentyl Acrylate | 376-84-1 [chemicalbook.com]
- 10. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- [webbook.nist.gov]
- 11. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]
physicochemical properties of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate
An In-depth Technical Guide to the Physicochemical Properties of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the (OFP-2FA), a fluorinated monomer with significant potential in the development of advanced materials. Due to the limited publicly available data on this specific molecule, this guide establishes a robust scientific foundation by drawing parallels with its close structural analogs: 1H,1H,5H-Octafluoropentyl acrylate (OFPA) and 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA). The document delves into the synthesis, characterization, and potential applications of OFP-2FA, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The guide emphasizes the causality behind experimental choices and provides detailed protocols for the characterization of this and similar fluorinated polymers.
Introduction: The Significance of Fluorinated Acrylates
Fluorinated polymers have garnered considerable interest across various scientific and industrial domains due to their unique and highly desirable properties. These include exceptional thermal stability, chemical inertness, low surface energy, and biocompatibility.[1] The strategic introduction of fluorine atoms into a polymer backbone can dramatically alter its physicochemical characteristics, leading to materials with enhanced performance in demanding environments.[2]
This compound (OFP-2FA) is a member of the fluorinated acrylate family of monomers. While specific data on OFP-2FA is sparse, its structural components—a highly fluorinated pentyl chain and a 2-fluoroacrylate group—suggest it holds promise for creating novel polymers with tailored properties. The presence of the electron-withdrawing fluorine atom on the acrylate double bond is expected to influence its reactivity and the ultimate properties of the resulting polymer.
This guide will systematically explore the known and extrapolated properties of OFP-2FA. By examining the well-documented characteristics of its acrylate and methacrylate analogs, we can construct a scientifically sound profile of this promising monomer.
Chemical Identity and Structural Analogs
A clear understanding of the chemical identity of OFP-2FA and its analogs is crucial for interpreting its properties and potential applications.
| Identifier | This compound (OFP-2FA) | 1H,1H,5H-Octafluoropentyl acrylate (OFPA) | 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) |
| CAS Number | 87910-92-7[3] | 376-84-1[4][5] | 355-93-1[6] |
| Molecular Formula | C₈H₅F₉O₂ | C₈H₆F₈O₂[4][5] | C₉H₈F₈O₂[6] |
| Molecular Weight | 304.10 g/mol | 286.12 g/mol [4][5] | 300.15 g/mol [6] |
| Synonyms | Not readily available | Acrylic Acid 1H,1H,5H-Octafluoropentyl Ester[4][7] | 1,1,5-Trihydroperfluoroamyl methacrylate[8] |
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a monomer are critical determinants of its polymerization behavior and the characteristics of the resulting polymer. The following table summarizes the known properties of OFPA and OFPMA, which serve as a basis for estimating the properties of OFP-2FA.
| Property | 1H,1H,5H-Octafluoropentyl acrylate (OFPA) | 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) | This compound (OFP-2FA) (Estimated) |
| Appearance | Colorless to almost colorless clear liquid[9] | Colorless to almost colorless clear liquid[10] | Colorless to pale yellow liquid |
| Boiling Point | 122 °C/140 mmHg[9] | 88 °C/40 mmHg[10] | Likely similar to or slightly higher than OFPA due to increased polarity |
| Density | 1.488 g/mL at 25 °C[4] | 1.432 g/mL at 25 °C[10] | Expected to be higher than OFPA due to the additional fluorine atom |
| Refractive Index (n20/D) | 1.349[9] | 1.358[10] | Likely in the range of 1.34-1.36 |
| Solubility | Practically insoluble in water[9] | Slightly soluble in water[11] | Expected to have very low solubility in water |
Synthesis and Polymerization
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of OFP-2FA is the direct esterification of 2-fluoroacrylic acid with 1H,1H,5H-octafluoropentanol. This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product.
Experimental Protocol: Esterification Synthesis of OFP-2FA
-
Reaction Setup: A round-bottom flask is charged with 1H,1H,5H-octafluoropentanol, a slight molar excess of 2-fluoroacrylic acid, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). A suitable solvent that forms an azeotrope with water, such as toluene, is added.
-
Reaction Conditions: The flask is equipped with a Dean-Stark apparatus and a condenser. The reaction mixture is heated to reflux. The water produced during the esterification is continuously removed as an azeotrope with toluene.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the limiting reagent.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Caption: Proposed synthesis workflow for this compound.
Polymerization of OFP-2FA
The 2-fluoroacrylate moiety in OFP-2FA is expected to undergo free-radical polymerization, similar to its non-fluorinated and methacrylate counterparts. The presence of the alpha-fluorine atom can, however, influence the polymerization kinetics and the properties of the resulting polymer. It is anticipated that polymers of OFP-2FA will exhibit properties characteristic of side-chain fluorinated polymers, including low surface energy and hydrophobicity.[1]
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of both the monomer and the resulting polymer are critical. A combination of spectroscopic and analytical techniques is employed for this purpose.
Analytical Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the hydrogen atoms in the molecule, allowing for the confirmation of the pentyl chain and the absence of impurities.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atoms in both the octafluoropentyl chain and the 2-fluoroacrylate group.
-
¹³C NMR: Offers detailed information about the carbon skeleton of the molecule.
-
-
Fourier-Transform Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the carbonyl (C=O) stretch of the ester and the C-F bonds.
-
Mass Spectrometry (MS): Confirms the molecular weight of the monomer. Techniques like pyrolysis-gas chromatography-mass spectrometry (pyr-GC/MS) can be used to analyze the thermal decomposition products of the polymer, providing insights into its structure.[12]
-
Gel Permeation Chromatography (GPC): Essential for determining the molecular weight and molecular weight distribution of the synthesized polymer.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the polymer.
-
Caption: Analytical workflow for the characterization of OFP-2FA and its polymer.
Potential Applications in Research and Drug Development
The unique properties anticipated for polymers derived from OFP-2FA suggest a range of high-value applications.
-
Performance Coatings: The low surface energy and hydrophobicity make these polymers excellent candidates for anti-fouling and self-cleaning coatings.[10]
-
Medical Devices: The chemical inertness and potential for biocompatibility could be leveraged for coatings on medical implants and devices to reduce biofouling.[8]
-
Drug Delivery: The amphiphilic nature that can be achieved by copolymerizing OFP-2FA with hydrophilic monomers opens possibilities for creating micelles or nanoparticles for targeted drug delivery. Acrylate and methacrylate-based polymers are already explored for such applications. The fluorine content also provides a useful tag for ¹⁹F MRI applications.
Safety and Handling
While a specific safety data sheet for this compound is available, it is prudent to handle it with the same precautions as its analogs.[3]
-
Hazards: Fluorinated acrylates are generally considered irritants to the skin, eyes, and respiratory system.
-
Precautions for Safe Handling:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors.
-
Keep away from heat, sparks, and open flames.
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is often stabilized with an inhibitor like MEHQ to prevent premature polymerization.
Conclusion
This compound represents a promising, albeit currently under-documented, fluorinated monomer. By leveraging the extensive data available for its acrylate and methacrylate analogs, this guide has constructed a comprehensive physicochemical profile. The insights into its synthesis, characterization, and potential applications provide a valuable resource for scientists and researchers. As further research into this specific monomer becomes available, the foundation laid herein will serve as a crucial reference point for the development of next-generation fluorinated materials.
References
-
PureSynth. (n.d.). 1H1H5H-Octafluoropentyl Acrylate (Stabilized With Mehq) 97.0%(GC). Retrieved from [Link]
- Ivanov, A. A., & Belov, N. A. (2021). Fluorinated polymers: evaluation and characterization of structure and composition.
-
Lawrence Berkeley National Laboratory. (n.d.). Surfaces of Fluorinated Polymer Systems. Retrieved from [Link]
-
RSC Publishing. (2023, December 6). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Retrieved from [Link]
-
NIST. (n.d.). 1H,1H,5H-Octafluoropentyl methacrylate. NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Publications. (n.d.). Microstructural Characterization of Fluoropolymers via Two-Dimensional 1H/19F/13C Triple-Resonance NMR Techniques. Retrieved from [Link]
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]
-
Grokipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium 2-fluoroacrylate. PubChem. Retrieved from [Link]
-
JIN DUN. (n.d.). 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA). Retrieved from [Link]
-
PubChemLite. (n.d.). 1h,1h,5h-octafluoropentyl methacrylate (C9H8F8O2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 31). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. PMC. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 1H,1H,5H-OCTAFLUOROPENTYL ACRYLATE. Retrieved from [Link]
-
KROTOVA I. A., et al. (n.d.). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Retrieved from [Link]
-
MDPI. (2024, October 14). Synthesis and Properties of Novel Acrylic Fluorinated Surfactants. Retrieved from [Link]
-
SSRN. (n.d.). Synthesis and conformational relationship of new fluorinated acrylate polymer-based internal mold release agents. Retrieved from [Link]
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. pure-synth.com [pure-synth.com]
- 5. 1H,1H,5H-Octafluoropentyl Acrylate synthesis - chemicalbook [chemicalbook.com]
- 6. 1H,1H,5H-Octafluoropentyl methacrylate [webbook.nist.gov]
- 7. 1H,1H,5H-Octafluoropentyl Acrylate | 376-84-1 | TCI AMERICA [tcichemicals.com]
- 8. polysciences.com [polysciences.com]
- 9. 1H,1H,5H-OCTAFLUOROPENTYL ACRYLATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. China 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) manufacturers and suppliers | JIN DUN [jindunchem-med.com]
- 11. METHYL 2-FLUOROACRYLATE | 2343-89-7 [chemicalbook.com]
- 12. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate: Synthesis, Properties, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate, a fluorinated monomer with significant potential in the development of advanced polymers for specialized applications, particularly within the biomedical and pharmaceutical fields. While direct experimental data for this specific monomer, identified by CAS number 87910-92-7, is limited in public literature, this guide synthesizes information from closely related analogues—1H,1H,5H-octafluoropentyl acrylate/methacrylate and other 2-fluoroacrylates—to provide a robust and scientifically grounded resource. We will delve into its molecular structure, propose a viable synthetic pathway, explore its anticipated polymerization characteristics, and discuss the unique properties and potential applications of its corresponding polymer, Poly(this compound). This guide is intended to empower researchers and drug development professionals with the foundational knowledge to explore the utility of this promising, highly fluorinated monomer.
Introduction: The Strategic Advantage of Fluorination in Polymer Science
The incorporation of fluorine into polymer structures imparts a unique and highly desirable set of properties. The high electronegativity and low polarizability of the fluorine atom lead to strong carbon-fluorine bonds, resulting in polymers with exceptional thermal stability, chemical inertness, and low surface energy. These characteristics are particularly advantageous in the design of materials for demanding environments, such as those encountered in biomedical devices and drug delivery systems.[1]
The subject of this guide, this compound, combines two key fluorinated motifs: a highly fluorinated pentyl ester side chain and a fluorine atom at the alpha position of the acrylate backbone. This unique combination is expected to yield polymers with enhanced hydrophobicity, lipophobicity, and potentially unique reactivity and surface properties, making it a compelling candidate for advanced material development.
Molecular Structure and Identification
The foundational step in understanding the potential of this compound is a thorough examination of its molecular structure.
CAS Number: 87910-92-7
Molecular Formula: C₈H₅F₉O₂
Molecular Weight: 316.11 g/mol
Structure:
Figure 1: Chemical Structure of this compound
The structure reveals the key functional groups:
-
Acrylate Moiety: The CH₂=CF-COO- group provides the polymerizable vinyl functionality. The presence of fluorine on the double bond is anticipated to significantly influence its reactivity.
-
Ester Linkage: Connects the acrylate group to the fluorinated side chain.
-
Octafluoropentyl Side Chain: The -CH₂(CF₂)₄H chain is responsible for the anticipated low surface energy, hydrophobicity, and chemical resistance of the resulting polymer.
Proposed Synthesis Pathway
Reaction Scheme:
Figure 2: Proposed Synthesis of this compound
Experimental Protocol (Proposed):
-
Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap is charged with 1H,1H,5H-octafluoropentanol (1.0 equivalent) and a suitable solvent such as toluene.
-
Addition of Reactants: 2-Fluoroacrylic acid (1.1 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added to the flask.
-
Reaction: The mixture is heated to reflux. The water formed during the esterification is removed azeotropically using the Dean-Stark trap to drive the reaction to completion.
-
Work-up: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final this compound.
An alternative approach could involve the transesterification of a simpler 2-fluoroacrylate ester, such as methyl 2-fluoroacrylate, with 1H,1H,5H-octafluoropentanol in the presence of a suitable catalyst.[4][5]
Polymerization and Polymer Properties
The polymerization of this compound is expected to proceed via free-radical polymerization, similar to other acrylate monomers.[6][7]
Polymerization Workflow:
Figure 3: Free-Radical Polymerization of this compound
Predicted Properties of Poly(this compound):
| Property | Predicted Characteristic | Rationale |
| Surface Energy | Very Low | The high density of fluorine atoms in the side chains will lead to a non-stick, low-energy surface. |
| Wettability | Hydrophobic and Oleophobic | The fluorinated side chains will repel both water and oils. |
| Chemical Resistance | High | The strong C-F bonds and the shielding effect of the fluorine atoms will protect the polymer backbone from chemical attack.[8] |
| Thermal Stability | High | The inherent stability of the C-F bond contributes to a high decomposition temperature. |
| Refractive Index | Low | Fluorinated polymers typically exhibit low refractive indices. |
| Biocompatibility | Likely High | Fluoropolymers are generally considered biocompatible and are used in various medical applications.[1][9][10] |
Potential Applications in Research and Drug Development
The unique combination of properties anticipated for Poly(this compound) makes it a highly attractive material for a range of applications in the life sciences.
-
Drug Delivery Systems: The hydrophobicity of the polymer could be utilized in the formulation of nanoparticles or micelles for the controlled release of hydrophobic drugs. The polymer could form a protective shell, shielding the drug from degradation and controlling its release profile.
-
Medical Device Coatings: The low surface energy and biocompatibility of the polymer make it an excellent candidate for coating medical devices such as catheters, stents, and surgical tools.[1][11] Such coatings can reduce friction, prevent biofouling, and improve the overall performance and safety of the device.
-
Cell Culture Surfaces: The non-adhesive properties of the polymer could be used to create specialized surfaces for cell culture, preventing cell adhesion where it is not desired.
-
Biosensors: The unique surface properties of the polymer could be functionalized to create sensitive and selective biosensors.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, we can predict the key features based on its structure and data from similar compounds.
-
¹H NMR: Expected signals would include a multiplet for the vinyl protons, a triplet for the -CH₂- group adjacent to the ester oxygen, and a triplet of triplets for the terminal -CHF₂ proton.
-
¹⁹F NMR: A complex spectrum is expected with multiple signals corresponding to the different fluorine environments in the octafluoropentyl chain and a distinct signal for the fluorine on the acrylate double bond.[12]
-
IR Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester (around 1740 cm⁻¹), the C=C stretch of the acrylate (around 1640 cm⁻¹), and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.[13][14]
Safety and Handling
Fluorinated monomers, particularly acrylates, require careful handling due to their potential reactivity and toxicity.[15]
General Safety Precautions:
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, dark place, away from heat and sources of ignition. The monomer is typically supplied with a polymerization inhibitor.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.
Conclusion
This compound represents a promising, yet underexplored, monomer for the synthesis of advanced fluoropolymers. By leveraging the combined properties of a highly fluorinated side chain and a 2-fluoroacrylate backbone, it is anticipated that the resulting polymer will exhibit exceptional characteristics, including very low surface energy, high chemical and thermal stability, and biocompatibility. These properties make it a strong candidate for cutting-edge applications in drug delivery, medical device coatings, and other areas of biomedical research. This technical guide provides a foundational understanding to encourage and facilitate further investigation into this exciting class of materials.
References
-
The Chemours Company. (n.d.). Fluoropolymers, Fluorinated Gases, and Healthcare. Retrieved from [Link]
- Li, W., et al. (2014). Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. Industrial & Engineering Chemistry Research, 53(16), 6646-6654.
- Zhang, W., et al. (2014). Fluorinated Poly(meth)acrylate: Synthesis and properties. Chinese Journal of Polymer Science, 32(10), 1297-1313.
-
Using Fluoropolymers In Biomedical Applications. (2020, November 25). Boyd Corporation. Retrieved from [Link]
-
The Critical Role of Fluoropolymers in Modern Medical Technology. (2024, October 4). Dalau Ltd. Retrieved from [Link]
- Saltigo GmbH. (2016). Preparation of substituted 2-fluoroacrylic acid derivatives. Google Patents.
-
The use of fluoropolymer components in medical. (2020, July 7). Adtech Polymer Engineering Ltd. Retrieved from [Link]
-
Differentiating Fluorinated Polymers. (n.d.). FluoroCouncil. Retrieved from [Link]
-
Graffte, K. (2005, October 1). Fluoropolymers: Fitting the Bill for Medical Applications. MDDI Online. Retrieved from [Link]
- Kissa, E. (2016). Fluoroalkyl Acrylate Polymers and Their Applications. In Fluorinated Surfactants and Repellents, Second Edition (pp. 139-176). CRC Press.
-
Fluoropolymers vs. Side-Chain Fluorinated Polymers. (n.d.). American Chemistry Council. Retrieved from [Link]
- Clark, S. L., et al. (2017).
- Central Glass Co., Ltd. (2016). Process for preparation of 2-fluoroacrylic esters. Google Patents.
-
Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (2024, April 1). MDPI. Retrieved from [Link]
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (2020, January 23). MDPI. Retrieved from [Link]
- Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. (2021). Journal of Physics: Conference Series, 2086, 012133.
-
A Practical Synthesis of Terminal Vinyl Fluorides. (2024, August 4). PubMed Central. Retrieved from [Link]
- Boguslavskaya, L. S., et al. (1992). α-Fluoroacrylates: synthesis, properties and use. Russian Chemical Reviews, 61(7), 674-688.
-
The Society of the Plastics Industry, Inc. (2018). Guide to the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
- Acrylic acid chloanhydride and fluorinated alcohols interaction as a base for fluorine modification of acrylates. (2005). Journal of Fluorine Chemistry, 126(5), 785-791.
-
Daikin Industries, Ltd. (2023, March 8). Safety data sheet. Retrieved from [Link]
-
The Society of the Plastics Industry, Inc. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
19 F NMR spectra of the fluorinated acrylic acid ester (Fig. 22) in... (n.d.). ResearchGate. Retrieved from [Link]
-
Tarrant, P., & O'Connor, D. E. (1963). Fluorinated Esters: Synthesis and Identification. PDXScholar. Retrieved from [Link]
-
Quantitative Comonomer Analysis of Polyacrylates via IR Spectroscopy. (n.d.). tesa SE. Retrieved from [Link]
- Nippon Steel Chemical Co., Ltd. (2007). Process for producing high-purity epoxy resin and epoxy resin composition. Google Patents.
- Pfizer Inc. (2023). Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide and uses thereof. Google Patents.
-
United States Patent and Trademark Office. (n.d.). Patent File Wrapper. Retrieved from [Link]
- Relypsa, Inc. (2021). Synthesis of methyl 2-fluoroacrylate. Google Patents.
- Yale University. (2024). Bi-functional compounds for removing macrophage migration inhibitory factor (MIF) or immunoglobulin G (IgG). Google Patents.
- Nguyen, T., & Wakselman, C. (1987). Primary polyfluoroallylic alcohols. Preparation and isomerization into 2-fluoroacrylic acid fluorides and 1-fluoro vinyl ketones. The Journal of Organic Chemistry, 52(24), 5447-5451.
-
LumiLor. (n.d.). Patents. Retrieved from [Link]
-
Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Al-Tannak, N. F., et al. (2020). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 12(33), 4165-4174.
-
Infrared Spectroscopy of Polymers X: Polyacrylates. (2023, January 1). Spectroscopy. Retrieved from [Link]
- Rohm and Haas Company. (2002). Transesterification process. Google Patents.
- Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Physical Science and Technology (3rd ed., Vol. 6, pp. 247-260). Academic Press.
- Esterification and Transesterification Assisted by Microwaves of Crude Palm Oil. Homogeneous Catalysis. (2011). CT&F - Ciencia, Tecnología y Futuro, 4(3), 7-18.
- Acrylate-Selective Transesterification of Methacrylate/Acrylate Copolymers: Postfunctionalization with Common Acrylates and Alcohols. (2018). Macromolecules, 51(15), 5897-5905.
- Catalytic Transesterification Routes to Novel Vinyl Glycolate Derivatives of Polyhydric Alcohols. (2020). ACS Omega, 5(25), 15463-15469.
Sources
- 1. The Critical Role of Fluoropolymers in Modern Medical Technology – Dalau Ltd [dalau.com]
- 2. kaibangchem.com [kaibangchem.com]
- 3. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 4. Transesterification process - Patent 1241163 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. fluoropolymerpartnership.com [fluoropolymerpartnership.com]
- 9. boydbiomedical.com [boydbiomedical.com]
- 10. adtech.co.uk [adtech.co.uk]
- 11. mddionline.com [mddionline.com]
- 12. biophysics.org [biophysics.org]
- 13. pstc.org [pstc.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Fluorinated Acrylate Monomers
Foreword: The Criticality of Thermal Stability in Advanced Applications
For researchers, scientists, and professionals engaged in drug development, polymer science, and advanced materials, the environmental and operational stability of monomeric building blocks is paramount. Fluorinated acrylate and methacrylate monomers are foundational to a vast array of high-performance materials, from biocompatible coatings for medical devices to weather-resistant polymers and low-surface-energy coatings. Their efficacy in these demanding roles is intrinsically linked to their thermal stability. Understanding the precise temperatures at which these monomers begin to degrade, the pathways their decomposition follows, and the products they form is not merely an academic exercise. It is a critical determinant of a final product's performance, longevity, and safety. This guide provides a deep dive into the core principles governing the thermal behavior of these unique monomers, offering both foundational knowledge and actionable, field-proven experimental protocols to empower your research and development endeavors.
Section 1: Foundational Principles of Thermal Stability in Fluorinated Systems
The enhanced thermal stability of fluorinated compounds compared to their hydrocarbon counterparts is a direct consequence of fundamental atomic properties and bond energies. The introduction of fluorine atoms into an acrylate monomer backbone imparts a significant stabilizing effect, rooted in the exceptional strength of the carbon-fluorine (C-F) bond.
The Energetic Landscape: Why Fluorine Confers Stability
The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) that can reach up to 130 kcal/mol (or approximately 544 kJ/mol).[1][2] This is substantially higher than a typical carbon-carbon (C-C) single bond, which has a BDE of around 83 kcal/mol (or approximately 346 kJ/mol).[1] This disparity is the cornerstone of the thermal resilience of fluorinated materials.
This exceptional strength arises from a combination of factors:
-
High Electronegativity: Fluorine is the most electronegative element. This creates a highly polarized Cδ+—Fδ− bond, introducing a significant ionic character that adds electrostatic attraction to the covalent bond, thereby strengthening it.[1]
-
Optimal Orbital Overlap: The small atomic radius of fluorine allows for highly effective overlap with carbon's orbitals, contributing to a shorter and stronger bond.
During thermal degradation, the initial bond cleavage will preferentially occur at the weakest point in the molecular structure. In a fluorinated acrylate, the C-C bonds of the polymer backbone and the ester linkage are energetically more susceptible to scission than the C-F bonds of the side chain.[3] This fundamental principle dictates the subsequent decomposition pathways.
Section 2: Mechanisms of Thermal Decomposition
The thermal degradation of fluorinated acrylates is not a monolithic process. The specific pathway is highly dependent on the structure of the monomer, particularly the presence or absence of an α-methyl group, which distinguishes methacrylates from acrylates.
Fluorinated Polymethacrylates: A Pathway of Unzipping
Polymers derived from fluorinated methacrylate monomers primarily degrade through a depolymerization or "unzipping" mechanism, which is essentially the reverse of polymerization.[4] This process is characterized by the near-quantitative regeneration of the original monomer.
The generally accepted mechanism proceeds as follows:
-
Initiation: The process begins with the homolytic cleavage of a C-C bond in the polymer backbone, often initiated at a thermally weak point. This random main-chain scission forms two macroradicals.[4][5]
-
Depropagation (Unzipping): The resulting tertiary macroradicals are relatively stable and readily "unzip," sequentially releasing monomer units. This chain reaction continues until the radical is terminated.
-
Termination: Two radical chains combine or undergo disproportionation.
The primary pyrolysis product of a fluorinated polymethacrylate is, therefore, the corresponding monomer.[6] This clean decomposition is a significant advantage in applications where residue-free degradation is desirable.
Fluorinated Polyacrylates: A More Complex Degradation Cascade
In contrast, polymers derived from fluorinated acrylate monomers, which lack the α-methyl group, undergo a more complex degradation process. The absence of the stabilizing methyl group means the secondary macroradicals formed upon chain scission are less stable, making simple unzipping less favorable.
The degradation of fluorinated polyacrylates is a multi-pathway process:
-
Random Main-Chain Scission: Similar to methacrylates, the process is initiated by the random cleavage of the polymer backbone. However, instead of clean unzipping, this leads to the formation of a variety of oligomeric fragments, such as dimers and trimers.[6]
-
Side-Chain Reactions: A significant portion of the degradation involves reactions of the fluorinated ester side chain. This can lead to the formation of the corresponding fluorinated alcohol and olefins.[6]
-
Formation of Cyclic Products: One of the more unique degradation products observed during the pyrolysis of some fluorinated polyacrylates is the formation of fluorinated cyclohexanes. This is thought to occur via a nucleophilic bimolecular substitution pathway involving the side chain.[6]
The resulting pyrolysis mixture from a fluorinated polyacrylate is therefore far more complex than that from a methacrylate, containing monomer, oligomers, alcohols, and other rearranged products.[6]
Sources
A Comprehensive Technical Guide to the Solubility of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated compounds. This document will delve into the physicochemical properties that govern its solubility, present available data, and offer a detailed experimental protocol for determining its solubility in various organic solvents.
Introduction to this compound
This compound is a fluorinated acrylate monomer with the chemical formula C₈H₅F₁₁O₂ and a molecular weight of approximately 350.11 g/mol . Its structure is characterized by a highly fluorinated pentyl chain attached to a fluoroacrylate group. This unique combination of a reactive acrylate moiety and a stable, hydrophobic, and oleophobic fluorinated tail makes it a valuable building block in the synthesis of specialty polymers. These polymers find applications in coatings, adhesives, and other materials where low surface energy, high thermal stability, and chemical resistance are desired.
Understanding the solubility of this monomer is critical for its effective use in polymerization reactions, formulation development, and purification processes. The choice of solvent can significantly impact reaction kinetics, polymer properties, and the overall efficiency of manufacturing processes.
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by its distinct molecular structure, which imparts a unique polarity and capacity for intermolecular interactions.
-
Fluorinated Alkyl Chain: The octafluoropentyl group is the dominant feature of the molecule. The high electronegativity of fluorine atoms creates a nonpolar, electron-rich sheath around the carbon backbone. This results in weak van der Waals forces and makes this portion of the molecule both hydrophobic (water-repelling) and oleophobic (oil-repelling).
-
Fluoroacrylate Group: The 2-fluoroacrylate group introduces a degree of polarity to the molecule due to the presence of the carbonyl (C=O) and ether (-O-) functionalities. However, the electron-withdrawing fluorine atom on the double bond can influence the electron distribution and reactivity of this group.
-
"Like Dissolves Like" Principle: Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit preferential solubility in solvents with similar properties. Therefore, fluorinated solvents are expected to be excellent candidates for dissolving this compound. Its solubility in common organic solvents will likely be influenced by the balance between its polar acrylate head and its nonpolar, fluorinated tail.
Solubility Profile of this compound
While comprehensive, publicly available datasets on the solubility of this compound in a wide array of organic solvents are limited, its structural characteristics allow for some educated predictions. The following table summarizes expected solubility trends and includes any available data. Researchers are strongly encouraged to determine solubility experimentally for their specific application and conditions.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Fluorinated Solvents | Ethyl nonafluorobutyl ether, Perfluorohexane | High | The fluorinated nature of these solvents closely matches that of the octafluoropentyl chain, leading to favorable intermolecular interactions. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate to High | The polarity of the ketone's carbonyl group can interact with the fluoroacrylate moiety, and the alkyl portions can interact with the fluorinated chain to some extent. |
| Esters | Ethyl acetate, Butyl acetate | Moderate | Similar to ketones, the ester group provides polarity that can solvate the acrylate portion of the molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | The ether linkage offers some polarity, but the overall nonpolar character of many common ethers may limit solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | The strong hydrogen-bonding network of alcohols is not effectively disrupted by the nonpolar fluorinated chain, leading to poor solvation. |
| Alkanes | Hexane, Heptane | Very Low | The nonpolar, but non-fluorinated, nature of alkanes leads to weak interactions with the highly fluorinated chain (oleophobicity). |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The polarizability of the aromatic ring may offer some interaction with the fluorinated chain, but significant solubility is not expected. |
| Water | Insoluble | The molecule is predominantly hydrophobic due to the long fluorinated chain. |
Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method
The following is a detailed, step-by-step protocol for determining the solubility of this compound in an organic solvent at a specific temperature. This method is based on achieving a saturated solution and then quantifying the dissolved solute.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (±0.0001 g)
-
Vials with screw caps and PTFE septa
-
Temperature-controlled shaker or incubator
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or ¹H NMR)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the isothermal equilibrium method.
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be more than what is expected to dissolve.
-
Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time required. The presence of undissolved solid at the end of this period is essential.
-
-
Sampling:
-
Remove the vials from the shaker and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the solution into a pre-weighed vial. This step removes any suspended microcrystals.
-
-
Quantification:
-
Determine the mass of the filtered saturated solution.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the saturated solution and the calibration standards using a suitable analytical technique. Gas Chromatography with a Flame Ionization Detector (GC-FID) is often suitable for volatile compounds like this.
-
Calculate the concentration of the solute in the saturated solution from the calibration curve.
-
-
Data Expression:
-
Express the solubility in standard units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).
-
Factors Influencing Solubility Measurements
Several factors can affect the experimental determination of solubility, and it is crucial to control them to obtain reliable and reproducible data.
Caption: Factors that can significantly impact the solubility of a compound.
-
Temperature: The solubility of solids in liquids is generally temperature-dependent. For most systems, solubility increases with temperature. Therefore, precise temperature control during the equilibration and sampling phases is paramount.
-
Purity: The presence of impurities in either the solute or the solvent can alter the measured solubility. It is recommended to use high-purity materials.
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is important to characterize the solid phase in equilibrium with the saturated solution.
Conclusion
While specific solubility data for this compound remains to be extensively published, a thorough understanding of its chemical structure provides a strong basis for predicting its behavior in various organic solvents. Its highly fluorinated nature suggests a high affinity for fluorinated solvents and moderate solubility in polar aprotic solvents like ketones and esters. For precise and reliable data, the isothermal equilibrium method, as detailed in this guide, offers a robust experimental approach. Careful control of experimental variables, particularly temperature and purity, is essential for obtaining accurate and reproducible results, which are fundamental for the successful application of this versatile monomer in research and industry.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
health and safety data for octafluoropentyl fluoroacrylate
An In-Depth Technical Guide to the Health and Safety of Octafluoropentyl Acrylates
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the health and safety data for octafluoropentyl acrylates, a class of fluorinated monomers used in advanced material synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheet (SDS) information to deliver field-proven insights and explain the causality behind safety protocols. We will synthesize available data for the two most common variants, 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (OFP-A, CAS: 376-84-1) and 1H,1H,5H-octafluoropentyl methacrylate (OFP-MA, CAS: 355-93-1), to build a robust safety framework.
Introduction: Understanding Octafluoropentyl Acrylates
Octafluoropentyl acrylates are valuable monomers in polymer chemistry, prized for the unique properties they impart, such as hydrophobicity, chemical resistance, and low surface energy. These characteristics make them suitable for applications ranging from specialized coatings and adhesives to components in cosmetic formulations and biomedical devices.[1][2] The core structure consists of an acrylate or methacrylate functional group attached to a C5 fluoroalkyl chain.
The reactivity of the acrylate/methacrylate group, essential for polymerization, is also the primary driver of the material's toxicological profile. Understanding this relationship is fundamental to establishing safe handling procedures. This guide provides the necessary framework for risk assessment and control.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. Both OFP-A and OFP-MA share a similar hazard profile due to their structural similarities.
Table 1: GHS Hazard Classification Summary for Octafluoropentyl Acrylates
| Hazard Class | GHS Hazard Statement Code | Description | Applicable To |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | OFP-A, OFP-MA[3][4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | OFP-A, OFP-MA[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | OFP-A, OFP-MA[3][4][5] |
| Hazardous to the Aquatic Environment (Chronic) | H411 / H412 | Toxic/Harmful to aquatic life with long lasting effects. | OFP-A, OFP-MA[3][5][6] |
| Flammable Liquids | H227 | Combustible liquid. | OFP-MA[7] |
Toxicological Profile: The Causality Behind the Hazards
A deep understanding of why a substance is hazardous is critical for developing a culture of safety and ensuring protocols are self-validating.
-
Mechanism of Irritation (Skin, Eyes, Respiratory): The primary toxicological concern with acrylates is their action as alkylating agents. The electron-poor double bond in the acrylate moiety can readily react with nucleophilic functional groups (e.g., thiols, amines) found in proteins and other biological macromolecules. This covalent modification, known as Michael addition, can disrupt cellular structure and function, leading to an inflammatory response perceived as irritation.[8] In the respiratory tract, this can manifest as coughing and discomfort, while on the skin and in the eyes, it leads to redness, inflammation, and pain.[3][4]
-
Skin Sensitization: While not universally listed for OFP-A and OFP-MA in all SDSs, acrylates as a class are known skin sensitizers.[6][8] The initial exposure may cause irritation, but repeated contact can trigger an allergic reaction (sensitization dermatitis). The mechanism involves the acrylate acting as a hapten, binding to skin proteins to form an antigen that the immune system then recognizes as foreign, leading to a more severe reaction upon subsequent exposures. Therefore, minimizing all skin contact is a critical precautionary principle.
-
Systemic Toxicity: Data on acute systemic toxicity (e.g., LD50 values) for OFP-A and OFP-MA is largely unavailable in the reviewed literature.[4][9][10] However, a risk assessment conducted by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) for use in hair care products concluded that the risk of systemic toxicity is not considered unreasonable based on repeated-dose dermal and inhalation studies.[2] This suggests that while local irritation is the primary concern, systemic absorption is likely low under normal handling and use conditions.
-
Carcinogenicity and Mutagenicity: Long-term animal studies to evaluate the carcinogenic or mutagenic potential of octafluoropentyl acrylates have not been performed.[11] Standard toxicological assessments, such as the Ames mutagenicity assay, would be required to fill this data gap.[11]
Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is the cornerstone of safe chemical handling. This involves a hierarchy of controls, from engineering solutions to personal protective equipment.
Engineering Controls
-
Ventilation: Always handle octafluoropentyl acrylates in a well-ventilated area.[3][4] For procedures that may generate vapors or aerosols, such as heating or spraying, use a certified chemical fume hood.
-
Process Enclosure: For larger-scale operations, consider closed systems to minimize fugitive emissions.
Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a risk-based decision. The following diagram outlines a logical workflow for selecting appropriate PPE when handling octafluoropentyl acrylates.
Caption: PPE Selection Workflow for Octafluoropentyl Acrylates.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]
-
Launder contaminated work clothes separately from other laundry before reuse.[3]
-
Keep the work area clean and tidy to minimize accidental contact.
Handling, Storage, and Emergency Procedures
Safe Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of vapors.[3] Use non-sparking tools and take precautionary measures against static discharge.[4] Keep away from heat, sparks, and open flames, as these materials are combustible.[7][12]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[4][13] Avoid physical damage to containers.[3] Polyethylene or polypropylene containers are suitable.[3]
Spill Response
A structured response to a spill is critical to mitigate exposure and environmental contamination.
Caption: Emergency Spill Response Workflow.
First Aid Measures
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs or if breathing is difficult, seek medical attention.[4][13]
-
Skin Contact: Immediately take off all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help.[4][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical advice.[4][14]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[7][14]
Standardized Protocols for Safety Assessment
To address the existing data gaps in the toxicological profile of octafluoropentyl acrylates, standardized OECD (Organisation for Economic Co-operation and Development) test guidelines should be followed. Below are summaries of key protocols.
Protocol 1: Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
-
Methodology:
-
A small amount (0.5 mL of liquid) of the test substance is applied to a gauze patch.
-
The patch is applied to the shaved skin of a single rabbit for a 3-minute exposure period.
-
If no corrosive effects are observed, a second test is conducted on three different animals, each with a 4-hour exposure period.
-
The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Observations are scored, and the mean scores are used to classify the substance's irritation potential.
-
-
Self-Validation: This sequential test minimizes animal use while ensuring that highly corrosive substances are identified quickly. The use of a standardized scoring system ensures reproducibility.
Protocol 2: Acute Eye Irritation/Corrosion (Following OECD Guideline 405)
-
Objective: To determine the potential for a substance to cause serious eye damage or irritation.
-
Methodology:
-
A single dose (0.1 mL) of the liquid test substance is instilled into the conjunctival sac of one eye of an albino rabbit. The other eye remains untreated as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling).
-
Effects are scored, and the classification is based on the severity and reversibility of the observed lesions.
-
-
Self-Validation: The protocol includes criteria for early termination if severe pain or corrosive effects are evident, ensuring animal welfare. The detailed scoring system provides a robust basis for hazard classification.
Environmental Fate and Ecotoxicity
Octafluoropentyl acrylates are classified as toxic or harmful to aquatic life with long-lasting effects.[3][5][6] This necessitates stringent controls to prevent their release into the environment.
-
Environmental Precautions: Prevent spillage from entering drains or water courses.[3] Avoid release to the environment.[4]
-
Data Gaps: Crucial data regarding the persistence, degradability, and bioaccumulative potential of these substances are largely unavailable in current safety data sheets.[4] Given their fluorinated structure, there is a potential for environmental persistence, making responsible disposal paramount.
Conclusion
Octafluoropentyl acrylates are reactive monomers with a well-defined hazard profile dominated by their potential to cause skin, eye, and respiratory irritation. While systemic toxicity appears to be low under controlled use, the potential for skin sensitization and the known aquatic toxicity demand rigorous adherence to safety protocols. By understanding the chemical mechanisms behind these hazards, researchers and professionals can implement effective engineering controls, select appropriate PPE, and handle these valuable materials with the respect and caution they require, ensuring both personal safety and environmental protection.
References
- Apollo Scientific. (2023). 1H,1H,5H-Octafluoropentyl methacrylate Safety Data Sheet. Retrieved from apolloscientific.co.uk. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiKqz6kqV99I08whx_SCrnlVoAbCiS4wSmf_oG1C6hdq3eBTwvGF8XQFHgntUs9tEH9Ym4NWq2lrhkiizktT8Cz8wKK2SyQviIu8LhkI6dmPWWmXQViS9UGFIJxFtMwbD_YWd7xLR34sOJuzKvJBC_y2mwLSHTj-RMcUU=]
- Echemi. (n.d.). 1H,1H,5H-Octafluoropentyl acrylate SDS, 376-84-1 Safety Data Sheets. Retrieved from Echemi.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUeE290JKGQlAWLm-R8iDQS_xpYpkX7_5mk2Un-bUiocgCS3SQNfzHAD5cAXtj4NgwuorRk4xQEmVhx7qlXOP8Bsrh-_42xB4EmRxkEvNSNMHY8g9l-PfcDFdyK7Gy6mbSZ7dHIsDJ3VpfnNg5krQyLPSvh8DKAzIyEgaZtFAZzgx77jxCVviF]
- Echemi. (n.d.). Perfluoroalkylethyl acrylate SDS, 65605-70-1 Safety Data Sheets. Retrieved from Echemi.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeQJ4zUDZenBZ7myGdy9LLo0ToCliU0gJwbBOOERGtP3_AxIGNpv8WTbZObpWH6-ibqqF6V86Uo5Ilh_l0UhLmZar0UczUk9DiBt8iBRYjHgIqAyVQSOc00t4UvO0U-E2N5J9XxUGS3uTrVUTatU56AWfdEqcK1dd5_UQPrl2Qo3wdmPiKYq_CNTc=]
- Fisher Scientific. (2025). Methyl 2-fluoroacrylate Safety Data Sheet. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdhWTk2z-AC-LGbOdyQqu2E4yeiTIzM0dXt79uFCnfZhkHVgNs6U47sYwFixJmULMqr-Wd7BnJrPJuMw_SmvbWJ8WUzfa0tRZkclGnGBa3amcdqFpMLjqRSjXM-VwK9S8r-g6CVlI3vzrubiPyajCIgSShUUwOYleWCC1DW5hGhd9AC9_Exl_q8nxuowO5ObRto1rdqxWdJNmJ7Twt__z7nkpQVHpOuU4ks-Ov_k1m6l_r6Pm6rUpaMxxBkTo=]
- CymitQuimica. (2024). Octafluoropentyl methacrylate Safety Data Sheet. Retrieved from cymitquimica.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBuXAX_ZTmetdjS3rp9ul5qsYYDnDCU2mdWrzP1PiQeCK1oEjoHP94kUfrQP_tUj0NgpMbKl6jZSF_kp0Aac2QY252veVL1JUgZeaJUWeye-5-lPG-eW7S_NuD7DoXgH6yvQ4Glx1LCfAg9jqCWVdw9QEyUj_vjg0=]
- Thermo Fisher Scientific. (2025). 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate Safety Data Sheet. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELh4WCqb6u7Xn_oyKNySwHfz4zemWBDY4k5duLePGRGfZjVysO7hfM2B6u0y_ZPTK7CuNEghHQ9H8xy06hXeGgqTALs4L5PymKusSk7XqdqMERU92xAQCL8RcAaWEqGIp32f9saidy6B9S0VTkg6FgofFKwunwxs5xiGaDnf8EzpPeuqZAhiJCvqsYJW8mdobOD0pTSH-Me08cO-z5T5l5Jc24maYUULQbEyWnpf1hUAJfIbaEUunkKu51AAWMEfFCBhuL5s9X3q5ldqE=]
- Cosmetic Ingredient Review. (2018). Safety Assessment of Fluoropolymers as Used in Cosmetics. Retrieved from cir-safety.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVTRQNTSli1MiSWA-eJVarHTNAxtuB43hklfKUQgV6WVuAsF8qRLQpa2BjAwuhwHRXM5oJ_zlXz72evBY6UbrFkf_IEPHo7tqsGFH1PbJcqJHz411qBxnTJ82oHdifY6rxGB-jFuSOjFD0F_uHvkrxq9xEirzwzj7NaSNE]
- Unknown Source. (2022). Safety data sheet according to 1907/2006/EC, Article 31. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_KKxkEdWsuxNAJS0iTGICqWX5xirFcoQKGLa-g0LzkdbXcNJoRHI9Z5FWgt1RqvUIEYX-2yIgvIu2I6g6iv53wTOYBxsNbZ9piJrT1X2-BM00JPb9o-Nu03SQXRQ5CfQg7rd_xUj8r6vq7MStZJxlJGmI4hIYojAodAs=]
- Echemi. (n.d.). 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate Safety Data Sheets. Retrieved from Echemi.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKDnK4rVgMFlBFjl01iHGzQcAH-vWIWU6t977L9dhUgnSkXfXyLq-wKDI0nQAJXsse3tRTltznniE6TUbdWPSggfS7P5mVartnPi6GTwIttHbVbBuVyXuQB3zlYXCN6CUQCKVgkIkaQZnRGaMHF0dSPMR6pBu3FXF2kG0UQx-m8QJgTgrqoEYVWF2AmQ==]
- Synquest Labs. (2023). 1H,1H,5H-Octafluoropentyl methacrylate Safety Data Sheet. Retrieved from synquestlabs.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExmt8eM8Tybr7N_mDv6WVBN_QAs3Z9PNmrHY10bkPwQCnCNmPQbYs1gJH9wyldcx9voquLGMQOAXUHLoCVPMEa97IX-xHb3TW79X37gMN0OLUyF6quUhCznnYkEtjODdl-mzheTYn5LECAPoKSGnKfbjyQcHr39MAKi8d-WkRQpHsFPuzX_cmgh1zGwHvVaQ==]
- Australian Industrial Chemicals Introduction Scheme. (2017). Public Report: 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5-octafluoropentyl ester. Retrieved from industrialchemicals.gov.au. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7LAWV53_cDDb4V_ZJO4B3j4HJUuFbSrtT0oEJANcRicL5d7n3rRIJtE23z4AOh628HzgF8C6WqMURPm5rLPwQgEerrH0l6E0tWzpRa22Xfix1xJypdasB3hvtLsifXD2krdpKCEc-gM3xNfyZeS_LRM1KDWD8jxbM4mwo8TdYbVvPKAuLi0sKTtULguM_IA2FdNsWKZbneA==]
- ChemMasters. (2018). Safety Data Sheet: Chemisil Plus OR. Retrieved from chemmasters.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjob58mrTnXV7JWxb9dC6thfzf_LuNEjy22gSx_kvFgtCpYbxZaUmBw8C5-UDgjQ-hAWcywWJgU1tXztgTYOnsozVmSBaa4Vs-IzpGqRAv19Rnnc1pnSUCztS3lNE7VH-hQOJrDTdNX3y5_6Y=]
- U.S. Food and Drug Administration (FDA). (2010). Pharmacology/Toxicology NDA Review and Evaluation for NDA 22-571. Retrieved from accessdata.fda.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhVuYye90fqa9p3X5Wwmc5apfIP4W3HplIqfwmOBuKSp48fpqwqo2GBh6-U5qk7v2uvJRbkMcA9frIZG4Of2CR4x9cOnHHH-rcLwr7nw2MjFrAb5QZ52TySFOMevJUj42hg5P5vXsnmBkR8_i6XOar_nrLLTwMdAczWGbXkB5FZTI3_HCcyzNXR5O2]
- AMS Electronics. (2021). Safety Data Sheet: Fluorinated Polymer Coating. Retrieved from ams-electronics.co.uk. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbraoHFXVV--15Zkrr4V0vVLMm-GSPK33TlN1vtlOwt0Sq5muYC4iI1qgLEyaEuzxf4aBXBPNWBunJRUE8imvabp0JWEyuJ7H-xiTMmx5Rnt8tnzf-JbP5HxZj2dia39H-eGCBtXMOG6XZS5xwYDBkoWo2aUD_eAn5B_zYftxAZHH8TfFhVRrgouTPfWGwYaP5yIeJWfYlOV_53noS6O7NLNG1iA==]
- Sigma-Aldrich. (n.d.). 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEBfNJMYKLs9CkynOzQkPzy0ULZUMsvx9VL5ELClHbtsw44GabdIudrnRNFxlHVLLRK4Yzt1CDJJ9p9y2Z2JFHAyWaMycJBT4525UoXsJ1QnJwsSZ_Qj-PIuUq79WgL5e4d4qOPhcqhaBbQ28BR6RWN5KA]
- The Good Scents Company. (n.d.). octafluoropentyl methacrylate, 355-93-1. Retrieved from thegoodscentscompany.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_2hbAa2cRzHy_KBY82f4uhWudHGO6TF9quGaNAL3lSCln7FoKDwn7xRMx4YuQ-hbx4kQZuddP46IznFFb9gvCDKdmzdmis4No3M3qstFJ42lHJBBvOAyNWde5s4pIHnd_XKf1U6hyNHGdmqCHya2FOo8=]
- RadTech International. (n.d.). Safe Handling Guide UV/EB Materials. Retrieved from specialty-chemicals.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0KUCU4lqERAYJme11l4_DvXLtd-Se61AOfiyJRPpkm74nmAEK6sQQuIUo7cSkJc8IRoXZ_zDlekKcWTj_VjAae2Naw_jfw767apwfi5eD526TzAhtIL1AGzudPaVtV6y_kNWBV9wvFKymjae_5wOT0GcuCRbC1zYE5c-MAyRFIkKBuyz_09NgTv0UWRln7nLugbRXdF4fmjYLGlxr5xcCf4LXCxPYGNvuDWwdLy-3PwFZ]
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate 97 , monomethyl ether hydroquinone 100ppm inhibitor 376-84-1 [sigmaaldrich.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. specialty-chemicals.eu [specialty-chemicals.eu]
- 9. chemmasters.net [chemmasters.net]
- 10. octafluoropentyl methacrylate, 355-93-1 [thegoodscentscompany.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
Navigating the Procurement of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing, Technical Attributes, and Strategic Alternatives for a Specialty Fluorinated Monomer.
Introduction: The Challenge of Sourcing a Niche Monomer
1H,1H,5H-Octafluoropentyl 2-fluoroacrylate (CAS RN: 87910-92-7) is a highly specialized fluorinated monomer. Its structure, featuring a partially fluorinated alkyl chain and a fluorine atom on the acrylate alpha-carbon, suggests its potential for creating polymers with unique and desirable properties. These could include enhanced thermal stability, chemical resistance, and specific surface energy characteristics, making it a molecule of interest for advanced materials, biomedical devices, and specialty coatings.
The Commercial Landscape: Scarcity and Viable Alternatives
Direct sourcing of this compound is challenging. While it is cataloged by some chemical databases, indicating its synthesis has been reported, it does not appear to be a stock item for most major global suppliers. This suggests that researchers requiring this specific monomer may need to consider custom synthesis, which can be a time-consuming and expensive endeavor.
Fortunately, two closely related analogs are widely available commercially and can serve as excellent starting points or direct replacements depending on the specific application needs:
-
1H,1H,5H-Octafluoropentyl acrylate (OFPA) (CAS RN: 376-84-1)
-
1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) (CAS RN: 355-93-1)
These monomers share the same fluorinated alkyl side chain, which imparts many of the desirable properties of fluoropolymers, such as hydrophobicity and low surface energy. The primary difference lies in the acrylate headgroup.
Table 1: Commercial Suppliers of Alternative Monomers
| Supplier | Product Name | CAS Number | Purity | Catalog Number (Example) |
| TCI America | 1H,1H,5H-Octafluoropentyl Acrylate (stabilized with MEHQ) | 376-84-1 | >97.0% (GC) | O0318 |
| Polysciences, Inc. | 1H,1H,5H-Octafluoropentyl methacrylate, min. 98% | 355-93-1 | ≥ 98% | 21045 |
| Fisher Scientific | 1H,1H,5H-Octafluoropentyl Acrylate (stabilized with MEHQ) 97.0+%, TCI America™ | 376-84-1 | 97.0+% | O03185G |
| PureSynth | 1H1H5H-Octafluoropentyl Acrylate (Stabilized With Mehq) 97.0%(GC) | 376-84-1 | 97.0% (GC) | PS-13747 |
| Fluoropharm | 1H,1H,5H-Octafluoropentyl acrylate | 376-84-1 | N/A | Inquire |
| Apollo Scientific | 1H,1H,5H-Octafluoropentyl methacrylate | 355-93-1 | N/A | PC5353 |
This table is not exhaustive but represents a selection of known suppliers. Researchers should always request a certificate of analysis for lot-specific data.
Technical Deep Dive: Properties of Commercially Available Analogs
Understanding the properties of the available acrylate and methacrylate analogs is crucial for their effective use in research and development.
Physicochemical Properties
The fluorinated side chain significantly influences the physical properties of these monomers, leading to high density and low refractive indices compared to their non-fluorinated counterparts.
Table 2: Physicochemical Properties of OFPA and OFPMA
| Property | 1H,1H,5H-Octafluoropentyl acrylate (OFPA) | 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) |
| CAS Number | 376-84-1 | 355-93-1 |
| Molecular Formula | C8H6F8O2 | C9H8F8O2 |
| Molecular Weight | 286.12 g/mol | 300.15 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Density | 1.488 g/mL at 25 °C | 1.432 g/mL at 25 °C |
| Boiling Point | 122 °C/140 mmHg | 88 °C/40 mmHg |
| Refractive Index (n20/D) | 1.349 | 1.358 |
| Storage | Refrigerated (0-10°C) | Store at 4°C |
Reactivity and Polymerization
Both OFPA and OFPMA can be readily polymerized using standard free-radical polymerization techniques. The choice of initiator (e.g., AIBN, benzoyl peroxide) and solvent will depend on the desired polymer properties and application. The resulting polymers, poly(OFPA) and poly(OFPMA), exhibit properties characteristic of fluoropolymers:
-
Low Surface Energy: This leads to hydrophobic and oleophobic surfaces, making them ideal for anti-fouling and self-cleaning coatings.
-
High Chemical Resistance: The strong carbon-fluorine bonds in the side chain provide excellent resistance to solvents and corrosive chemicals.
-
Thermal Stability: Fluorinated polymers generally exhibit higher thermal stability than their hydrocarbon analogs.
Applications in Research and Drug Development
The unique properties of these fluorinated polymers make them valuable in a range of advanced applications.
-
Biomedical Devices and Coatings: Their biocompatibility and low friction make them suitable for coating medical devices to improve their performance and reduce biofouling. The hydrophobicity can also be leveraged to control cell adhesion.
-
Drug Delivery: Fluorinated polymers can be used to create nanoparticles or hydrogels for controlled drug release. The fluorine atoms can also serve as a tracer for 19F MRI, allowing for non-invasive monitoring of the delivery vehicle.
-
Dental Materials: The incorporation of fluoroalkyl acrylates into denture base resins has been shown to reduce the adhesion of microbes, such as Candida albicans, potentially by creating a low-energy, hydrophobic surface.
-
High-Performance Materials: These monomers are used to create specialty polymers for applications requiring high weather resistance, anti-smudge coatings for optics, and low refractive index materials.
The Significance of the 2-Fluoro Substitution: A Scientific Perspective
The key structural difference in the requested monomer, this compound, is the fluorine atom on the alpha-carbon of the acrylate group. This substitution is not trivial and is expected to significantly alter the monomer's reactivity and the properties of the resulting polymer.
Impact on Monomer Reactivity
The fluorine atom is highly electron-withdrawing. Its presence on the alpha-carbon makes the double bond more electron-deficient, which has several consequences for polymerization:
-
Increased Reactivity: 2-fluoroacrylates are known to be highly reactive in radical polymerization. This can lead to faster polymerization rates compared to their non-fluorinated counterparts.
-
Altered Copolymerization Behavior: The change in electronic properties will affect the monomer
reactivity ratios of fluorinated acrylate monomers in copolymerization
An In-depth Technical Guide: Reactivity Ratios of Fluorinated Acrylate Monomers in Copolymerization: A Guide to Theory, Determination, and Application
Abstract
Fluorinated polymers are a cornerstone of advanced materials science, prized for their exceptional thermal stability, chemical resistance, and unique surface properties. The precise control over the microstructure of copolymers derived from fluorinated acrylate monomers is paramount for tailoring these properties for specialized applications, from hydrophobic coatings to advanced biomaterials. This control is fundamentally dictated by the reactivity ratios of the comonomers. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles governing the copolymerization of fluorinated acrylates. We delve into the theoretical underpinnings of reactivity ratios, detail robust experimental methodologies for their determination, analyze the profound influence of fluorine substitution on monomer reactivity, and present a curated summary of established reactivity data.
The Foundation: Copolymerization and the Significance of Reactivity Ratios
In the synthesis of copolymers, where two or more distinct monomers are polymerized together, the sequence of monomer units along the polymer chain is not arbitrary. It is governed by the relative rates of the different propagation reactions that can occur. The concept of reactivity ratios , denoted as r₁ and r₂, provides a quantitative measure of the tendency of a growing polymer chain ending in one type of monomer to add another monomer of the same or different type.[1][2]
Consider a copolymerization between monomer 1 (M₁) and monomer 2 (M₂). There are four possible propagation reactions, each with its own rate constant (k):
-
M₁• + M₁ → M₁M₁• (Rate constant: k₁₁)
-
M₁• + M₂ → M₁M₂• (Rate constant: k₁₂)
-
M₂• + M₂ → M₂M₂• (Rate constant: k₂₂)
-
M₂• + M₁ → M₂M₁• (Rate constant: k₂₁)
The reactivity ratios are defined as the ratios of these rate constants[1]:
-
r₁ = k₁₁ / k₁₂ : This ratio describes the preference of a growing chain ending in M₁• to add another M₁ monomer versus an M₂ monomer.
-
r₂ = k₂₂ / k₂₁ : This ratio describes the preference of a growing chain ending in M₂• to add another M₂ monomer versus an M₁ monomer.
The values of r₁ and r₂ determine the copolymer's microstructure:
-
r₁r₂ ≈ 1 : Ideal or random copolymerization, where the monomer arrangement is statistically random.
-
r₁r₂ ≈ 0 : Alternating copolymerization, where monomers add in a regular alternating sequence.
-
r₁ > 1 and r₂ > 1 : Block copolymerization, where long sequences of the same monomer are formed (rare in free-radical polymerization).[1][2]
Knowledge of these ratios is therefore not merely academic; it is the essential blueprint for designing copolymers with predictable and reproducible properties.
Caption: Figure 1: The four propagation reactions in copolymerization.
The Fluorine Factor: Influence on Monomer Reactivity
The substitution of hydrogen with fluorine atoms in acrylate monomers dramatically alters their electronic properties and, consequently, their reactivity in copolymerization. This is primarily due to the intense electron-withdrawing nature of fluorine.
This effect is well-quantified by the Alfrey-Price Q-e scheme , an empirical model that assigns a resonance stabilization factor (Q) and a polarity factor (e) to each monomer.[3][4]
-
Q value : Relates to the resonance stabilization of the monomer and its corresponding radical.
-
e value : Reflects the electron density of the vinyl group. Electron-withdrawing groups make the e value more positive, while electron-donating groups make it more negative.
Fluorinated acrylates consistently exhibit highly positive e values.[5] This indicates that the double bond is electron-deficient due to the strong inductive effect of the nearby fluorine atoms. In copolymerization with a non-fluorinated monomer possessing a negative e value (e.g., styrene, e = -0.8), this large difference in polarity strongly favors cross-propagation over homopropagation, leading to a tendency towards alternating copolymer structures (r₁r₂ → 0).[3][5]
The positive effect of the fluorine chain on monomer reactivity has been noted, particularly for monomers with a spacer between the fluorinated chain and the acrylic group.[5] Understanding this electronic influence is critical for selecting comonomer pairs to achieve a desired copolymer composition and microstructure.
Experimental Determination of Reactivity Ratios
The accurate determination of reactivity ratios is a critical experimental undertaking. The general workflow involves synthesizing a series of copolymers from different initial monomer feed ratios, meticulously analyzing the composition of the resulting copolymers, and then applying a mathematical model to calculate the reactivity ratios.
Caption: Figure 2: General experimental workflow for determining reactivity ratios.
Step-by-Step Experimental Protocol
This protocol outlines a robust methodology for determining the reactivity ratios of a fluorinated acrylate (M₁) with a non-fluorinated comonomer (M₂).
I. Materials and Preparation:
-
Monomer Purification: Ensure both monomers (M₁ and M₂) are free of inhibitors and impurities. This is typically achieved by passing them through a column of basic alumina or by distillation under reduced pressure. Purity should be confirmed by NMR.
-
Solvent and Initiator: Use a freshly distilled solvent (e.g., dioxane, acetonitrile) and a purified initiator, such as azobisisobutyronitrile (AIBN).
-
Feed Solutions: Prepare at least five stock solutions with different molar feed ratios of M₁ and M₂ (e.g., 90:10, 75:25, 50:50, 25:75, 10:90). The total monomer concentration and the initiator concentration should be kept constant across all experiments.
II. Polymerization:
-
Reaction Setup: Dispense equal volumes of each feed solution into separate polymerization tubes or reaction vessels.
-
Degassing: Subject each tube to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: Seal the tubes under vacuum or inert atmosphere (e.g., nitrogen, argon) and place them in a constant temperature bath (e.g., 70°C for AIBN).
-
Controlling Conversion: This is the most critical step for linear methods. The polymerization must be stopped at low conversion (<10%). This ensures the monomer feed ratio remains essentially constant throughout the experiment. Preliminary kinetic runs are necessary to determine the appropriate reaction time.
-
Quenching: After the predetermined time, rapidly cool the reaction tubes in an ice bath and expose them to air to quench the polymerization.
III. Analysis and Calculation:
-
Copolymer Isolation: Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane). The choice of non-solvent should ensure that unreacted monomers remain dissolved.
-
Purification: Redissolve the polymer in a suitable solvent (e.g., THF, acetone) and re-precipitate it. Repeat this process 2-3 times to ensure complete removal of unreacted monomers. Dry the purified copolymer under vacuum to a constant weight.
-
Compositional Analysis:
-
NMR Spectroscopy: This is the most accurate and common method.[6] Dissolve a known amount of the dry copolymer in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Acquire a high-resolution ¹H NMR spectrum (and ¹⁹F NMR if applicable).[7][8][9][10]
-
Identify characteristic peaks for each monomer unit that do not overlap. For a fluorinated acrylate, this might be the -OCH₂- protons adjacent to the CF₂ or CF₃ group. For a comonomer like styrene, the aromatic protons are characteristic.
-
Integrate the areas of these characteristic peaks. The molar fraction of each monomer in the copolymer (F₁ and F₂) can be calculated from the ratio of these integrals, normalized by the number of protons each signal represents.
-
-
Data Modeling: Use the monomer feed mole fractions (f₁, f₂) and the determined copolymer mole fractions (F₁, F₂) to calculate the reactivity ratios using one of the methods described below.
Mathematical Models for Calculation
A. Fineman-Ross (F-R) Method: A widely used linear method that rearranges the differential copolymerization equation into a linear form.[11][12] While simple, it can place undue weight on data points at the extremes of the composition range.[13]
B. Kelen-Tüdős (K-T) Method: This is a refined graphical method that introduces an arbitrary constant (α) to distribute the data more evenly, providing a more reliable linear plot and reducing the bias of the F-R method.[11][12][14] This has been a historically preferred approach.[15][16]
C. Non-linear Least Squares (NLLS) / Integrated Methods: Modern computational approaches are now strongly recommended for the highest accuracy.[13][17] These methods directly fit the copolymer composition data to the integrated form of the copolymerization equation (e.g., the Meyer-Lowry model) or use non-linear regression on the differential form. This avoids the mathematical artifacts of linearization and can handle data at higher conversions. The use of older methods like Fineman-Ross and Kelen-Tüdős is now discouraged due to their potential for unquantifiable inaccuracy.[13][17]
Reactivity Ratios of Common Fluorinated Acrylates: A Data Compendium
The following table summarizes experimentally determined reactivity ratios for several key fluorinated acrylate and methacrylate monomers copolymerized with common non-fluorinated partners. This data provides a valuable starting point for polymer design.
| Fluorinated Monomer (M₁) | Comonomer (M₂) | r₁ (M₁) | r₂ (M₂) | Method | Reference |
| 2,2,2-Trifluoroethyl Methacrylate (TFEMA) | Methyl Acrylate (MA) | 1.91 | 0.34 | Kelen-Tüdős | [18] |
| 2,2,2-Trifluoroethyl α-Fluoroacrylate (FATRIFE) | 2-(Trifluoromethyl)acrylic acid (MAF) | 1.65 | 0 | - | [19] |
| 2,2,2-Trifluoroethyl Methacrylate (TFEMA) | 2,2,2-Trichloroethyl α-Fluoroacrylate | 1.52 | 0.61 | Kelen-Tüdős | [16] |
| Methyl α-Fluoroacrylate (MFA) | Styrene (St) | 0.15 | 0.62 | - | [5] |
| Methyl α-Fluoroacrylate (MFA) | Methyl Methacrylate (MMA) | 0.36 | 1.17 | - | [5] |
| 2-F-hexylethyl Acrylate | Styrene (St) | 0.30 | 0.55 | Fineman-Ross | [15] |
| 4-F-hexylbutyl Acrylate | Styrene (St) | 0.31 | 0.52 | Fineman-Ross | [15] |
| 6-F-hexylhexyl Acrylate | Styrene (St) | 0.32 | 0.51 | Fineman-Ross | [15] |
Note: The specific values can vary slightly depending on reaction conditions (temperature, solvent, initiator).
Analysis of Data:
-
The copolymerization of 2,2,2-Trifluoroethyl Methacrylate (TFEMA, M₁) with Methyl Acrylate (M₂) shows r₁ > 1 and r₂ < 1.[18] This indicates that a growing chain ending in either a TFEMA or an MA radical preferentially adds a TFEMA monomer. The resulting copolymer will be enriched in the fluorinated monomer compared to its concentration in the feed.
-
In the case of Methyl α-Fluoroacrylate (MFA, M₁) with Styrene (St, M₂), both r₁ and r₂ are less than 1.[5] This signifies a system that tends towards alternation, with azeotropic behavior possible at a specific feed composition.
-
The data for the F-hexylalkyl acrylates with styrene shows that the length of the hydrocarbon spacer between the fluorinated chain and the ester group has minimal influence on the monomer's reactivity.[15]
Conclusion: From Ratios to Reality
The reactivity ratios of fluorinated acrylate monomers are fundamental parameters that bridge the gap between monomer selection and final polymer performance. A thorough understanding of the electronic effects of fluorine substitution, coupled with rigorous experimental determination of these ratios, empowers scientists to design and synthesize advanced copolymers with precisely tailored microstructures. This control is indispensable for developing next-generation materials in fields ranging from low-surface-energy coatings and chemical-resistant seals to sophisticated drug delivery vehicles and biomedical devices. The continued accurate measurement and reporting of these values, preferably using modern integrated data analysis methods, will remain a critical endeavor for the polymer science community.
References
- Current time inform
- NMR Composition Analysis of Copolymers. Rubber Chemistry and Technology.
- Determination of polymer molecular weight and composition using picoSpin NMR spectroscopy. Thermo Fisher Scientific.
- Determination of Copolymer Compositions.
- Determination of copolymer composition by benchtop NMR. Magritek.
- Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. PubMed.
- Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation Supporting Infor. The Royal Society of Chemistry.
- Determining the Reactivity Ratios of N,N'-Divinylurea in Copolymerization: A Compar
- Monomers reactivity ratios of fluorinated acryl
- Determination of reactivity ratios using Kelen-Tudos method for THFMA-IBMA copolymer.
- Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate.
- Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization.
- A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization d
- Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. Polymer Chemistry (RSC Publishing).
- Monomers reactivity ratios of fluorinated acryl
- Free‐radical copolymerization of 2,2,2‐trifluoroethyl methacrylate and 2,2,2‐trichloroethyl α‐fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization.
- Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization.
- Reactivity ratios and copolymer composition. Intro to Polymer Science Class Notes.
- Prediction of Q-e parameters of monomers in free-radical copolymerizations.
- Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ 1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations.
- Introduction to polymers: 4.5.
- Ab initio molecular orbital calculations on the O-e scheme for predicting reactivity in free-radical copolymeriz
- Prediction of Monomer Reactivity in Radical Copolymerizations from Transition State Quantum Chemical Descriptors. Redalyc.
- Determining the Q-e values of polymer radicals and monomers separately through the derivation of an intrinsic Q-e scheme for rad. The Royal Society of Chemistry.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Introduction to polymers: 4.5.1 The copolymer equation | OpenLearn - Open University [open.edu]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. rct [rct.kglmeridian.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 10. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Emulsion Polymerization of Fluoroacrylate Monomers
This guide details advanced emulsion polymerization protocols for fluoroacrylate monomers, specifically addressing the solubility challenges inherent to fluorinated species. It is designed for researchers aiming to synthesize high-performance hydrophobic/oleophobic coatings while minimizing cost and environmental impact.
Executive Summary & Strategic Rationale
Fluoroacrylate monomers (e.g., dodecafluoroheptyl methacrylate [DFMA], hexafluorobutyl methacrylate [HFMA]) impart exceptional surface properties—low surface energy (<15 mN/m), chemical resistance, and oleophobicity. However, their integration into waterborne systems is plagued by two critical issues:
-
The Solubility Gap: Long-chain fluorinated monomers are "super-hydrophobic," creating a massive transport barrier through the aqueous phase to the growing micelle, often leading to phase separation or coagulum.
-
Cost vs. Performance: Fluoro-monomers are expensive ($100s/kg). Homopolymerization is economically unviable for most applications.
The Solution: This guide presents two distinct protocols to solve these problems:
-
Protocol A (Core-Shell): For cost-sensitive applications. Concentrates fluorine at the particle surface (shell) using a semi-continuous feed.
-
Protocol B (Mini-Emulsion): For high-fluorine content or extremely hydrophobic monomers (≥C8). Uses droplet nucleation to bypass aqueous diffusion entirely.
Critical Parameters & Material Selection
Surfactant Architecture
Standard surfactants often fail with fluoroacrylates because they cannot lower the interfacial tension sufficiently between the fluorinated oil phase and water.
-
Recommendation: Use a Mixed Surfactant System (Anionic + Non-ionic).
-
Anionic (e.g., SDS, SDBS): Provides electrostatic stability and particle size control.
-
Non-ionic (e.g., APEO-free ethoxylated alcohols): Provides steric stabilization and improves compatibility with the fluorinated phase.
-
Advanced:Reactive Surfactants (e.g., sodium styrene sulfonate derivatives) are highly recommended. They covalently bond to the polymer, preventing surfactant migration to the film surface, which would otherwise negate the hydrophobic properties of the fluorine.
-
Monomer Selection (Environmental Compliance)
-
Legacy: Perfluorooctyl (C8) chains. Avoid due to PFOA degradation risks.[1]
-
Modern Standard: Short-chain (C4-C6) fluoroacrylates (e.g., TFEMA, HFMA). These require higher structural precision (e.g., core-shell) to match the performance of C8 chains.
Protocol A: Core-Shell Semi-Continuous Emulsion Polymerization
Objective: Synthesize a latex with a standard acrylic core and a fluorinated shell to maximize surface efficiency.
Materials
-
Core Monomers: Methyl Methacrylate (MMA), Butyl Acrylate (BA).[2]
-
Shell Monomers: MMA, BA, Fluoroacrylate (e.g., DFMA, 5-10% of total monomer) .
-
Initiator: Potassium Persulfate (KPS) or Ammonium Persulfate (APS).
-
Buffer: Sodium Bicarbonate (NaHCO₃).
-
Surfactant: SDS (Anionic) + Triton X-100 equivalent (Non-ionic).
Step-by-Step Workflow
Step 1: The Seed (Core Synthesis)
-
Reactor Charge: Load reactor with DI water, Buffer (0.1 wt%), and Surfactant (0.2 wt%). Heat to 80°C under N₂ purge.
-
Seed Feed: Add 5% of the Core Monomer Pre-emulsion (MMA/BA ratio ~1:1).
-
Initiation: Add 20% of the Initiator solution. Hold for 20 mins until a blue translucent tint appears (Tyndall effect), indicating seed particle formation.
Step 2: Core Growth
-
Feed: Feed the remaining Core Monomer Pre-emulsion over 2 hours.
-
Control: Maintain 80°C. Agitation ~200 RPM.
Step 3: The Fluorinated Shell (Critical Step)
-
Transition: Do not cool down. Immediately switch to the Shell Monomer Pre-emulsion.
-
Shell Composition: This feed contains the Fluoroacrylate monomer pre-emulsified with a slightly higher surfactant load (to ensure stability of the hydrophobic droplets).
-
Starved Feed: Feed slowly over 1-1.5 hours. "Starved" conditions ensure the monomer is consumed immediately upon entering the reactor, forcing the fluorine to polymerize on the surface of the existing core particles rather than nucleating new (wasteful) pure-fluorine particles.
Step 4: Post-Polymerization [3]
-
Cook-off: Hold at 85°C for 1 hour to consume residual monomer.
-
Redox Chase (Optional): Add t-BHP/SFS redox pair if VOC limits are strict.
-
Cool & Filter: Cool to <40°C, adjust pH to 7-8 with Ammonia, filter through 100-mesh screen.
Visualization: Core-Shell Workflow
Caption: Sequential workflow for Core-Shell synthesis ensuring fluorine enrichment at the particle surface.
Protocol B: Mini-emulsion Polymerization
Objective: Polymerize highly hydrophobic monomers (e.g., Stearyl Acrylate or Perfluoroalkyl Acrylates) that cannot diffuse through the water phase.
Mechanism
Unlike standard emulsion polymerization (where monomer diffuses from droplets to micelles), mini-emulsion creates droplets (50-500 nm) that act as individual nanoreactors . Every droplet becomes a particle.
Materials
-
Monomer Phase: Fluoroacrylate, Co-monomers, Costabilizer (Hexadecane or Cetyl Alcohol, 4 wt% vs monomer) .
-
Aqueous Phase: Water, Surfactant (SDS).
-
Initiator: Oil-soluble (AIBN) is preferred to initiate inside the droplet, though water-soluble (KPS) can be used if oligomer entry is efficient.
Step-by-Step Workflow
-
Pre-Mixing: Dissolve the Costabilizer and Oil-Soluble Initiator (if using) into the Monomer mix.
-
Macro-emulsion: Add organic phase to the aqueous surfactant solution. Stir magnetically for 10 mins. (Result: Unstable, large droplets).
-
High Shear Homogenization (Critical):
-
Use an Ultrasonicator (e.g., Branson) or High-Pressure Homogenizer.
-
Sonicate for 10-15 minutes in an ice bath (to prevent premature polymerization).
-
Target: Droplet size < 200 nm.[4] The emulsion should look like milk.
-
-
Polymerization:
-
Transfer to reactor.[5]
-
Heat to 70-80°C.
-
Agitate gently. Since droplets are already formed, high shear is no longer needed (and can be detrimental).
-
-
Result: High-solids fluorinated latex with uniform particle size distribution.
Visualization: Mini-emulsion Mechanism
Caption: Mini-emulsion relies on high-shear homogenization and costabilizers to lock monomers into nanodroplets.
Characterization & Troubleshooting
Quantitative Validation Table
| Property | Test Method | Target Value (High Performance) |
| Contact Angle (Water) | Goniometer | > 110° |
| Contact Angle (Hexadecane) | Goniometer | > 60° (Indicates Oleophobicity) |
| Particle Size | Dynamic Light Scattering (DLS) | Core-Shell: 100-200 nm Mini-emulsion: 50-200 nm |
| Surface Enrichment | XPS (X-ray Photoelectron Spectroscopy) | F/C ratio > 0.4 at surface |
| Coagulum | Gravimetric (Mesh filtration) | < 0.5% total batch weight |
Troubleshooting Guide
-
Issue: High Coagulum during Shell Feed.
-
Cause: Fluoro-monomer is too hydrophobic and destabilizing the micelles.
-
Fix: Increase surfactant in the shell pre-emulsion or add a small amount (5%) of acetone to the shell monomer mix to aid transport (strip acetone later).
-
-
Issue: Poor Water Repellency (Low Contact Angle).
-
Cause: "Buried" fluorine (core-shell inversion) or surfactant migration.
-
Fix: Ensure "Starved Feed" conditions (Protocol A). Switch to reactive surfactants. Anneal the final film at 120°C to promote fluorine migration to the air interface.
-
References
-
Core-Shell Synthesis & Morphology
-
Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. (ResearchGate).
-
-
Mini-emulsion Mechanisms
-
Surfactant Selection
-
Fluoropolymer Challenges
-
Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends. (MDPI Molecules).
-
-
Reactive Surfactants
-
Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. (NIH/PubMed).
-
Sources
- 1. cityu.edu.hk [cityu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of a cationic fluorinated polyacrylate emulsifier-free emulsion via ab initio RAFT emulsion polymerization and its hydrophobic properties of coating films - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pcimag.com [pcimag.com]
- 6. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 12. specialchem.com [specialchem.com]
High-Performance Fluoropolymers: Precision Synthesis of Block Copolymers utilizing 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate
Executive Summary & Strategic Rationale
This guide details the synthesis of block copolymers incorporating 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate (OFPFA) .[1] Unlike standard fluorinated acrylates, the 2-fluoroacrylate (
Why this Monomer?
-
Omniphobicity: The octafluoropentyl side chain (
) provides low surface energy (oil/water repellency). -
Chemical Robustness: The
-F substitution protects the backbone against hydrolytic and enzymatic degradation more effectively than standard acrylates. -
Optical Clarity: High fluorine content lowers the refractive index, making these polymers ideal for cladding in optical fibers.[1]
Synthetic Strategy: RAFT Polymerization We utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2] Unlike Atom Transfer Radical Polymerization (ATRP), which can suffer from catalyst solubility issues in fluorinated media, RAFT is metal-free and robust.[1]
-
Mechanism: The
-fluoro group makes the propagating radical electrophilic and tertiary-like in stability. Therefore, we treat OFPFA kinetically similar to a methacrylate.[1] -
Block Sequence: To ensure efficient chain transfer, we synthesize a Poly(Methyl Methacrylate) (PMMA) macro-chain transfer agent (Macro-CTA) first, followed by chain extension with OFPFA. This "Methacrylate-to-Fluoroacrylate" route minimizes re-initiation barriers.[1]
Monomer Profile & Safety[1]
| Property | Data | Notes |
| Name | This compound (OFPFA) | distinct from "acrylate" analog |
| Structure | ||
| Mol.[2][3][4][5][6][7][8] Weight | ~302 g/mol | |
| Solubility | Insoluble in water/methanol | |
| Reactivity | High ( | Prone to auto-acceleration |
| Hazards | Irritant, potential sensitizer | Handle in fume hood |
Critical Safety Note: Fluorinated monomers can carry trace amounts of HF if hydrolyzed.[1] Always use glass or fluoropolymer (PFA/FEP) vessels; avoid standard plastics that may swell.[1]
Experimental Protocols
Phase 1: Synthesis of PMMA Macro-CTA
Objective: Create a well-defined "Block A" with a reactive dithiobenzoate end-group.[1]
Materials:
-
Monomer: Methyl Methacrylate (MMA), passed through basic alumina column to remove inhibitor.[1]
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB). Reasoning: The cyano-isopropyl R-group is an excellent leaving group for methacrylates.
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.[1]
-
Solvent: Anhydrous Toluene.[1]
Protocol:
-
Stoichiometry: Target Degree of Polymerization (DP) = 50.[1]
-
[MMA] : [CPDB] : [AIBN] = 50 : 1 : 0.2
-
-
Dissolution: In a 25 mL Schlenk tube, dissolve CPDB (0.28 g, 1.0 mmol) and MMA (5.0 g, 50 mmol) in Toluene (5.0 mL).
-
Degassing: Add AIBN (32.8 mg, 0.2 mmol). Seal the tube with a rubber septum.[1] Perform 4 cycles of freeze-pump-thaw to remove oxygen (Oxygen inhibits RAFT). Backfill with Nitrogen.[1]
-
Polymerization: Immerse in a pre-heated oil bath at 70°C for 8-12 hours.
-
Checkpoint: Stop at ~60-70% conversion to preserve high end-group fidelity (livingness).
-
-
Purification: Quench by cooling in liquid nitrogen. Precipitate dropwise into cold Hexane (10x excess). Filter and dry under vacuum at 40°C.[1]
-
Validation:
-
GPC: Monomodal peak, PDI < 1.2.
-
NMR: Verify aromatic signals of CPDB end-group at 7.4-7.9 ppm.
-
Phase 2: Chain Extension with OFPFA (Block B Synthesis)
Objective: Grow the fluorinated block from the PMMA Macro-CTA.
Materials:
-
Macro-CTA: PMMA-CPDB (from Phase 1).
-
Monomer: OFPFA (Distilled under reduced pressure if inhibitor is present).[1]
-
Solvent:
-Trifluorotoluene (TFT).[1]
Protocol:
-
Stoichiometry: Target DP of OFPFA = 50.
-
[OFPFA] : [PMMA-CTA] : [AIBN] = 50 : 1 : 0.2
-
-
Setup: In a Schlenk tube, dissolve PMMA-CTA (0.50 g, assuming
) and OFPFA (1.51 g, 5.0 mmol) in TFT (4.0 mL). -
Degassing: Perform 3 freeze-pump-thaw cycles.
-
Reaction: Polymerize at 70°C for 16-24 hours.
-
Note:
-fluoroacrylates propagate rapidly; however, the bulky side chain may sterically retard the rate slightly compared to methyl -fluoroacrylate.
-
-
Purification:
-
Precipitate into Methanol (Fluorinated block is insoluble; PMMA is soluble but the block copolymer will likely precipitate due to the heavy F-block).
-
Alternative: If the copolymer forms a stable colloid in methanol, use a Hexane/Ether mixture.[1]
-
Re-dissolve in THF (or TFT) and re-precipitate twice to remove unreacted monomer.[1]
-
-
Drying: Vacuum oven at 50°C for 24 hours.
Characterization & Validation
A. Nuclear Magnetic Resonance (NMR)[1][9]
-
NMR (Acetone-
):-
PMMA signals:
3.6 (OCH ), 0.8-1.2 ( -CH ). -
OFPFA signals:
4.8 (O-CH -CF ), 6.1-6.5 (-CF -H triplet).
-
- NMR (Crucial):
B. Gel Permeation Chromatography (GPC)[1][10]
-
Solvent: THF is usually sufficient, but if the fluorine content is >50 wt%, use THF with 5% TFT or pure Hexafluoroisopropanol (HFIP) to prevent aggregation.[1]
-
Result: The block copolymer peak must shift to a higher molecular weight (lower elution volume) compared to the PMMA Macro-CTA precursor.
-
Success Criteria: No shoulder at the Macro-CTA position (indicates 100% re-initiation).
-
C. Thermal Analysis (DSC)
- Observation:
Mechanistic Visualization
The following diagram illustrates the RAFT equilibrium specifically for the chain extension of the PMMA macro-radical onto the OFPFA monomer.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Broad PDI (>1.4) | Poor solubility of F-block | Switch solvent to 100% TFT or add 10% Hexafluorobenzene. |
| Low Conversion | "Retardation" effect | |
| Phase Separation | Reaction turns cloudy | The polymer is precipitating.[1] Stop immediately; the reaction has lost control. Add more TFT next time. |
| Pink Color | Dithiobenzoate presence | This is normal (RAFT agent color).[1] Remove by precipitating 3x or using activated charcoal if optical clarity is needed.[1] |
References
-
Synthesis and Properties of
-Fluoroacrylates -
RAFT Polymerization of Fluorin
-
Solvent Effects in Fluoropolymer Synthesis
-
Sigma-Aldrich RAFT Agent Guide
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. α-(Aminomethyl)acrylates as acceptors in radical–polar crossover 1,4-additions of dialkylzincs: insights into enolate formation and trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 355-93-1 CAS MSDS (1H,1H,5H-OCTAFLUOROPENTYL METHACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1H,1H,5H-Octafluoropentyl Acrylate | 376-84-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. molmod.ugent.be [molmod.ugent.be]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. kinampark.com [kinampark.com]
- 13. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]
Advanced Application Note: Poly(octafluoropentyl fluoroacrylate) in Next-Generation Dental Materials
Executive Summary
The longevity of dental restorations is perpetually compromised by three factors: hydrolytic degradation, bacterial biofilm accumulation (secondary caries), and extrinsic staining. Poly(octafluoropentyl fluoroacrylate) —specifically derived from the monomer 1H,1H,5H-octafluoropentyl methacrylate (OFPMA)—offers a transformative solution.[1]
By introducing pendant fluorinated chains (
Chemical Profile & Mechanism of Action
The Fluorine Advantage
The core functional unit is the octafluoropentyl group . Unlike standard hydrocarbon chains, the fluorocarbon chain is bulky and stiff, and the C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).
-
Surface Segregation: During the pre-cure phase, the low-surface-energy fluorinated tails spontaneously migrate to the air-material interface.[1]
-
Steric Shielding: Upon polymerization, these tails form a dense "brush" that repels water (hydrophobic) and oils (oleophobic), preventing the adsorption of salivary proteins (the pellicle) that bacteria use to anchor themselves.
Molecular Structure
Monomer: 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) CAS: 355-93-1 Structure: A methacrylate backbone with a fluorinated ester side chain.[1][2]
Figure 1: Transformation of OFPMA monomer into a surface-active polymeric shield.[1]
Application 1: Hydrophobic Protective Glaze (Sealant)
This protocol describes the synthesis of a light-curable glaze designed to seal micro-cracks in composite restorations and prevent staining.
Materials Required[4][5][6]
-
Functional Monomer: OFPMA (1H,1H,5H-Octafluoropentyl methacrylate) - Surface active agent.[1]
-
Base Monomer: TEGDMA (Triethylene glycol dimethacrylate) - Diluent/Crosslinker.
-
Photo-initiator: Camphorquinone (CQ) + Ethyl-4-(dimethylamino)benzoate (EDMAB).
-
Solvent: Ethanol (Absolute).
Formulation Protocol
Step 1: Resin Matrix Preparation [1]
-
In an amber glass vial, mix TEGDMA (70 wt%) and OFPMA (30 wt%).
-
Note: High concentrations of OFPMA (>40%) may compromise mechanical hardness; 30% is the optimal balance for surface energy vs. durability.
-
-
Add Camphorquinone (0.5 wt%) and EDMAB (1.0 wt%).
-
Sonicate for 10 minutes at room temperature until fully dissolved.
Step 2: Solvent Dilution (Optional for Low Viscosity)
-
For a penetrating sealant (to enter micro-cracks), dilute the resin mixture 50:50 with absolute ethanol.
-
Caution: Ethanol must be evaporated prior to curing.
Step 3: Application Workflow
Figure 2: Clinical application workflow for Poly(OFPMA) based dental glaze.[1]
Application 2: Bioactive Composite Matrix Modification[1]
Incorporating OFPMA directly into the bulk composite reduces bulk water sorption (hygroscopic expansion) and prevents hydrolytic degradation of the silane-filler interface.
Formulation Strategy
-
Control: Bis-GMA/TEGDMA (70/30).
-
Experimental: Bis-GMA/TEGDMA/OFPMA (60/30/10).
-
Rationale: Replacing a portion of Bis-GMA with OFPMA lowers viscosity and drastically reduces water uptake due to the hydrophobic fluorine content.
Synthesis Protocol
-
Monomer Blend: Mix Bis-GMA, TEGDMA, and OFPMA in the specified ratio.
-
Filler Integration: Slowly add silanized barium glass filler (70 wt% loading) to the resin matrix using a centrifugal mixer (SpeedMixer) to avoid air bubbles.
-
Degassing: Vacuum degas the paste for 15 minutes at 25°C.
-
Curing: Pack into molds and light cure.
Validation: Water Sorption Test (ISO 4049)
To verify the efficacy of the OFPMA modification, perform the following:
-
Prepare discs (15mm x 1mm).
-
Desiccate to constant mass (
). -
Immerse in water at 37°C for 7 days.
-
Weigh (
) and re-desiccate ( ). -
Calculate Water Sorption (
): Target: (Standard composites are ~30-40 ).
Critical Analysis & Data Interpretation
The following table summarizes expected performance metrics when comparing a standard Bis-GMA composite vs. an OFPMA-modified composite.
| Metric | Standard Composite (Bis-GMA/TEGDMA) | OFPMA-Modified Composite (10 wt%) | Mechanism of Improvement |
| Water Contact Angle | 60° - 70° | 95° - 105° | Fluorinated tails lower surface energy.[1] |
| Water Sorption | 35 | 12 - 18 | Hydrophobic bulk repels water diffusion.[1] |
| Bacterial Adhesion | High (S. mutans biofilm) | Significantly Reduced | Protein repulsion prevents bacterial anchoring. |
| Stain Resistance | Moderate | High | Oleophobic nature repels pigments (coffee/wine). |
| Conversion Degree | ~60-65% | ~65-70% | Lower viscosity of OFPMA enhances mobility.[1] |
References
-
Synthesis and properties of fluorinated methacrylates for dental applications. Source: Journal of Dental Research. Context: foundational chemistry of OFPMA.
-
Water sorption and solubility of resin filled composites. Source: CORE / Peutzfeldt (1997). Context: Establishes baselines for water sorption in dental resins.
-
Recent Advances in Antimicrobial and Antifouling Dental Materials. Source: MDPI (Materials). Context: Discusses anti-fouling mechanisms relevant to fluorinated polymers.
-
1H,1H,5H-Octafluoropentyl methacrylate Product Data. Source: Polysciences, Inc.[1][2] Context: Physical properties and safety data of the monomer.
-
Fluorinated and Un-fluorinated N-halamines as Antimicrobial Additives. Source: NIH / PMC. Context: Comparative analysis of fluorination effects on biofilm control.[3]
Sources
Application Note: Surface Modification of Polymers with 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate (OFPFA)
Executive Summary
This guide details the protocols for modifying polymer surfaces using 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate (OFPFA) . Unlike standard fluorinated methacrylates, OFPFA contains a fluorine atom at the
Key Applications:
-
Biomedical: Anti-fouling coatings for catheters and microfluidics.
-
Optics: Low-refractive-index cladding for optical fibers (
). -
Drug Delivery: Chemical passivation of storage vials to prevent protein adsorption.
Scientific Foundation
The Alpha-Fluoro Advantage
The structural distinction of OFPFA lies in the substitution of the methyl group (found in methacrylates) or hydrogen (acrylates) with a fluorine atom at the vinyl
-
Reactivity: The electron-withdrawing nature of the
-fluorine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the double bond highly reactive toward radical addition. This facilitates rapid grafting densities often unattainable with standard methacrylates. -
Stability: The C-F bond on the backbone provides greater resistance to oxidation and thermal degradation compared to the C-H or C-CH
bonds in conventional acrylics.
Physical & Chemical Properties
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C | -- |
| Molecular Weight | ~286.12 g/mol | Monomer calculation |
| Refractive Index | ~1.35 (Polymer) | Optical cladding |
| Surface Energy | < 15 mN/m (Polymer) | Superhydrophobicity |
| Solubility | Soluble in fluorinated solvents, acetone, THF | Process solvent selection |
| Appearance | Colorless liquid | Optical clarity |
Experimental Protocols
We present two distinct workflows:
-
Method A (SI-ATRP): For precision control over brush thickness and density.
-
Method B (UV-Grafting): For high-throughput, scalable surface modification.
Substrate Preparation (Common to All Methods)
Pre-treatment is critical to remove contaminants and expose reactive groups.
-
Sonicate substrates (e.g., Glass, PET, PDMS) in acetone, then ethanol, then deionized water (10 min each).
-
Dry under a stream of nitrogen.
-
Activate surface using Oxygen Plasma (50 W, 1 min) to generate surface hydroxyl (-OH) groups.
Method A: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)[4]
Objective: Grow dense, polymer brushes with controlled length directly from the surface.
Step 1: Initiator Immobilization
-
Prepare a 1% (v/v) solution of [3-(2-Bromoisobutyryl)oxy]propyltrimethoxysilane (BiB-TMS) in dry toluene.
-
Immerse plasma-treated substrates in the solution for 12 hours under N
atmosphere. -
Rinse extensively with toluene and cure at 100°C for 1 hour.
Step 2: Polymerization of OFPFA
Note: OFPFA is electron-deficient; standard copper catalysts work, but ligand choice is key.
-
Reaction Mix: In a Schlenk flask, combine:
-
Monomer: OFPFA (2.0 g, ~7 mmol)
-
Solvent: Trifluorotoluene (TFT) or Anisole (2 mL)
-
Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (14 mg, 0.08 mmol)
-
-
Degas: Perform 3 freeze-pump-thaw cycles to remove oxygen.
-
Catalyst Addition: Add Cu(I)Br (10 mg, 0.07 mmol) under frozen state or nitrogen flow. The solution should turn light green/blue.
-
Grafting: Immerse the initiator-modified substrate into the flask.
-
Incubate: Heat to 60°C for 4–24 hours (time determines thickness).
-
Termination: Expose to air and rinse with THF to remove unreacted monomer.
Method B: UV-Induced "Grafting-From"
Objective: Rapid, scalable modification using Type II photoinitiators.
Step 1: Photoinitiator Adsorption
-
Dissolve Benzophenone (BP) in acetone (5 wt%).
-
Dip-coat the polymer substrate (e.g., PE, PET) into the BP solution for 30 seconds.
-
Air dry. BP adsorbs into the amorphous regions of the polymer surface.
Step 2: UV Grafting
-
Monomer Solution: Prepare a 10-20 wt% solution of OFPFA in acetone or ethyl acetate. Degas with N
bubbling for 15 min. -
Sandwich Assembly: Place the BP-coated substrate on a glass slide. Pipette the monomer solution onto the surface and cover with a quartz slide (or thin Teflon film) to prevent oxygen inhibition.
-
Irradiation: Expose to UV light (
= 365 nm, intensity ~20 mW/cm ) for 5–15 minutes.-
Mechanism: UV excites BP to a triplet state, which abstracts a hydrogen from the substrate, creating a surface radical that initiates OFPFA polymerization.
-
-
Washing: Soxhlet extraction with acetone for 12 hours is recommended to remove homopolymer (non-grafted polymer).
Mechanism & Workflow Visualization
Surface Grafting Mechanism (SI-ATRP)
Caption: Mechanistic pathway for SI-ATRP of OFPFA. The equilibrium between active radicals and dormant species ensures uniform brush growth.
Experimental Workflow Decision Tree
Caption: Workflow selection guide. Choose SI-ATRP for precision biomedical devices or UV-Grafting for bulk industrial coatings.
Characterization & Troubleshooting
Expected Results
| Test | Metric | Success Criteria |
| Water Contact Angle | Static Angle ( | > 110° (Hydrophobic) |
| Oil Contact Angle | Hexadecane | > 70° (Oleophobic) |
| XPS Analysis | F/C Ratio | High F1s peak; appearance of -CF |
| Ellipsometry | Thickness | 10–100 nm (dependent on time) |
Troubleshooting Guide
-
Problem: Low contact angle (< 90°).
-
Cause: Incomplete grafting or oxygen inhibition.
-
Fix: Ensure rigorous degassing (freeze-pump-thaw) and increase monomer concentration.
-
-
Problem: Hazy film.
-
Cause: Homopolymer deposition.
-
Fix: Improve washing steps (Soxhlet extraction) or use a "sacrificial" initiator in solution to control radical concentration.
-
References
-
National Institute of Standards and Technology (NIST). (2023). 1H,1H,5H-Octafluoropentyl methacrylate (Analogous spectral data). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
Banerjee, S., et al. (2013). "Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization". Polymer Chemistry. (Demonstrates radical polymerization of alpha-fluoroacrylates). Retrieved from [Link]
Sources
Troubleshooting & Optimization
purification methods for 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate monomer
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Safety Warning: High Reactivity / Fluorinated Organic
Introduction: Understanding Your Monomer
Welcome to the technical support center for 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate (OFPFA) .
If you are accustomed to working with standard acrylates or methacrylates, you must adjust your protocols. OFPFA is an
Furthermore, the 1H,1H,5H-octafluoropentyl tail imparts strong hydrophobicity and surfactant-like properties. This creates unique purification challenges, particularly regarding emulsion formation during aqueous washing and solubility differences during chromatography.
Purification Protocols
Method A: Inhibitor Removal (Adsorption)
Recommended for: Routine pre-polymerization cleanup of commercial batches.
Most commercial OFPFA is stabilized with 4-methoxyphenol (MEHQ). For sensitive optical or biomedical applications, this must be removed. We recommend adsorption chromatography over aqueous washing to avoid intractable emulsions caused by the fluorinated tail.
The Protocol:
-
Preparation: Pack a glass column with Basic Alumina (Brockmann Grade I).
-
Ratio: Use 10g of Alumina per 100g of monomer.
-
Why Basic? MEHQ is phenolic (acidic).[1] Basic alumina deprotonates it, trapping it as a phenoxide salt on the column [3].
-
-
Conditioning: Do not pre-wet with polar solvents. You may use a non-polar fluorophilic solvent (e.g.,
-trifluorotoluene) if dilution is strictly necessary, but neat filtration is preferred to avoid solvent removal steps. -
Filtration: Pour the OFPFA monomer directly onto the column.
-
Collection: Collect the eluent in a foil-wrapped flask (protect from light).
-
Validation: The alumina at the top of the column should turn brownish-orange (oxidized inhibitor). The eluent should be colorless.
Workflow Visualization:
Figure 1: Workflow for adsorptive removal of MEHQ inhibitor.
Method B: Vacuum Distillation
Recommended for: Removal of oligomers, high-boiling impurities, or "yellowed" aged monomer.
Critical Warning: 2-fluoroacrylates are prone to "popcorn polymerization" (explosive, rapid propagation) if overheated. You must use a radical trap inside the distillation pot.
The Protocol:
-
Inhibition: Add Copper (Cu) wire or shavings (approx. 5% w/w) to the distillation pot.
-
Vacuum Setup: High vacuum is mandatory. Target pressure: < 2 mmHg .
-
Note: The boiling point of OFPFA is significantly higher than methyl 2-fluoroacrylate due to the heavy fluorinated tail. Expect boiling ranges of 65–85°C at 1 mmHg (estimate based on analog OFPMA data [5]).
-
-
Heating: Use an oil bath. Never use a heat gun or mantle directly on the flask (hot spots trigger gelling).
-
Collection: Discard the first 5-10% (forerun) which contains residual water or hydrolysis products (2-fluoroacrylic acid).
Distillation Logic Map:
Figure 2: Safety-critical logic for distilling reactive alpha-fluoroacrylates.
Troubleshooting & FAQs
Q: The monomer turned into a gel inside the column. What happened?
A: This is likely exothermic polymerization on the surface .
-
Cause: Basic alumina can generate heat upon wetting. If the monomer was warm, or if the column was dry-packed and generated heat of adsorption, it triggered the sensitive
-fluoroacrylate. -
Fix: Pre-wet the column with a small amount of non-polar solvent (like hexanes or trifluorotoluene) to dissipate the heat of wetting before introducing the monomer.
Q: I tried washing with NaOH to remove the inhibitor, but I can't separate the layers.
A: You have created a fluorosurfactant emulsion .
-
The Science: The 1H,1H,5H-octafluoropentyl chain is highly hydrophobic, while the acrylate head is polar. Adding NaOH creates sodium salts that stabilize the interface between water and the fluorinated monomer.
-
Fix: Avoid aqueous washes. If you must wash (e.g., to remove acrylic acid), use brine (saturated NaCl) instead of pure water to increase ionic strength and break the emulsion. Centrifugation is often required.
Q: My distilled monomer is clear but has an acrid, sharp smell (unlike the sweet ester smell).
A: You likely have hydrolysis products (2-fluoroacrylic acid).
-
Cause: Moisture entered the system. 2-fluoroacrylates hydrolyze faster than methacrylates.
-
Fix: Reflux over Calcium Hydride (
) for 1 hour under vacuum, then distill again. The will neutralize the acid and remove the water.
Q: Can I use MEHQ during distillation?
A: No. MEHQ requires dissolved oxygen to function as an inhibitor. Vacuum distillation removes oxygen, rendering MEHQ ineffective. You must use a non-volatile inhibitor that works in anaerobic conditions, such as Copper wire , Phenothiazine , or TEMPO .
Summary of Physical Properties (Reference)
| Property | Value / Characteristic | Notes |
| Molecular Formula | ||
| Reactivity Class | High (Alpha-Fluoroacrylate) | More reactive than methacrylates [1]. |
| Boiling Point | Est. 65-85°C @ 1 mmHg | High BP due to fluorinated tail [5]. |
| Solubility | Soluble in Acetone, THF, Fluorinated solvents. | Insoluble in water. |
| Inhibitor | Typically MEHQ (100-200 ppm) | Requires |
References
-
M. Medvedev et al. , "Reactivity of alpha-fluoroacrylates in radical polymerization," Journal of Fluorine Chemistry. 5[3]
-
Zajc, B. & Kake, S. (2006).[6] "Exceptionally mild, high-yield synthesis of alpha-fluoro acrylates."[6] Organic Letters, 8(20), 4457-60.[6]
-
Sigma-Aldrich Technical Bulletin , "Inhibitor Removers and Prepacked Columns."
-
ChemicalBook , "1H,1H,5H-Octafluoropentyl Acrylate Synthesis and Properties."
-
NIST Chemistry WebBook , "1H,1H,5H-Octafluoropentyl methacrylate Phase Change Data."
Sources
- 1. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 2. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Exceptionally mild, high-yield synthesis of alpha-fluoro acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low monomer conversion in fluoroacrylate polymerization
Topic: Troubleshooting Low Monomer Conversion
Introduction
You are likely reading this because your fluoroacrylate polymerization stopped prematurely, yielding low conversion (<50%) despite standard acrylate protocols.
The Core Problem: Fluoroacrylates are not just "heavy acrylates." The fluorine atoms induce two specific phenomena that kill conversion:
-
Extreme Oxygen Affinity: Fluorocarbons dissolve oxygen (a radical scavenger) at rates 20–50% higher than hydrocarbons.
-
Fluorous Phase Segregation: The monomer often repels standard organic initiators, creating a biphasic system where radicals never meet the monomer.
This guide abandons generic advice to focus on the specific thermodynamics and kinetics of fluorinated systems.
Diagnostic Workflow
Before altering chemical parameters, trace your failure mode using this logic tree.
Figure 1: Root cause analysis for fluoroacrylate polymerization failure.
Module 1: The Oxygen Trap (The #1 Cause of Failure)
The Science
Standard nitrogen sparging (bubbling gas) is often insufficient for fluoroacrylates. Fluorinated chains have an exceptionally high capacity for dissolving gases due to weak intermolecular forces (van der Waals).
-
Fact: Perfluorocarbons can dissolve up to 40-50 vol% of oxygen, compared to ~20 vol% for hydrocarbons [1].
-
Consequence: Residual oxygen acts as a diradical, reacting with the carbon-centered radical to form a stable peroxy radical, effectively terminating the chain immediately.
Protocol: The Freeze-Pump-Thaw (FPT) Cycle
Do not rely on sparging. You must use FPT to mechanically rip oxygen from the solution.
Step-by-Step:
-
Seal: Place monomer, solvent, and CTA/Initiator in a Schlenk flask. Seal with a high-vacuum grease stopcock.
-
Freeze: Submerge the flask in liquid nitrogen (LN2) until the solution is solid.
-
Pump: Open the stopcock to the high-vacuum line (10⁻³ mbar). Pump for 5–10 minutes. Note: You are removing gas from the headspace.
-
Thaw: Close the stopcock. Remove from LN2 and thaw in a warm water bath. Critical: Gas bubbles will evolve from the liquid as it melts.
-
Repeat: Perform this cycle at least 4 times for fluoroacrylates.
Module 2: Phase Separation (The "Oil and Water" Effect)
The Science
Fluoroacrylates are "fluorous"—they dislike both water and standard organic solvents (lipophobic and hydrophobic).
-
The Trap: If you use a standard solvent (e.g., Toluene, DMF) and a standard initiator (e.g., AIBN), the fluoroacrylate may form microscopic micelles or separate phases. The AIBN stays in the organic solvent, while the monomer stays in the fluorous droplets. The radical cannot cross the phase boundary efficiently.
Solution: The Bridging Solvent
You must use a solvent that is miscible with both the organic initiator and the fluorous monomer.
Solvent Compatibility Matrix
| Solvent Class | Examples | Compatibility with Fluoroacrylates | Recommendation |
| Standard Organic | Toluene, THF, DMF | Poor (Phase separation likely) | Avoid for homopolymers |
| Fluorinated | Perfluorohexane | Good (Monomer dissolves) | Bad (Initiator won't dissolve) |
| Hybrid (Bridging) | Trifluorotoluene (TFT) | Excellent | HIGHLY RECOMMENDED |
| Hybrid (Bridging) | Hexafluorobenzene | Excellent | Alternative to TFT |
Action Item: Switch your solvent to
Module 3: Inhibitor Removal (Feedstock Purity)
The Issue
Fluoroacrylates are expensive and often shipped with high levels of inhibitors (MEHQ) to prevent spontaneous polymerization. If your conversion is 0%, your inhibitor is likely still active.
Protocol: Basic Alumina Column
Do not attempt distillation (high risk of thermal polymerization).[1]
-
Pack: Use a glass pipette with a cotton plug. Fill with ~5cm of Basic Alumina (activity grade I).
-
Elute: Pass the neat monomer through the column directly into the reaction vessel.
-
Check: The monomer should be clear. If it turns yellow/brown on the column, the inhibitor is being trapped.
-
Warning: Fluoroacrylates are hygroscopic. If the alumina is old/wet, water will enter your monomer, causing hydrolysis of the ester bond over time.
Module 4: Controlled Radical Polymerization (RAFT/ATRP)
FAQ: Why is my PDI broad (>1.5) and conversion low?
Answer: You likely selected the wrong Chain Transfer Agent (CTA).
-
ATRP Issues: The C-F bond is strong and electron-withdrawing. This pulls electron density from the propagating radical, making it unstable. Copper catalysts often struggle to mediate this equilibrium in fluorinated environments due to solubility issues.
-
RAFT Solution: RAFT is superior for fluoroacrylates. However, you must use a Trithiocarbonate CTA, not a Dithiobenzoate.
Recommended RAFT Agent:
-
2-Cyano-2-propyl dodecyl trithiocarbonate: The dodecyl ("R") group helps solubility in the fluorous phase, while the trithiocarbonate core manages the reactivity of the acrylate radical [3].
Figure 2: RAFT mechanism dependency on phase homogeneity.
Summary of Fixes
| Symptom | Probable Cause | Corrective Action |
| 0% Conversion | Oxygen Inhibition | Switch from sparging to Freeze-Pump-Thaw (x4) . |
| Cloudy Mixture | Phase Separation | Change solvent to Trifluorotoluene (TFT) . |
| Low Conversion (<30%) | Steric Trapping | Increase reaction temp or dilute monomer to prevent early precipitation. |
| Broad PDI | Wrong RAFT Agent | Switch to Trithiocarbonates (avoid Dithiobenzoates). |
References
-
Battino, R., et al. (1983). The Solubility of Oxygen and Ozone in Liquids. Journal of Physical and Chemical Reference Data. Link (Demonstrates significantly higher O2 solubility in fluorocarbons vs hydrocarbons).
-
Woodfield, P. A., et al. (2011). Solvent Effects in the RAFT Polymerization of Fluorinated Acrylates. Macromolecules.[1][2][3][4][5] Link (Establishes Trifluorotoluene as the gold-standard bridging solvent).
-
Moad, G., et al. (2005). Living Radical Polymerization by the RAFT Process.[3] Australian Journal of Chemistry. Link (Defines Trithiocarbonate suitability for acrylates).
-
BenchChem. (2025). Strategies for removing polymerization inhibitors from methacrylate monomers.Link (Protocol for alumina column purification).
Sources
how to solve solubility issues in fluoropolymer synthesis.
A Guide to Solving and Overcoming Solubility Challenges
Welcome to the technical support center for fluoropolymer synthesis. As a Senior Application Scientist, I understand that navigating the complexities of fluoropolymer solubility can be a significant bottleneck in research and development. These materials are prized for their exceptional thermal and chemical stability, but the very properties that make them so robust also render them notoriously difficult to dissolve and process.[1][2][3][4]
This guide is structured to provide direct, actionable solutions to common solubility issues encountered in the lab. We will move from foundational principles to specific troubleshooting scenarios and advanced synthetic strategies, equipping you with the knowledge to optimize your experimental outcomes.
Part 1: Fundamentals - Why is Fluoropolymer Solubility Such a Challenge?
Understanding the root cause of poor solubility is the first step toward solving it. The challenges are primarily rooted in two key characteristics of fluoropolymers:
-
Extreme Chemical Inertness: The strength of the carbon-fluorine (C-F) bond is one of the highest in organic chemistry (~485 kJ·mol⁻¹).[5] This, combined with the high electronegativity of fluorine atoms which shield the carbon backbone, results in low polarizability and weak van der Waals forces, leading to poor interaction with most common solvents.[3][4][6]
-
High Crystallinity: Many fluoropolymers, such as Polytetrafluoroethylene (PTFE), are semi-crystalline.[1][2] The energy required to overcome the polymer chain packing in the crystalline domains is substantial, making dissolution in any solvent at moderate temperatures extremely difficult.[7] In fact, PTFE is famously not soluble in any known solvent below its melting point.[8][9]
It is the interplay between these factors that necessitates specialized approaches to synthesis and processing.
Part 2: Troubleshooting Guide - Common Solubility Problems & Solutions (Q&A)
This section addresses acute problems you might face during or after your synthesis.
Q1: My fluoropolymer precipitated out of solution during polymerization. What happened and how can I fix it?
A1: Premature precipitation during solution polymerization is a classic sign that the growing polymer chain has reached a molecular weight where it is no longer soluble in the reaction medium.
-
Causality: As the polymer chain elongates, its own cohesive forces begin to dominate over the adhesive forces with the solvent molecules. The polymer coils up and phase-separates, crashing out of solution. This halts further chain growth and results in low molecular weight material and poor yields.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent: The chosen solvent may be a poor match. Consult Hansen Solubility Parameters (HSPs) if available for your polymer type. The goal is to minimize the difference in dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters between the polymer and the solvent. For example, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) are often used for moderately soluble fluoropolymers like Polyvinylidene Fluoride (PVDF).[9][10][11]
-
Increase Reaction Temperature: Increasing the temperature provides the system with more kinetic energy to overcome the polymer's cohesive forces, often significantly improving solubility. Be mindful of the solvent's boiling point and the initiator's decomposition kinetics.
-
Lower Monomer/Polymer Concentration: Operating in a more dilute regime can keep the growing chains in solution for longer, allowing them to reach higher molecular weights before the solubility limit is breached.
-
Introduce a Co-monomer: If your application allows, introducing a different monomer can disrupt the polymer's crystallinity and improve its solubility profile. For instance, copolymers of Vinylidene Fluoride (VDF) with other fluoroolefins are synthesized to reduce crystallinity and increase solubility for paint formulations.[12]
-
Q2: I've successfully synthesized an amorphous fluoropolymer, but now I can't find a solvent to dissolve it for characterization (e.g., GPC, NMR). What should I do?
A2: This is a common post-synthesis challenge. Even amorphous fluoropolymers can be highly resistant to dissolution. A systematic approach is required.
-
Causality: While amorphous polymers lack crystalline domains, their highly fluorinated nature still results in very low surface energy and weak interactions with conventional solvents.[1]
-
Troubleshooting Workflow: The following diagram outlines a logical workflow for tackling this issue.
Caption: Troubleshooting workflow for dissolving amorphous fluoropolymers.
-
Recommended Solvents: Some amorphous fluoropolymers like Teflon™ AF and Cytop are known to be soluble in select perfluorinated solvents.[5][8] Partially fluorinated polymers may dissolve in less exotic solvents.[5] See the table below for starting points.
Table 1: Selected Solvents for Fluoropolymer Dissolution
| Polymer Type | Common Solvents | Notes & Conditions |
| PVDF | NMP, DMF, DMAC, DMSO, Acetone/DMAc mixes[10][13] | Often requires heating to 50-80 °C. Solution stability in DMSO can be poor.[13] |
| ETFE | High-boiling fluorinated solvents[14] | Historically used CFCs; modern alternatives are necessary.[14] |
| Amorphous (e.g., Teflon™ AF, Cytop) | Perfluorinated solvents (e.g., perfluoroalkanes, perfluorotrialkylamines)[8][15] | These solvents are highly specialized and expensive but effective. |
| FEVE | Esters, Ketones, Aromatic Solvents[16] | The vinyl ether component enhances solubility in conventional organic solvents.[16] |
Part 3: Strategic Solutions - Bypassing Solubility Issues Entirely
For many high-performance fluoropolymers, particularly highly crystalline ones like PTFE, solution polymerization is not viable. Industrial synthesis relies on heterogeneous methods that circumvent the need to dissolve the final polymer.
1. Emulsion & Suspension Polymerization
This is the workhorse method for producing polymers like PTFE and VDF-based copolymers.[8]
-
Mechanism: The polymerization occurs within micelles or monomer droplets dispersed in an aqueous phase. The growing polymer chain is contained within these discrete particles and never needs to dissolve in the continuous medium (water).[1][2] The result is a stable latex or dispersion of polymer particles.[1][17]
-
Key Advantages:
-
High Molecular Weight: Confining the reaction to particles allows for the achievement of very high molecular weights.
-
Excellent Heat Dissipation: The aqueous phase acts as an efficient heat sink for the exothermic polymerization.
-
Direct Applicability: The resulting emulsion can be used directly for coatings or processed to isolate the solid polymer powder.[1][2]
-
-
Considerations: This technique requires surfactants to stabilize the emulsion. Historically, perfluorinated surfactants like PFOA were used, but due to environmental and health concerns, there is a major industrial push toward non-fluorinated or alternative surfactant systems.[14][18][19]
2. Supercritical Carbon Dioxide (scCO₂) as a Reaction Medium
A greener and highly effective alternative is the use of supercritical CO₂.[20][21]
-
Mechanism: Above its critical point (31.1 °C, 73.8 bar), CO₂ becomes a supercritical fluid with properties of both a liquid and a gas.[22] Crucially, many amorphous fluoropolymers are highly soluble in scCO₂ under relatively mild conditions.[22][23] This allows for homogeneous solution polymerization without the use of environmentally harmful solvents like CFCs.[20][21]
-
Key Advantages:
-
Tunable Solvating Power: The solvating power of scCO₂ can be finely tuned by adjusting pressure and temperature, allowing for precise control over the polymerization and easy separation of the polymer post-reaction.[22]
-
Environmental Benignity: CO₂ is non-toxic, non-flammable, and easily removed from the product by simple depressurization.
-
Inertness: CO₂ is inert to free-radical processes, preventing unwanted side reactions.[23]
-
Part 4: Frequently Asked Questions (FAQs)
-
Q: How does molecular weight affect the solubility of a fluoropolymer?
-
A: Generally, as the molecular weight of a polymer increases, its solubility decreases. Longer chains have more points of intermolecular contact and greater entanglement, making it more energetically difficult for solvent molecules to separate them.
-
-
Q: Can I use ultrasonication to help dissolve my fluoropolymer?
-
A: Yes, ultrasonication can be a useful physical aid. The high-frequency sound waves create cavitation bubbles that collapse violently, generating localized high shear forces. This can help break apart polymer agglomerates and accelerate the dissolution process. However, be cautious, as prolonged or high-power sonication can potentially cause chain scission and reduce the polymer's molecular weight.
-
-
Q: My polymer doesn't dissolve but seems to swell. What does this mean?
-
A: Swelling is an indication of a marginal solvent. The solvent molecules are able to penetrate the amorphous regions of the polymer matrix but lack sufficient energy or favorable interactions to overcome the cohesive forces holding the chains together (especially in crystalline domains). The polymer absorbs the solvent and swells into a gel-like state. This is a sign that you are close to finding a good solvent; try increasing the temperature or moving to a solvent with a closer solubility parameter.
-
Part 5: Experimental Protocol
Protocol 1: Systematic Solvent Screening for a Novel Fluoropolymer
Objective: To identify a suitable solvent for a newly synthesized fluoropolymer for the purpose of solution-based characterization or processing.
Methodology:
-
Polymer Preparation:
-
Ensure the polymer sample is dry and finely divided. A powder or thin film is ideal to maximize surface area.
-
Accurately weigh 10 mg of the polymer into several small, sealable glass vials (e.g., 4 mL vials).
-
-
Solvent Selection:
-
Choose a range of 5-10 candidate solvents based on theoretical considerations (e.g., polarity, known solvents for similar polymers) and practical constraints (e.g., boiling point, safety).
-
Include representatives from different classes: polar aprotic (NMP, DMF), ketones (acetone), esters (ethyl acetate), and if necessary, fluorinated solvents.
-
-
Dissolution Testing (Room Temperature):
-
Add 1 mL of a candidate solvent to each vial, corresponding to a 1% w/v concentration.
-
Seal the vials and place them on a shaker or magnetic stir plate at room temperature.
-
Observe the samples at regular intervals (e.g., 1 hr, 4 hrs, 24 hrs). Record observations using the scale below.
-
-
Dissolution Testing (Elevated Temperature):
-
For samples that did not dissolve at room temperature, transfer the vials to a temperature-controlled heating block or oil bath.
-
Increase the temperature in increments (e.g., to 50 °C, then 80 °C), holding for at least 1-2 hours at each step. CAUTION: Ensure vials are properly sealed and rated for the temperature and pressure. Do not exceed 80% of the solvent's boiling point.
-
Record observations at each temperature.
-
-
Data Interpretation:
-
Summarize your findings in a table.
-
A "Soluble" rating indicates a promising candidate for your application.
-
Table 2: Solubility Observation Scale
| Rating | Description |
| 1 - Soluble | Forms a completely clear, homogeneous solution. |
| 2 - Partially Soluble | Some material dissolves, but solution is hazy or contains undissolved particles. |
| 3 - Swollen | Polymer does not dissolve but visibly swells into a gel-like mass. |
| 4 - Insoluble | No change in the polymer's appearance. |
References
-
DeSimone, J. M., Guan, Z., & Elsbernd, C. S. (1992). Synthesis of fluoropolymers in supercritical carbon dioxide. Science, 257(5072), 945-947. [Link]
-
Kendall, J. L., et al. (1999). Supercritical CO2 Processing for Submicron Imaging of Fluoropolymers. Controlled Radical Polymerization. [Link]
-
Liu, Z., et al. (2017). Synthesis and Characterization of Waterborne Fluoropolymers Prepared by the One-Step Semi-Continuous Emulsion Polymerization. MDPI. [Link]
- Grescoe, L. S., & Chapman, B. R. (1994). U.S. Patent No. 5,290,846. Washington, DC: U.S.
-
Foulger, S. H., & DeSimone, J. M. (2000). Fluoropolymer synthesis in supercritical carbon dioxide. ResearchGate. [Link]
- Caporiccio, G., et al. (2019). U.S.
-
Jaye, J. A. (2022). Mild polymerization methods for the synthesis of modular fluoropolymers. eScholarship. [Link]
-
DeSimone, J. M., et al. (1992). Synthesis of fluoropolymers in supercritical carbon dioxide. OSTI.GOV. [Link]
-
Zhang, X., et al. (2023). Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface. Polymers, 15(3), 543. [Link]
-
Zhang, Y., et al. (2019). Preparation of fluoropolymer materials with different porous morphologies by an emulsion template method using supercritical carbon dioxide as a medium. RSC Advances, 9(22), 12517-12526. [Link]
-
Franca, D. R., et al. (2021). On the Solubility and Stability of Polyvinylidene Fluoride. ResearchGate. [Link]
-
Ameduri, B., & Sawada, H. (Eds.). (2017). Fluorinated Polymers: Volume 2: Applications. Royal Society of Chemistry. [Link]
-
Franca, D. R., et al. (2021). On the solubility and stability of polyvinylidene fluoride. University of Birmingham. [Link]
-
Zhang, X., et al. (2023). Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface. MDPI. [Link]
-
Yamazaki, S., et al. (2016). Synthesis of Fluorinated Polymers and Evaluation of Wettability. MDPI. [Link]
-
Liu, Y., et al. (2022). Quantitative characterization of crystallinity in semi-crystalline fluoropolymer through 19F LF-NMR relaxometry. University of Twente Research Information. [Link]
-
Scheirs, J. (2014). Fluoropolymers: Origin, Production, and Industrial and Commercial Applications. Australian Journal of Chemistry, 67(8), 1141-1150. [Link]
- Bonnet, A., et al. (2014). U.S.
-
Ohmori, A., & Tomihashi, N. (2001). Fluoropolymer Emulsion for High-Performance Coatings. PCI Magazine. [Link]
-
Franca, D. R., et al. (2021). On the Solubility and Stability of Polyvinylidene Fluoride. PubMed. [Link]
-
PlasticsEurope. (2021). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
Kinsoe Rubber. (2024). Ultimate Guide to Fluoropolymers & Applications. Kinsoe Rubber. [Link]
-
Zhang, Y., et al. (2019). Preparation of fluoropolymer materials with different porous morphologies by an emulsion template method using supercritical carbon dioxide as a medium. RSC Publishing. [Link]
-
Lee, S., et al. (2008). The Wettability of Fluoropolymer Surfaces: Influence of Surface Dipoles. Langmuir, 24(9), 4729-4735. [Link]
-
Al-karkhi, I. H., & Barocio, E. (2022). Exploiting Partial Solubility in Partially Fluorinated Thermoplastic Blends to Improve Adhesion during Fused Deposition Modeling. The Aquila Digital Community. [Link]
-
Charleux, B., et al. (2006). Solubility of fluorinated homopolymer and block copolymer in compressed CO2. The Journal of Supercritical Fluids, 37(3), 263-270. [Link]
-
SAFECHEM. FLUORINATED SOLVENTS. SAFECHEM. [Link]
-
Wang, J., et al. (2007). Alternative Fluoropolymers to Avoid the Challenges Associated with Perfluorooctanoic Acid. Industrial & Engineering Chemistry Research, 46(25), 8565-8570. [Link]
-
Pinto, V. C., et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 13(3), 397. [Link]
-
Yang, Y., et al. (2024). Synthesis of Fluorinated Amphiphilic Polymers and the Morphological Dependence on Their Oxygen Binding Capacity. Biomacromolecules. [Link]
-
Lee, S., et al. (2008). The Wettability of Fluoropolymer Surfaces: Influence of Surface Dipoles. Dr. Lee Group. [Link]
-
Tudertechnica. FLUOROPOLYMERS CHEMICAL RESISTANCE. Tudertechnica. [Link]
- Bonnet, A., et al. (2019).
-
Franca, D. R., et al. (2021). On the Solubility and Stability of Polyvinylidene Fluoride. Polymers, 13(9), 1354. [Link]
Sources
- 1. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of fluoropolymer materials with different porous morphologies by an emulsion template method using supercritical carbon dioxide as a mediu ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00777F [pubs.rsc.org]
- 7. research.utwente.nl [research.utwente.nl]
- 8. connectsci.au [connectsci.au]
- 9. On the Solubility and Stability of Polyvinylidene Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US20140100313A1 - Solvents for fluoropolymers - Google Patents [patents.google.com]
- 12. pcimag.com [pcimag.com]
- 13. JP6159767B2 - Method for dissolving fluoropolymer - Google Patents [patents.google.com]
- 14. api.pageplace.de [api.pageplace.de]
- 15. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 16. kinsoe.com [kinsoe.com]
- 17. Synthesis and Characterization of Waterborne Fluoropolymers Prepared by the One-Step Semi-Continuous Emulsion Polymerization of Chlorotrifluoroethylene, Vinyl Acetate, Butyl Acrylate, Veova 10 and Acrylic Acid [mdpi.com]
- 18. WO2019076901A1 - Method for the synthesis of fluoropolymers - Google Patents [patents.google.com]
- 19. Mild polymerization methods for the synthesis of modular fluoropolymers [escholarship.org]
- 20. Synthesis of fluoropolymers in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of fluoropolymers in supercritical carbon dioxide (Journal Article) | OSTI.GOV [osti.gov]
- 22. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 23. researchgate.net [researchgate.net]
common side reactions in the synthesis of fluorinated esters
Technical Support Center: Synthesis of Fluorinated Esters
Executive Summary
The synthesis of fluorinated esters presents a unique dichotomy: the fluorine atom's high electronegativity activates the carbonyl group for nucleophilic attack (good for reactivity) but simultaneously acidifies
Diagnostic & Troubleshooting Guide (Q&A)
Category 1: Stability & Decomposition (The "Fragile" Fluorine)
Q: I am trying to esterify a
-
The Cause: The fluorine atom is electron-withdrawing, which significantly increases the acidity of the adjacent
-protons (see Figure 1). Even mild bases (like triethylamine or DMAP used in Steglich esterification) can deprotonate this position. The resulting carbanion expels the fluoride ion (a poor leaving group, but "pushed" by the carbanion). -
The Fix:
-
Switch to Acid Catalysis: Avoid basic coupling agents (DCC/DMAP). Use acid-catalyzed Fischer esterification if the substrate tolerates heat.
-
Use "Base-Free" Coupling: If you must use a coupling agent, switch to EDC/HOBt without an auxiliary base, or use T3P (Propylphosphonic anhydride) which works well under acidic/neutral conditions.
-
Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) which enhance the basicity of nucleophiles and stabilize the transition state for elimination. Use non-polar solvents like DCM or Toluene.
-
Q: My fluorinated ester product decomposes during aqueous workup or silica chromatography. Why? A: Fluorinated esters are hyper-electrophiles .
-
The Cause: The strong inductive effect (
) of fluorine pulls electron density away from the carbonyl carbon, making it up to more susceptible to nucleophilic attack (hydrolysis) than non-fluorinated analogs. -
The Fix:
-
Workup: Use neutral buffers (phosphate pH 7) instead of basic washes (NaHCO
or NaOH). Keep the workup cold ( ). -
Purification: Pre-treat silica gel with 1% triethylamine (if the compound is acid-sensitive) or use reverse-phase chromatography with neutral mobile phases (Water/Acetonitrile) to avoid the acidic surface of silica which can catalyze hydrolysis or elimination.
-
Category 2: Selectivity Issues (Creating the C-F Bond)
Q: When synthesizing
-
The Cause: The introduction of the first fluorine atom creates an inductive effect that actually increases the acidity of the remaining
-proton. The mono-fluorinated enol forms faster than the starting material's enol, leading to a "runaway" second fluorination. -
The Fix:
-
Kinetic Control: Use a stoichiometric deficit of the fluorinating agent (
eq) to starve the reaction. -
Metal Catalysis: Switch from purely organic bases to a Ti(IV) or Mg(II) catalyzed system. The metal chelate stabilizes the mono-fluorinated intermediate and raises the activation energy for the second fluorination.
-
Protocol: See Section 4 for a detailed protocol.
-
Category 3: Coupling Reagent Failures
Q: Using DCC to couple a fluorinated acid resulted in a urea byproduct that is difficult to remove. A: You have formed an N-Acylurea .
-
The Cause: Fluorinated carboxylic acids are stronger acids (lower pKa). They react rapidly with DCC to form the O-acylisourea. However, because the carboxylate is a good leaving group (due to fluorine), the intermediate rearranges via an
acyl migration before the alcohol can attack. -
The Fix:
-
Add HOBt or HOAt: These additives intercept the O-acylisourea to form a less reactive (but more stable) active ester, preventing the rearrangement.
-
Order of Addition: Pre-mix the acid and alcohol before adding DCC, ensuring the nucleophile is ready immediately.
-
Visualizing the Failure Modes
Figure 1: The "Death" of a -Fluoro Ester (E1cB Mechanism)
This diagram illustrates why basic conditions destroy
Caption: The E1cB mechanism is the dominant decomposition pathway for
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing common synthetic failures in fluorinated ester production.
Quantitative Data: The "Fluorine Effect"
The following table illustrates why standard protocols fail. The pKa shift drives elimination, while the hydrolysis rate drives instability.
| Compound Type | Structure | pKa ( | Rel. Hydrolysis Rate | Primary Risk |
| Standard Ester | ~24.5 | 1.0 (Baseline) | Low Reactivity | |
| ~21.0 | 5-10x | Over-Fluorination | ||
| ~22.5 | 2-5x | HF Elimination | ||
| ~18.0 | 100x+ | Rapid Hydrolysis |
Data compiled from kinetic studies on ester hydrolysis and acidity constants [1, 2].
Validated Protocol: Selective Synthesis of -Fluoro Esters
Objective: Synthesize ethyl 2-fluoro-3-oxobutanoate without over-fluorination or elimination. Method: Ti-Catalyzed Electrophilic Fluorination.
Reagents:
-
Substrate: Ethyl acetoacetate (1.0 eq)
-
Fluorinating Agent: Selectfluor™ (1.05 eq) — Do not use large excess.
-
Catalyst:
(5 mol%) — Crucial for selectivity. -
Solvent: Acetonitrile (Dry).
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add dry Acetonitrile (
concentration relative to substrate). -
Catalyst Loading: Add
(5 mol%). Stir for 5 minutes at room temperature.-
Why? The Titanium Lewis acid coordinates to the 1,3-dicarbonyl, forming a chelated enolate that is sterically defined and electronically modulated, preventing the "runaway" second fluorination [3].
-
-
Fluorination: Cool the mixture to
. Add Selectfluor™ (1.05 eq) portion-wise over 15 minutes.-
Caution: Exothermic reaction. Monitor internal temperature.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by
NMR (look for singlet at ppm; doublet/quartet indicates side products). -
Workup (Critical):
-
Dilute with diethyl ether.
-
Wash with Saturated
(Mildly acidic/neutral). Do not use or as base will trigger HF elimination of the product. -
Dry over
and concentrate in vacuo at .
-
-
Purification: Flash chromatography using Hexanes/EtOAc (9:1).
Self-Validation Check:
-
Success:
NMR shows a doublet (coupling to H) at ~-190 ppm. -
Failure (Over-fluorination):
NMR shows a singlet (no H coupling) at ~-110 ppm (gem-difluoro). -
Failure (Elimination):
NMR shows alkene protons at 6.0-7.0 ppm.
References
-
Alunni, S., et al. (2003).[2] "Catalysis of the beta-elimination of HF... Proton-activating factors and methyl-activating factors as a mechanistic test." Journal of Organic Chemistry. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
-
Togni, A., et al. (2000). "Catalytic Enantioselective Fluorination of β-Ketoesters." Angewandte Chemie International Edition. Link
-
BenchChem Technical Support. (2025). "Overcoming Side Reactions in Fluorination." Link
-
Ramazani, A., et al. (2015).[3] "Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides." Indian Academy of Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalysis of the beta-elimination of HF from isomeric 2-fluoroethylpyridines and 1-methyl-2-fluoroethylpyridinium salts. Proton-activating factors and methyl-activating factors as a mechanistic test to distinguish between concerted E2 and E1cb irreversible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
Technical Support Center: Characterization of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate (OFPFA)
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Purity Profiling & Impurity Characterization Reference ID: OFPFA-CHAR-2026
Introduction
Welcome to the Technical Support Center for 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate . This guide addresses the unique analytical challenges posed by this fluorinated monomer. Unlike standard acrylates, the presence of the electron-withdrawing fluorine atom at the
High purity (>98%) is critical because trace impurities in this monomer can lead to:
-
Optical Loss: C-H bonds in impurities increase absorption in the near-IR region (optical fiber applications).
-
Polymerization Defects: Chain transfer to impurities (like unreacted alcohols) lowers molecular weight.
-
Phase Separation: Fluorinated contaminants often segregate, causing haze in cured films.
Module 1: Chromatographic Anomalies (GC-MS)
User Issue: "I see unidentified peaks eluting before my main monomer peak."
Diagnosis: These are likely Synthesis Precursors or Hydrolysis Products . The synthesis of OFPFA typically involves the esterification of 2-fluoroacryloyl chloride (or acid) with 1H,1H,5H-octafluoropentanol.
-
Impurity A: 1H,1H,5H-Octafluoropentanol (Starting Material).
-
Behavior: Due to hydrogen bonding, it might tail on non-polar columns, but its lower molecular weight usually causes it to elute early.
-
-
Impurity B: 2-Fluoroacrylic Acid (Hydrolysis Product).
-
Behavior: Highly polar. Often invisible on standard columns unless derivatized.
-
Troubleshooting Protocol: Dual-Column Validation
Do not rely on a single column. Fluorinated compounds can exhibit "retention flipping" based on the stationary phase polarity.
Step 1: Primary Screen (Non-Polar)
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Condition: 40°C (2 min)
10°C/min 250°C. -
Observation: OFPFA elutes cleanly; alcohol elutes early.
Step 2: Confirmation (Polar/Fluorine-Specific)
-
Column: DB-200 or DB-WAX (Polyethylene glycol).
-
Why: The fluorinated alcohol will interact strongly with the polar phase, shifting its retention time significantly away from the ester, confirming its identity.
Step 3: Mass Spectral Interpretation (EI Source)
-
OFPFA Fragmentation: Look for the loss of the fluorinated tail.
- 286 (Molecular Ion, often weak).
-
89 (
): Characteristic acylium ion for 2-fluoroacrylates. -
51 (
): Terminal group of the pentyl chain.
Visualization: Impurity Origin Pathway
Caption: Pathway of impurity generation from synthesis through storage. Red nodes indicate critical contaminants.
Module 2: Spectroscopic Validation (NMR)
User Issue: "My proton NMR looks clean, but the polymerization yield is low."
Diagnosis: Hidden Fluorinated Contaminants.
The Gold Standard: F NMR Protocol
You must use
Key Chemical Shifts (referenced to
| Moiety | Structure Segment | Approx. Shift ( | Coupling Feature |
| Vinyl Fluorine | -115 to -120 | Doublet (coupling to vinyl H) | |
| Terminal Fluorine | -137 to -140 | Doublet of triplets | |
| Chain Fluorine | -120 to -130 | Multiplets | |
| Impurity: Acid | -112 | Shifted downfield due to acid H | |
| Impurity: Polymer | -160 to -180 | Broad signals (saturated backbone) |
Experimental Tip:
The vinyl fluorine signal (
Module 3: Stability & Inhibitors (The "Hidden" Variables)
User Issue: "The monomer gelled in the bottle."
Diagnosis: Inhibitor Depletion (MEHQ). OFPFA is typically stabilized with 4-methoxyphenol (MEHQ). However, MEHQ requires dissolved oxygen to function. If you stored the monomer under pure nitrogen for too long, the inhibitor became inactive, leading to "dark polymerization."
Protocol: MEHQ Quantification
Do not assume the label amount is accurate after 6 months of storage.
-
Method: HPLC (Reverse Phase).
-
Column: C18.
-
Mobile Phase: Acetonitrile/Water (60:40).
-
Detection: UV at 280 nm (MEHQ absorbs strongly here; fluorinated acrylates absorb at lower wavelengths,
nm). -
Limit: Maintain MEHQ > 50 ppm for safe storage.
Visualization: Analytical Decision Tree
Caption: Decision matrix for selecting the correct analytical technique based on impurity behavior.
Frequently Asked Questions (FAQs)
Q1: Why does my GC-MS show a "ghost peak" that disappears when I inject a blank? A: Fluorinated acrylates are sticky. They can adsorb onto the injection liner or the head of the column.
-
Fix: Use a deactivated glass liner and perform a solvent wash (Acetone or Methanol) between runs.
Q2: Can I use Refractive Index (RI) to check purity?
A: No. Fluorinated monomers have very low refractive indices (
Q3: How do I remove the MEHQ inhibitor before polymerization? A: Do not distill! The boiling point is high, and heat will trigger polymerization.
-
Fix: Pass the monomer through a pre-packed inhibitor removal column (alumina-based) immediately before use.
References
-
NIST Chemistry WebBook. 1H,1H,5H-Octafluoropentyl methacrylate (Analogous Structure Data). National Institute of Standards and Technology.[1] Link
-
ChemicalBook. this compound Product Specifications & Synthesis.Link
-
Tokyo Chemical Industry (TCI). 1H,1H,5H-Octafluoropentyl Acrylate (stabilized with MEHQ) Data Sheet.Link
-
ResearchGate. Alpha-Fluoroacrylates: Synthesis, Properties and Use. (Discusses polymerization kinetics and 19F NMR characterization of fluoroacrylates). Link
-
BenchChem. Methyl 2-fluoroacrylate Properties & Polymerization Troubleshooting. (General 2-fluoroacrylate chemistry). Link
Sources
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Characterization of Poly(1H,1H,5H-Octafluoropentyl 2-fluoroacrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluoropolymers and the Need for Precise Characterization
Fluoropolymers, such as poly(1H,1H,5H-octafluoropentyl 2-fluoroacrylate), are a class of materials possessing unique properties including high thermal stability, chemical resistance, and low surface energy. These characteristics make them invaluable in a wide range of applications, from advanced coatings and biomedical devices to materials used in drug delivery systems. The performance of these polymers is intrinsically linked to their molecular architecture, particularly their microstructure, which includes features like tacticity and the presence of defects. Therefore, precise and detailed characterization is paramount for quality control, material development, and ensuring predictable performance.
¹⁹F NMR spectroscopy has emerged as a powerful and indispensable tool for the analysis of fluorinated polymers. The fluorine nucleus (¹⁹F) boasts several advantages for NMR, including a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which results in a sensitivity that is approximately 83% of that of the proton (¹H) nucleus.[1] Furthermore, the large chemical shift dispersion of ¹⁹F NMR, typically spanning over 400 ppm, provides exquisite resolution and sensitivity to subtle changes in the local electronic environment of the fluorine atoms.[1][2] This allows for detailed investigation of polymer structure, cross-linking, and crystallinity.[1]
This guide will delve into the practical application of ¹⁹F NMR for the characterization of poly(this compound), providing a comparative analysis against other common analytical methods.
¹⁹F NMR Analysis of Poly(this compound): A Deep Dive
The ¹⁹F NMR spectrum of poly(this compound) provides a wealth of information about its structure. The molecule contains several distinct fluorine environments, which give rise to a series of well-resolved signals in the spectrum.
Expected Chemical Shifts and Assignments:
The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine nucleus.[1] Electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values).[1] For poly(this compound), we can anticipate signals corresponding to the different fluorinated groups in the polymer chain.
-
-CF₂- groups in the side chain: The octafluoropentyl side chain contains four distinct -CF₂- groups. Due to their different proximities to the polymer backbone and the terminal -CHF₂ group, they will exhibit distinct chemical shifts.
-
-CHF₂ group in the side chain: The terminal difluoromethyl group will have a characteristic chemical shift and coupling pattern due to the presence of the adjacent proton.
-
α-Fluorine on the backbone: The fluorine atom directly attached to the polymer backbone is highly sensitive to the stereochemistry of the polymer chain, a property known as tacticity.
Workflow for ¹⁹F NMR Characterization:
Figure 1: A generalized workflow for the ¹⁹F NMR characterization of fluoropolymers.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the poly(this compound) sample in a suitable deuterated solvent, such as acetone-d₆ or THF-d₈, in a 5 mm NMR tube.[3][4] The choice of solvent is critical as it can influence chemical shifts.[1][5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Acquisition Parameters:
-
Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (e.g., -50 to -250 ppm).
-
Use a calibrated 90° pulse angle.
-
Employ a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure quantitative results.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase and baseline corrections to the spectrum.
-
Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).[1]
-
Key Insights from ¹⁹F NMR: Tacticity Determination
Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone.[6] It can significantly impact the physical and mechanical properties of the polymer.[6] In poly(acrylates), the α-carbon is a stereocenter, leading to different possible arrangements of the side chains.
The ¹⁹F NMR signal of the fluorine atom on the polymer backbone is particularly sensitive to the local stereochemistry. The chemical shift of this fluorine will be different depending on whether the adjacent monomer units have the same (meso or m) or opposite (racemo or r) stereochemistry. This allows for the quantification of different stereochemical sequences (diads, triads, etc.).[7]
-
Isotactic (mmmm): All stereocenters have the same configuration.
-
Syndiotactic (rrrr): Stereocenters have alternating configurations.
-
Atactic: Stereocenters are randomly arranged.
By analyzing the fine structure and relative integrations of the signals corresponding to the α-fluorine, one can determine the degree of isotacticity, syndiotacticity, or atacticity of the polymer.[6][7][8] This is a crucial parameter for understanding and controlling the polymer's properties.
Comparative Analysis: ¹⁹F NMR vs. Alternative Characterization Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive characterization often involves a multi-technique approach. Here, we compare ¹⁹F NMR with other common analytical methods for polymer characterization.
| Feature | ¹⁹F NMR Spectroscopy | Gel Permeation Chromatography (GPC) | Differential Scanning Calorimetry (DSC) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Detailed microstructure (tacticity, defects), monomer composition, end-group analysis | Molecular weight distribution (Mw, Mn, PDI) | Thermal transitions (Tg, Tm, Tc) | Functional groups present |
| Sensitivity to Microstructure | Very High | None | Indirectly affects Tg and Tm | Low |
| Quantitative Capability | Excellent for relative composition and tacticity | Excellent for molecular weight | Quantitative for transition enthalpies | Semi-quantitative |
| Sample Requirements | Soluble polymer, ~10-20 mg | Soluble polymer, ~1-5 mg | Solid or liquid, ~5-10 mg | Solid, liquid, or gas, minimal amount |
| Experimental Complexity | Moderate to high | Moderate | Low to moderate | Low |
| Key Advantage | Unparalleled detail on polymer stereochemistry and fine structure. | Direct measurement of molecular weight and its distribution. | Provides critical information on the material's thermal behavior. | Rapid and simple identification of functional groups. |
| Limitation | Requires a soluble polymer and access to an NMR spectrometer. | Does not provide information on microstructure. | Does not provide information on molecular structure. | Provides limited information on polymer architecture. |
Logical Comparison of Techniques:
Figure 2: Interrelationship of analytical techniques for comprehensive polymer characterization.
Conclusion: The Indispensable Role of ¹⁹F NMR
For the detailed and unambiguous characterization of poly(this compound), ¹⁹F NMR spectroscopy stands out as the most informative single technique. Its ability to provide quantitative data on the polymer's microstructure, including the critical parameter of tacticity, is unmatched by other common analytical methods. While techniques like GPC, DSC, and FTIR provide essential complementary information regarding molecular weight, thermal properties, and functional group identity, they cannot deliver the same level of structural detail.
In the development of high-performance fluoropolymers for specialized applications in research, pharmaceuticals, and materials science, a thorough understanding of structure-property relationships is crucial. The insights gained from ¹⁹F NMR are fundamental to achieving this understanding, enabling researchers to tailor polymer synthesis to achieve desired material properties and to ensure the quality and consistency of the final product.
References
-
American Chemical Society. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Available from: [Link]
-
ScienceDirect. Fluorine-19 NMR investigation of poly(trifluoroethylene). Available from: [Link]
-
ACS Publications. Determination of the tacticity and analysis of the pH titration of poly(acrylic acid) by proton and carbon-13 NMR. Available from: [Link]
-
National Center for Biotechnology Information. Water-soluble fluorinated copolymers as highly sensitive 19F MRI tracers: From structure optimization to multimodal tumor imaging. Available from: [Link]
-
ResearchGate. 1 H-(A) and 19 F-(B) NMR spectra of a semifluorinated PHFBA... Available from: [Link]
-
Semantic Scholar. NMR STUDY OF POLYACRYLAMIDE TACTICITY SYNTHESIZED BY PRECIPITATED POLYMERIZATION METHOD. Available from: [Link]
-
MDPI. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]
-
Wiley Online Library. Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Available from: [Link]
-
The University of Queensland. Enhanced Performance of Polymeric 19F MRI Contrast Agents through Incorporation of Highly Water Soluble Monomer MSEA. Available from: [Link]
-
Impact Solutions. NMR of PMMA – tacticity and its determination through NMR. Available from: [Link]
-
University of Southern Mississippi. Tacticity. Available from: [Link]
-
PubMed. Elucidating the Impact of Hydrophilic Segments on 19F MRI Sensitivity of Fluorinated Block Copolymers. Available from: [Link]
-
University of Warwick. Synthesis of 5-Fluoruracil Dendritic Polymers and 19F NMR Analysis of the Drug Release for MRI. Available from: [Link]
-
SSRN. Synthesis and conformational relationship of new fluorinated acrylate polymer-based internal mold release agents. Available from: [Link]
-
Royal Society of Chemistry. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]
-
National Center for Biotechnology Information. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]
-
ResearchGate. Fluorine-19 NMR investigation of poly(trifluoroethylene) | Request PDF. Available from: [Link]
-
Royal Society of Chemistry. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. Available from: [Link]
-
ScienceOpen. A new post-synthetic polymerization strategy makes metal-organic frameworks more stable. Available from: [Link]
-
ResearchGate. Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials | Request PDF. Available from: [Link]
-
Pakistan Journal of Scientific & Industrial Research. Synthesis and Applications of Polyacrylate based Water White Clear Polymeric Material Fortified with Carbon Nanotubes for Durabl. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. NMR of PMMA - tacticity and its determination through NMR [impact-solutions.co.uk]
- 7. Tacticity [eng.uc.edu]
- 8. measurlabs.com [measurlabs.com]
Comparative Guide: Contact Angle Characterization of Fluorinated Polymer Coatings
Executive Summary
Fluorinated polymers (e.g., PTFE, PVDF, amorphous fluoropolymers) represent the "gold standard" for low-surface-energy coatings due to the extreme electronegativity and bond strength of the carbon-fluorine (C-F) motif. However, these same properties make accurate characterization notoriously difficult. Standard goniometry often fails because high contact angles (>110°) induce optical distortion, and superhydrophobicity leads to droplet instability.
This guide moves beyond basic "water droplet" tests. We compare the three critical methodologies—Static Sessile Drop , Dynamic Tilting , and Captive Bubble —and provide a validated protocol for determining Surface Free Energy (SFE) using the Owens-Wendt-Rabel-Kaelble (OWRK) method.
The Physics of Fluorinated Interfaces
To measure a fluorinated surface is to measure the resistance to wetting. The fundamental challenge lies in the Young Equation , which assumes an ideal, smooth, and chemically homogeneous surface:
Where
However, fluoropolymer coatings are rarely ideal. They often exhibit Contact Angle Hysteresis —the difference between the advancing (
Diagram 1: Wetting Regimes on Fluorinated Surfaces
Visualizing the transition from Wenzel (wetting) to Cassie-Baxter (air-trapping) states common in rough fluoropolymer coatings.
Caption: Logic flow distinguishing Ideal, Wenzel, and Cassie-Baxter wetting regimes based on roughness and chemistry.
Comparative Methodologies
Selecting the wrong method is the most common source of error in fluoropolymer characterization.
Method A: Static Sessile Drop (Needle-In)
The standard approach. A droplet is deposited, and the needle is withdrawn.
-
Pros: Fast, automated, standard for QC (ASTM D7334).
-
Cons: For fluoropolymers with
, the needle often drags the droplet, distorting the shape. Gravity flattens large drops, requiring precise Young-Laplace fitting rather than simple circle fitting.
Method B: Dynamic Tilting Plate
The stage is tilted until the droplet rolls.
-
Pros: Measures
and simultaneously. Critical for self-cleaning coatings. -
Cons: Requires large, flat samples. Not suitable for curved medical devices (e.g., catheters).
Method C: Captive Bubble
An air bubble is injected under the sample, which is immersed in the probe liquid.[3][4][5]
-
Pros: Eliminates gravitational distortion. Essential for hydrogels or hydrated fluoropolymers (e.g., contact lenses, membranes) where the coating swells in water.
-
Cons: More complex setup; requires large volume of probe liquid.
Table 1: Method Selection Matrix
| Feature | Static Sessile Drop | Dynamic Tilting Plate | Captive Bubble |
| Primary Output | Equilibrium Contact Angle | Hysteresis & Roll-off Angle | Hydrated Contact Angle |
| Best For | QC of smooth PTFE/FEP sheets | Superhydrophobic coatings | Hydrogels, Membranes, Contact Lenses |
| Accuracy on Superhydrophobic | Low (Needle interference) | High | High |
| Sample Geometry | Small, flat, or curved | Large, flat only | Any (immersible) |
| Liquid Volume | < 10 µL | ~20 µL | > 50 mL (Bath) |
| Relevance to Drug Dev | Low (Air interface) | Medium | High (Liquid interface) |
Experimental Protocol: Surface Energy via OWRK
To fully characterize a fluorinated coating, you must determine its Surface Free Energy (SFE), specifically separating the Dispersive (non-polar) and Polar components. The Owens-Wendt-Rabel-Kaelble (OWRK) method is the industry standard for this [1].
Diagram 2: OWRK Measurement Workflow
Step-by-step logic for determining Surface Free Energy.
Caption: Workflow for calculating Surface Free Energy using polar (Water) and dispersive (Diiodomethane) probes.
Step-by-Step Protocol
Prerequisites:
-
Probe Liquids: Deionized Water (18.2 MΩ) and Diiodomethane (99% purity).
-
Substrate: Fluoropolymer coated glass or silicon wafer.
1. Surface Preparation: Do not wipe fluoropolymer surfaces with solvents like acetone, which can swell amorphous fluoropolymers. Use a gentle stream of dry nitrogen gas to remove dust. If contamination is suspected, rinse with isopropyl alcohol and dry at 60°C for 1 hour.
2. Liquid Deposition (Sessile Drop):
-
Volume: Set dispenser to 2.0 µL . (Small volumes minimize gravitational distortion).
-
Placement: Gently lower the needle. For superhydrophobic surfaces, the droplet may refuse to detach. Technique Tip: Use a hydrophobic needle (PTFE coated) or the "touch-off" method where the stage moves down to break the liquid bridge.
3. Measurement (Water):
Capture the image immediately (< 2 seconds) to avoid evaporation. Fit the profile using the Young-Laplace algorithm. Record the angle (
-
Target for PTFE: ~108° - 115°.
4. Measurement (Diiodomethane): Repeat with Diiodomethane (DIM). Note that DIM is sensitive to light and degrades; use fresh aliquots.
-
Target for PTFE: ~80° - 90°.
5. OWRK Calculation:
Input
-
Slope:
(Polar component of solid) -
Intercept:
(Dispersive component of solid)
Expected Results for Fluoropolymers:
-
Total SFE: 18–20 mN/m
-
Dispersive Component: ~18 mN/m (Dominant)
-
Polar Component: < 2 mN/m (Near zero)
Data Interpretation & Troubleshooting
The "Invisible" Error: Surface Roughness
If your PTFE coating measures 150° (Superhydrophobic), do not assume this is the intrinsic chemistry. It is likely the Cassie-Baxter state (Diagram 1).
-
Validation: Force the droplet into the surface (vibration or pressure). If the angle drops dramatically to ~110°, your initial reading was an artifact of air pockets, not surface energy [2].
Hysteresis in Drug Delivery
For medical devices, a high static contact angle is not enough. If
Captive Bubble for Hydrogels
If testing fluorinated hydrogels (e.g., soft contact lenses), Sessile Drop will show the polymer in a collapsed, dry state. Use Captive Bubble with an air bubble in saline. This measures the interface in its functional, hydrated environment [3].[5]
References
-
Owens, D. K., & Wendt, R. C. (1969). Estimation of the surface free energy of polymers.[7][8] Journal of Applied Polymer Science. Link
-
ASTM International. (2022).[9] ASTM D7334-08(2022) Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement.[9][10] Link
-
Drelich, J., et al. (2011). Hydrophilic and superhydrophilic surfaces and materials.[2][6][11][12] Soft Matter. Link
-
Biolin Scientific. (2021). 7 ways to measure contact angle. Technical Note. Link
-
Krüss Scientific. (2023). The Captive Bubble Method.[3][4][5][13][14][15] Technical Glossary. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. biolinscientific.com [biolinscientific.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. Captive bubble method - Wikipedia [en.wikipedia.org]
- 5. Wetting analysis using the captive bubble technique - Fraunhofer IKTS [ikts.fraunhofer.de]
- 6. Contact angle - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. img.antpedia.com [img.antpedia.com]
- 10. store.astm.org [store.astm.org]
- 11. Dynamic contact angle measurements on lubricant infused surfaces: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 14. Captive bubble method | KRÜSS Scientific [kruss-scientific.com]
- 15. The Captive Bubble Method Explained - DataPhysics Instruments [dataphysics-instruments.com]
Thermal Analysis Guide: Poly(octafluoropentyl fluoroacrylate) (POFPFA)
Executive Summary
Poly(octafluoropentyl fluoroacrylate) (POFPFA) represents a specialized class of fluoropolymers critical for high-performance optical fibers (POF) and hydrophobic coatings. Unlike standard Poly(methyl methacrylate) (PMMA) , POFPFA incorporates a fluorinated side chain (
This guide provides a comparative thermal analysis (TGA/DSC) of POFPFA against its non-fluorinated (PMMA) and partially fluorinated (POFPMA) alternatives. The data highlights POFPFA's superior thermal stability and unique glass transition behavior, driven by the "fluorine effect"—where the strong C-F bond and dipole interactions enhance backbone rigidity while the bulky side chain modulates free volume.
Experimental Methodology
To ensure reproducibility and data integrity, the following protocols are recommended. These methods are designed to eliminate artifacts such as thermal history or oxidative degradation during transition measurement.
Thermogravimetric Analysis (TGA)[1][2][3][4][5]
-
Instrument: TA Instruments Discovery TGA or equivalent.
-
Purge Gas: Nitrogen (
) for degradation kinetics; Air for oxidative stability. -
Pan Type: Platinum (preferred for high temp) or Ceramic. Avoid Aluminum above
. -
Protocol:
-
Equilibrate:
. -
Ramp:
to . -
Analysis: Determine
(onset of decomposition) and char yield at .
-
Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments Q2000/Discovery DSC or equivalent.
-
Purge Gas: Nitrogen (
). -
Pan Type: Tzero Aluminum Hermetic Pans (prevents volatile leakage).
-
Protocol (Heat-Cool-Heat):
-
Heat 1:
to @ (Erases thermal history). -
Cool:
to @ (Controlled cooling). -
Heat 2:
to @ (Data collection). -
Analysis: Calculate
(Glass Transition) from the inflection point of the second heating curve.
-
Comparative Thermal Analysis
Thermal Stability (TGA)
The introduction of fluorine significantly alters the degradation mechanism. While PMMA degrades via unzipping (depolymerization) back to the monomer, fluorinated acrylates like POFPFA often exhibit a more complex mechanism involving random chain scission and side-chain cleavage, resulting in higher thermal stability.
| Material | Structure | Degradation Mechanism | ||
| PMMA | Non-fluorinated | Chain End Unzipping (Depolymerization) | ||
| POFPMA | Methacrylate Backbone, F-Side Chain | Unzipping + Ester Cleavage | ||
| POFPFA | Random Scission (High Stability) |
Key Insight: The
Glass Transition Temperature (DSC)
The
-
PMMA (
): High due to the rigid -methyl group and short methyl ester. -
POFPMA (
): The long octafluoropentyl side chain acts as an internal plasticizer, drastically increasing free volume and lowering despite the rigid backbone. -
POFPFA (
): The -fluorine atom creates a stiff, polar backbone (dipole-dipole repulsion), which raises the compared to the methacrylate analog (POFPMA), but the long side chain keeps it below that of PMMA.
Figure 1: Interplay of structural factors affecting the Glass Transition Temperature (
Degradation Mechanism Workflow
Understanding how the material fails is crucial for processing. The following diagram illustrates the divergent degradation pathways between standard methacrylates and the target fluoroacrylate.
Figure 2: Thermal degradation pathways. POFPFA resists "unzipping," leading to higher thermal stability.
References
-
Czech, Z., et al. (2014). Thermal stability and degradation of selected poly(alkyl methacrylates). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
-
T.A. Instruments. (2022). Thermal Stability of Bio-Derived Polymer Feedstock. Retrieved from [Link]
-
Beilstein Journals. (2017). Vapor-phase-synthesized fluoroacrylate polymer thin films: thermal stability. Retrieved from [Link]
A Comparative Analysis for Advanced Material Formulation: 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate vs. Perfluoroalkyl Acrylates
This guide provides a detailed comparative analysis of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate and traditional perfluoroalkyl acrylates, offering researchers, scientists, and drug development professionals critical insights for material selection. We will explore the nuanced differences in their chemical structures, resulting properties, and performance in relevant applications, supported by experimental data and established scientific principles.
Introduction: The Evolving Landscape of Fluorinated Polymers
Fluorinated polymers are a cornerstone in advanced materials science, prized for their exceptional properties including low surface energy, high thermal stability, and chemical inertness.[1][2][3][4] These characteristics make them indispensable in a myriad of applications, from hydrophobic coatings and low-refractive-index optics to biocompatible materials for medical devices.[4][5][6]
Traditionally, perfluoroalkyl acrylates (PFAAs), characterized by a fully fluorinated alkyl chain, have been the dominant choice.[7] However, growing environmental and health concerns associated with long-chain per- and polyfluoroalkyl substances (PFAS) have catalyzed the development of alternative fluorinated monomers.[8][9][10][11] this compound represents a significant step in this evolution. Its structure, incorporating a partially fluorinated alkyl chain, offers a unique combination of properties that can be advantageous in specific applications.
This guide will dissect the key performance differences between these two classes of fluorinated acrylates, providing a framework for informed decision-making in your research and development endeavors.
Structural and Mechanistic Considerations
The fundamental differences in the performance of polymers derived from this compound and perfluoroalkyl acrylates stem from their distinct molecular architectures.
Perfluoroalkyl Acrylates (PFAAs): These monomers possess a perfluoroalkyl chain (-(CF2)nCF3) directly attached to an acrylate group. The high density of fluorine atoms imparts extreme hydrophobicity and oleophobicity.[12]
This compound: This molecule features a partially fluorinated pentyl chain with hydrogen atoms at the 1 and 5 positions. This structural difference, while seemingly minor, has a significant impact on the final properties of the polymer.
Caption: General chemical structures.
Comparative Performance Data
The following table summarizes key performance metrics for polymers derived from this compound and representative perfluoroalkyl acrylates. This data is synthesized from various sources and represents typical values.
| Property | Poly(this compound) | Poly(perfluoroalkyl acrylate) | Rationale for Difference |
| Surface Energy (mN/m) | Low | Very Low | The presence of C-H bonds in the partially fluorinated chain slightly increases the surface energy compared to the fully fluorinated chain.[13] |
| Water Contact Angle (°) | ~108°[14] | >115° | The higher fluorine content in PFAAs leads to greater hydrophobicity. |
| Refractive Index | ~1.349[15] | 1.3 - 1.4[16][17] | The lower fluorine density in the partially fluorinated polymer results in a slightly higher refractive index. |
| Thermal Stability (TGA, °C) | High | Very High | The high strength of the C-F bond gives perfluorinated polymers exceptional thermal stability.[1][18][19][20] |
| Biocompatibility | Favorable | Concerns over long-chain variants | Shorter-chain and partially fluorinated compounds are being investigated as potentially less bioaccumulative alternatives to long-chain PFAAs.[3] |
Experimental Protocols for Characterization
To ensure the validity of these comparisons, standardized experimental protocols are essential. The following are detailed methodologies for key characterization techniques.
Surface Energy Determination via Contact Angle Measurement
Principle: The contact angle of various liquids with known surface tensions on a polymer surface is used to calculate the surface energy of the polymer, providing insight into its hydrophobicity and oleophobicity.[21][22]
Methodology:
-
Substrate Preparation: Spin-coat a solution of the polymer onto a clean silicon wafer to create a thin, uniform film.
-
Drying: Bake the coated wafer at a temperature above the polymer's glass transition temperature to remove the solvent and anneal the film.
-
Goniometer Setup: Place the wafer in a goniometer equipped with a high-speed camera and automated dispensing system.
-
Liquid Dispensing: Dispense a precise droplet (typically 2-5 µL) of deionized water and diiodomethane onto the polymer surface.
-
Image Acquisition and Analysis: Capture images of the droplet profile and use software to measure the static contact angle.
-
Surface Energy Calculation: Employ the Owens-Wendt-Rabel-Kaelble (OWRK) method to calculate the total surface energy and its dispersive and polar components from the contact angles of the two liquids.[23]
Caption: Workflow for surface energy determination.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on the material's thermal stability and decomposition profile.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the polymer (5-10 mg) into a TGA pan (typically platinum or alumina).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate.
Authoritative Grounding and Mechanistic Insights
The distinct properties of these two classes of fluorinated polymers can be traced back to their electronic and steric characteristics. The high electronegativity and low polarizability of fluorine atoms are key to the unique properties of fluorocarbons.[1] The strength of the C-F bond contributes significantly to the thermal stability of these polymers.[1]
The arrangement of the fluorinated side chains in the polymer also plays a crucial role. In perfluoroalkyl acrylates, the fully fluorinated side chains are thought to form a highly ordered, low-energy surface. For a deeper dive into the synthesis and polymerization of fluorinated acrylates, the literature on free-radical polymerization provides extensive information on methods and kinetics.[24][25][26]
Conclusion: A Strategic Choice for Your Application
The selection between this compound and perfluoroalkyl acrylates is not a matter of one being universally superior. Instead, the optimal choice is dictated by the specific requirements of the application.
-
For applications demanding the absolute lowest surface energy and highest thermal stability, such as in harsh chemical environments or for extreme anti-fouling surfaces, traditional perfluoroalkyl acrylates may still be the preferred option, provided that environmental and regulatory considerations are manageable.
-
For applications where a balance of hydrophobicity, biocompatibility, and a more favorable environmental profile is crucial, such as in biomedical devices, drug delivery systems, and advanced optical coatings, This compound presents a compelling alternative. Its unique structure offers a pathway to high-performance materials with potentially reduced environmental persistence.
By understanding the fundamental trade-offs and leveraging the detailed characterization protocols outlined in this guide, researchers can make informed decisions to advance their materials development programs.
References
- Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. (n.d.). ScienceDirect.
- The Measurement of surface energy of polymer by means of contact angles of liquids on solid surfaces. (n.d.).
- Heat Resistance - Fluoropolymers. (n.d.). Alfa Chemistry.
- Environmental and Health Impacts of PFAS. (n.d.). Wisconsin DNR.
- Per- and Polyfluoroalkyl Substances (PFASs). (2024, February 13). UNEP - UN Environment Programme.
- Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review of Environmental Distribution, Health Impacts, and Regulatory Landscape. (2025, November 7). MDPI.
- History and Use of Per- and Polyfluoroalkyl Substances (PFAS) found in the Environment. (n.d.).
- Fluoroalkyl Acrylate Polymers and Their Applications. (2016, November 8). Royal Society of Chemistry.
- Stereospecific Radical Polymerization of Fluoroalkyl Acrylates. (n.d.). Wiley Online Library.
- Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes. (n.d.). PMC.
- Understanding PFAS - What They Are, Their Impact, and What We Can Do. (2023, November 1). PennState Extension.
- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. (2025, January 26). MDPI.
- Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. (2011, December 14). DTIC.
- Fluorinated Hyperbranched Polymers. (n.d.). Sigma-Aldrich.
- Amorphous Fluoropolymers: A Revolution in Advanced Materials. (2025, January 31).
- Understanding Fluoropolymers. (2019, February 20). AZoM.com.
- Surface and Interface Phenomenon in Polymers. (n.d.).
- Refractive Index of Plastic Materials (Low & Ultra-Low Refraction). (2011, January 17). SpecialChem.
- New fluoropolymer materials. (n.d.). ScienceDirect.
- Preparation and Surface Properties of Acrylic Polymers Containing Fluorinated Monomers. (n.d.). ACS Publications.
- Perfluoroalkyl Ethyl Acrylate TPD-PFAEA. (2024, August 2). TPD SCI.
- 1H,1H,5H-Octafluoropentyl Acrylate synthesis. (n.d.). ChemicalBook.
- Surface properties and self-cleaning ability of the fluorinated acrylate coatings modified with dodecafluoroheptyl methacrylate through two adding ways. (n.d.). ResearchGate.
- CAS 355-93-1: 1H,1H,5H-octafluoropentyl methacrylate. (n.d.). CymitQuimica.
- The Polymerization and Performance of Fluorinated Acrylic Copolymer with Low Surface Energy. (2011, June 10). Scientific.net.
- Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. (n.d.). ACS Publications.
- 1H,1H,5H-Octafluoropentyl methacrylate, min. 98%. (n.d.). Polysciences, Inc.
- Surface Free Energy | Measurements. (n.d.). Biolin Scientific.
- So You Want to Measure Surface Energy? (n.d.). KRUSS Scientific.
- Surface Energy of Plastics. (n.d.).
- Perfluoroalkyl acrylate polymers and process of producing a latex thereof. (n.d.). Google Patents.
- Fluoropolymers for Coating Applications. (n.d.).
- Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. (n.d.). ResearchGate.
- 1H,1H,5H-Octafluoropentyl methacrylate. (n.d.). NIST WebBook.
- Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. (n.d.).
- 1H1H5H-Octafluoropentyl Acrylate (Stabilized With Mehq) 97.0%(GC). (n.d.). Pure Synth.
- 1H,1H,5H-OCTAFLUOROPENTYL ACRYLATE. (n.d.). Chemdad.
- Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives. (2021, March 25). ACS Publications.
- Synthesis and conformational relationship of new fluorinated acrylate polymer-based internal mold release agents. (n.d.). SSRN.
- 1H,1H,5H-Octafluoropentyl acrylate Formula. (n.d.). ECHEMI.
- The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns. (n.d.). PMC.
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (n.d.). PMC.
- Photochemical Stability of Partially Fluorinated Acrylic Protective Coatings. 2. Copolymers of 1 H ,1 H ,2 H ,2 H -Perfluorodecyl Methacrylate with Unfluorinated Acrylic Esters. (2025, August 10). Request PDF.
- Dossier – Per- and polyfluoroalkyl substances (PFASs). (n.d.). Food Packaging Forum.
- 1H,1H,5H-Octafluoropentyl Acrylate (stabilized with MEHQ). (n.d.). Tokyo Chemical Industry.
- 1h,1h,5h-octafluoropentyl acrylate cas no.376-84-1. (n.d.).
- Introduction to fluorinated POPs (PFOS, PFOA, PFHxS and other PFAS) related to polymers and plastics. (2023, April 25). IPCP.
- Per- and Polyfluoroalkyl Substances (PFAS). (n.d.). PPM Consultants.
Sources
- 1. Fluorinated Hyperbranched Polymers [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 6. paint.org [paint.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Environmental and Health Impacts of PFAS | | Wisconsin DNR [dnr.wisconsin.gov]
- 9. unep.org [unep.org]
- 10. mdpi.com [mdpi.com]
- 11. extension.psu.edu [extension.psu.edu]
- 12. researchgate.net [researchgate.net]
- 13. tstar.com [tstar.com]
- 14. The Polymerization and Performance of Fluorinated Acrylic Copolymer with Low Surface Energy | Scientific.Net [scientific.net]
- 15. 1H,1H,5H-OCTAFLUOROPENTYL ACRYLATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. specialchem.com [specialchem.com]
- 18. 20.210.105.67 [20.210.105.67]
- 19. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 20. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics | MDPI [mdpi.com]
- 21. biolinscientific.com [biolinscientific.com]
- 22. kruss-scientific.com [kruss-scientific.com]
- 23. ing.univaq.it [ing.univaq.it]
- 24. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. US3102103A - Perfluoroalkyl acrylate polymers and process of producing a latex thereof - Google Patents [patents.google.com]
A Comparative Guide to the Mechanical Properties of Copolymers Containing Fluorinated Monomers
Introduction: The Molecular Basis for the Unique Mechanical Behavior of Fluorinated Copolymers
For researchers, scientists, and professionals in drug development, material selection is a critical step that dictates the performance, reliability, and longevity of components in demanding applications. Fluorinated copolymers represent a unique class of materials prized for their exceptional thermal and chemical stability.[1][2] These properties are a direct result of the high bond energy of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry. This inherent stability at the molecular level translates into robust material properties. However, the incorporation of fluorine also significantly influences the mechanical characteristics of these polymers.
This guide provides a comparative analysis of the mechanical properties of two key families of fluorinated copolymers: ethylene-based copolymers (e.g., ETFE, FEP, PFA) and vinylidene fluoride (PVDF)-based copolymers (e.g., PVDF homopolymer and PVDF-HFP). We will explore how the introduction of different comonomers modifies the polymer backbone, affecting properties such as tensile strength, flexibility, and long-term mechanical stability. This guide will also provide detailed experimental protocols for key mechanical tests, enabling researchers to validate and compare materials for their specific applications.
Comparative Analysis of Mechanical Properties
The mechanical behavior of fluorinated copolymers is a nuanced interplay between the degree of fluorination, the type of comonomer introduced, and the resulting polymer morphology, particularly its crystallinity. Generally, partially fluorinated polymers exhibit enhanced mechanical properties compared to their perfluorinated counterparts.[2]
Ethylene-Based Fluorocopolymers: A Balance of Strength and Processability
Copolymers such as Ethylene Tetrafluoroethylene (ETFE), Fluorinated Ethylene Propylene (FEP), and Perfluoroalkoxy Alkane (PFA) are widely used in applications requiring a combination of chemical resistance and mechanical integrity.
-
ETFE (Ethylene Tetrafluoroethylene): As a partially fluorinated copolymer, ETFE is known for its superior mechanical toughness, high tensile strength, and excellent impact and abrasion resistance.[3][4][5] The presence of ethylene units in the polymer chain contributes to its robustness.[2]
-
FEP (Fluorinated Ethylene Propylene): FEP is a copolymer of tetrafluoroethylene (TFE) and hexafluoropropylene (HFP).[6] It is softer and more flexible than ETFE but has a lower tensile strength and creep resistance.[3][6][7] However, its melt-processability makes it a versatile material for complex geometries.[8]
-
PFA (Perfluoroalkoxy Alkane): PFA possesses properties similar to FEP but offers improved high-temperature performance and superior creep resistance.[6][9] It is considered a premium resin for applications demanding long service life in harsh chemical, thermal, and mechanical stress environments.[6]
Table 1: Comparative Mechanical Properties of Ethylene-Based Fluorocopolymers
| Property | ETFE | FEP | PFA | ASTM Standard |
| Tensile Strength (MPa) | 45 - 48[5][10][11] | 21 - 34[10][11][12] | 27 - 29[10][11][13] | D638[10] |
| Elongation at Break (%) | 200 - 500[2][10][11] | 250 - 350[11][12] | 300[10][11][13] | D638[10] |
| Tensile Modulus (GPa) | 0.83 - 1.5[10][14][15] | 0.34 - 0.7[12][16] | 0.65 - 0.7[11][13] | D638[10] |
| Flexural Modulus (GPa) | 1.2 - 2.0[10][14][15] | 0.5 - 0.7[12][16] | 0.65 - 0.7[11][13] | D790[10] |
| Izod Impact Strength (J/m) | No Break[10][11] | No Break[11][17] | No Break[11] | D256[10] |
| Hardness (Shore D) | 75[11] | 55 - 57[7][11] | 60 - 62[11][13] | D2240[11] |
| Max. Continuous Service Temp. (°C) | 149 - 150[5][11] | 200 - 204[11][12] | 260[6][9] | - |
Vinylidene Fluoride (PVDF)-Based Copolymers: Tailoring Flexibility and Performance
PVDF is a semi-crystalline fluoropolymer known for its excellent chemical resistance and mechanical strength.[1] Copolymerization, typically with hexafluoropropylene (HFP), is a common strategy to modify its properties, particularly to enhance flexibility.
-
Homopolymer PVDF: This material is characterized by high rigidity and tensile strength due to its significant crystallinity (45-55%).[1]
-
PVDF-HFP Copolymers: The incorporation of bulky HFP monomers disrupts the regular chain packing, leading to reduced crystallinity (30-40% or lower).[1] This results in a more flexible material with a higher elongation at break, albeit with a lower tensile strength and modulus compared to the homopolymer.[1][18] The properties can be tuned by varying the HFP content.
Table 2: Comparative Mechanical Properties of PVDF Homopolymer vs. PVDF-HFP Copolymer
| Property | PVDF Homopolymer | PVDF-HFP Copolymer | ASTM Standard |
| Tensile Strength (MPa) | 35 - 51[1][10] | 20 - 35 (depends on HFP content)[1] | D638[10] |
| Elongation at Break (%) | 50 - 300[1][10] | 150 - 200+ | D638[1] |
| Tensile Modulus (GPa) | 1.1 - 2.2[1][14][15] | 0.8 - 1.5 | D638[1] |
| Flexural Modulus (GPa) | 1.5 - 2.0[10][14][15] | Varies with HFP content | D790[10] |
| Izod Impact Strength (J/m) | 160 - 214 (3-4 ft-lb/in)[10][11] | Generally higher than homopolymer | D256[10] |
| Hardness (Shore D) | 79 - 80[10][11] | Varies, generally lower than homopolymer | D2240[11] |
| Melting Point (°C) | 165 - 177[1][11] | 140 - 160 (decreases with HFP content)[1] | D3418 |
Experimental Protocols for Mechanical Characterization
To ensure the scientific integrity and comparability of data, standardized testing methodologies are paramount. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for polymer characterization.
Protocol 1: Tensile Properties Testing (ASTM D638)
This test is fundamental for determining a material's tensile strength, elongation, and modulus.[19][20][21]
Objective: To measure the force required to pull a specimen to its breaking point and the extent to which the specimen stretches or elongates to that breaking point.
Experimental Workflow Diagram:
Caption: Workflow for Tensile Properties Testing according to ASTM D638.
Step-by-Step Methodology:
-
Specimen Preparation:
-
Prepare test specimens in the standard "dumbbell" or "dogbone" shape as specified in ASTM D638.[22] The choice of specimen type (I, II, III, IV, or V) depends on the material's thickness and rigidity.[21]
-
Ensure all surfaces are smooth and free of defects, as these can act as stress concentrators and lead to premature failure.[19][20]
-
Precisely measure the width and thickness of the specimen's gauge section to the nearest 0.025 mm.[23]
-
Condition the specimens according to ASTM standards, typically at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.[20]
-
-
Testing Procedure:
-
Secure the specimen in the grips of a universal testing machine, ensuring it is aligned vertically.
-
Attach a calibrated extensometer to the gauge length of the specimen to accurately measure strain.
-
Set the crosshead speed as specified by the standard for the material being tested. This can range from 0.05 to 20 inches per minute.[22]
-
Initiate the test, pulling the specimen at a constant rate until it fractures.[22] The testing time from start to break should ideally be between 30 seconds and 5 minutes.[22]
-
-
Data Analysis:
-
Record the force and elongation data throughout the test.
-
Calculate the tensile strength (the maximum stress the material can withstand), elongation at yield and break, and the modulus of elasticity (the material's stiffness).
-
Plot the stress-strain curve to visualize the material's behavior under tensile load.
-
Protocol 2: Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for characterizing the viscoelastic properties of polymers, providing insights into their glass transition temperature (Tg), stiffness (storage modulus), and energy dissipation (loss modulus).[24][25][26]
Objective: To measure the storage modulus (E'), loss modulus (E''), and tan delta (δ) of a material as a function of temperature, time, or frequency.
Experimental Workflow Diagram:
Caption: General workflow for Dynamic Mechanical Analysis (DMA).
Step-by-Step Methodology:
-
Sample Preparation and Setup:
-
Prepare a sample of a defined geometry (e.g., a rectangular film for tension mode or a bar for three-point bending mode).
-
Select the appropriate measurement mode and clamp based on the sample's form and stiffness.[25] Common modes include tension for films and fibers, three-point bending for stiff bars, and shear for soft materials.[27][28]
-
Mount the sample in the DMA instrument, ensuring it is securely clamped and properly aligned.[27]
-
-
Testing Procedure:
-
Define the experimental parameters, including the temperature range, heating/cooling rate (e.g., 2-5 °C/min), oscillation frequency (commonly 1 Hz), and the strain or stress amplitude. The amplitude should be within the material's linear viscoelastic region.[24]
-
The instrument applies a small, sinusoidal stress to the sample and measures the resulting strain. The phase lag between the stress and strain is recorded.[26]
-
This measurement is repeated continuously as the temperature is ramped.
-
-
Data Analysis:
-
The instrument software calculates the storage modulus (E'), representing the elastic portion of the material's response, and the loss modulus (E''), representing the viscous portion where energy is dissipated as heat.[25]
-
The ratio of the loss modulus to the storage modulus is calculated as tan delta (tan δ), also known as the damping factor.[25]
-
Plot E', E'', and tan δ as a function of temperature. The glass transition temperature (Tg) is typically identified as the peak of the tan δ curve.[24]
-
Long-Term Mechanical Properties: Creep and Stress Relaxation
For applications where components are under sustained load or deformation, understanding long-term mechanical properties like creep and stress relaxation is crucial.
-
Creep: This is the tendency of a solid material to deform permanently under the influence of persistent mechanical stress.[9] PFA, for instance, is noted for its high resistance to creep at elevated temperatures.[6][9]
-
Stress Relaxation: This is the observed decrease in stress in response to a constant strain applied to a material.[29][30]
The underlying cause for both creep and stress relaxation in polymers is the relative motion between polymer chains.[6] These time-dependent properties are particularly important in applications like seals, gaskets, and structural components where dimensional stability over time is critical. Investigating these behaviors often involves long-duration tests at various temperatures and stress levels, with ETFE being a material where such properties have been extensively studied.[31][32][33]
Conclusion
The choice of a fluorinated copolymer for a specific application must be guided by a thorough understanding of its mechanical properties.
-
For applications demanding maximum toughness, abrasion resistance, and tensile strength, ETFE is often the superior choice.[4][5][34]
-
When melt-processability and flexibility are key, FEP provides a balanced profile, though with lower mechanical strength than ETFE.[3][4]
-
For the most demanding high-temperature environments where long-term stability under mechanical stress is critical, PFA offers the best performance with excellent creep resistance.[6][9]
-
Homopolymer PVDF is ideal for applications requiring high rigidity and strength.[1]
-
When increased flexibility and elongation are needed, PVDF-HFP copolymers offer a tunable solution, with the understanding that this comes at the cost of reduced tensile strength and modulus.[1]
By utilizing standardized testing protocols such as ASTM D638 for tensile properties and DMA for viscoelastic behavior, researchers and engineers can generate reliable, comparative data to make informed material selection decisions, ensuring the success and reliability of their final products.
References
-
Pengrowth Plastics. (2025, June 3). Homopolymer PVDF vs Copolymer PVDF: What's The Difference?[Link]
-
News. (2025, January 12). Detailed Comparison of PTFE, FEP, ETFE, and PFA in the Cable Industry. [Link]
-
MakeItFrom.com. ETFE vs. PVDF. [Link]
-
MakeItFrom.com. PVDF vs. ETFE. [Link]
-
Sterling Plastics. FEP (FLUORONATED ETHYLENE PROPYLENE). [Link]
-
ResearchGate. Tensile properties performed on the pristine PVDF-HFP and composite films. [Link]
-
Curbell Plastics. FEP Plastic Material Properties. [Link]
-
Polyalto. Fluoropolymers (PTFE, FEP, PFA, PVDF and Modified ETFE). [Link]
-
ResearchGate. Fabrication and properties of PVDF and PVDF-HFP microfiltration membranes. [Link]
-
Darwin Microfluidics. (2025, December 22). ETFE vs FEP: How to Choose the Right Material?[Link]
-
Semantic Scholar. (1985, February 1). Dynamic Mechanical Dispersion in Copolymers of Vinylidene Fluoride and Trifluoroethylene. [Link]
-
AZoM. (2001, May 9). Fluorinated Ethylene-Propylene - FEP. [Link]
-
News. (2025, August 30). Differences Between FEP, PFA, PTFE, And ETFE in Cable Applications. [Link]
-
ResearchGate. (2022, August 25). The Effect of PVP on Thermal, Mechanical, and Dielectric Properties in PVDF-HFP/PVP Thin Film. [Link]
-
ResearchGate. The dynamic mechanical analysis curves of P(VDF-HFP) fiber and...[Link]
-
Texloc. (2002, October 25). FEP Detailed Properties (Fluorinated Ethylene Propylene). [Link]
-
Fluorostore. PTFE, FEP, PFA, ETFE, ECTFE, PCTFE, and PVDF Fluoropolymer Material Properties. [Link]
-
ResearchGate. Chain Structure and Dynamic Mechanical Property of the Vinylidenefluoride and Chlorotrifluoroethylene Copolymers. [Link]
-
ResearchGate. Typical experimental results of 8 groups. [Link]
-
Penn State Research Database. (2000, December 3). Electro-mechanical properties of electron irradiated P(VDF-TrFE) copolymers under different mechanical stresses. [Link]
-
ResearchGate. Exemplary physical and chemical properties of ETFE copolymer. [Link]
-
Frank Bacon Machinery Sales Co. (2023, January 11). Step by Step Guide to ASTM D638 Testing. [Link]
-
Student Theses Faculty of Science and Engineering. Electromechanical Characterization and Modelling of Poly(vinylidene fluoride-trifluoroethylene- chlorotrifluoroethylene). [Link]
-
UCL Discovery. Thermoviscoelastic characterisation and modelling of ETFE foils for tensile structures. [Link]
-
Advances in Polymer Science. (2025, December 9). DMA: Dynamic Mechanical Analysis. [Link]
-
Apex Inox. PFA. [Link]
-
ADMET. (2025, July 3). How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters. [Link]
-
ADMET. (2010, July 6). How to Perform an ASTM D638 Plastic Tensile Strength Test. [Link]
-
Advecton. ETFE vs PVDF: A Comparative Analysis of Their Differences. [Link]
-
ZwickRoell. ASTM D638: tensile properties plastics. [Link]
-
Extreme Coating Solutions. DuPont™ Teflon® PFA. [Link]
-
METTLER TOLEDO. (2015, November 16). Dynamic Mechanical Analysis (DMA) – Online Training Course. [Link]
-
EAG Laboratories. Characterization of Polymers using Dynamic Mechanical Analysis (DMA). [Link]
-
Chem Scholar. (2019, October 6). Dynamic Mechanical Analysis (DMA)- Polymer Characterization. [Link]
-
National Center for Biotechnology Information. Stress–Strain and Stress-Relaxation Behaviors of Solution-Coated Layers Composed of Block Copolymers Mixed with Tackifiers. [Link]
-
Jushare chemical Co., Ltd. (2024, April 30). what is the difference between ETFE and PVDF?[Link]
-
ASTM International. Standard Test Method for Tensile Properties of Plastics. [Link]
-
PubMed. (2021, July 1). Stress-Strain and Stress-Relaxation Behaviors of Solution-Coated Layers Composed of Block Copolymers Mixed with Tackifiers. [Link]
-
Row Inc. FEP (Fluorinated Ethylene Propylene) Detailed Properties. [Link]
-
Fluorotherm™. All Material Comparison. [Link]
-
ACS Publications. Ferroelectric properties of a copolymer of vinylidene fluoride and trifluoroethylene blended with poly(methyl methacrylate). [Link]
-
AZoM. Perfluoroalkoxyethylene - PFA. [Link]
-
Lorric. PFA Material Characterization. [Link]
-
ResearchGate. Compressive strength and shore hardness of PVDF composites with...[Link]
-
MDPI. (2024, March 14). Synthesis and Properties of Polyvinylidene Fluoride-Hexafluoropropylene Copolymer/Li6PS5Cl Gel Composite Electrolyte for Lithium Solid-State Batteries. [Link]
Sources
- 1. pengrowthplastics.com [pengrowthplastics.com]
- 2. cabledatasheet.com [cabledatasheet.com]
- 3. ETFE vs FEP: How to Choose the Right Material? [blog.darwin-microfluidics.com]
- 4. greaterwire.com [greaterwire.com]
- 5. advecton.com [advecton.com]
- 6. cdn.wkfluidhandling.com [cdn.wkfluidhandling.com]
- 7. FEP (FLUORONATED ETHYLENE PROPYLENE) - Sterling Plastics [sterlingplasticsinc.com]
- 8. azom.com [azom.com]
- 9. apexinox.com [apexinox.com]
- 10. polyalto.com [polyalto.com]
- 11. fluorostore.com [fluorostore.com]
- 12. 44342954.fs1.hubspotusercontent-na1.net [44342954.fs1.hubspotusercontent-na1.net]
- 13. azom.com [azom.com]
- 14. ETFE vs. PVDF :: MakeItFrom.com [makeitfrom.com]
- 15. PVDF vs. ETFE :: MakeItFrom.com [makeitfrom.com]
- 16. row-inc.com [row-inc.com]
- 17. curbellplastics.com [curbellplastics.com]
- 18. researchgate.net [researchgate.net]
- 19. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 20. How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters [eureka.patsnap.com]
- 21. zwickroell.com [zwickroell.com]
- 22. admet.com [admet.com]
- 23. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 24. eag.com [eag.com]
- 25. youtube.com [youtube.com]
- 26. Basics of Dynamic Mechanical Analysis (DMA) | Anton Paar Wiki [wiki.anton-paar.com]
- 27. DMA: Dynamic Mechanical Analysis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 28. m.youtube.com [m.youtube.com]
- 29. Stress–Strain and Stress-Relaxation Behaviors of Solution-Coated Layers Composed of Block Copolymers Mixed with Tackifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Stress-Strain and Stress-Relaxation Behaviors of Solution-Coated Layers Composed of Block Copolymers Mixed with Tackifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Thermoviscoelastic characterisation and modelling of ETFE foils for tensile structures - UCL Discovery [discovery.ucl.ac.uk]
- 34. what is the difference between ETFE and PVDF?-Jushare chemical Co., Ltd. [jusharechem.com]
A Senior Application Scientist’s Guide to Evaluating the Biocompatibility of Fluorinated Acrylate Polymers
Executive Summary
In the landscape of advanced biomaterials, fluorinated acrylate polymers (FAPs) are emerging as compelling candidates for a new generation of medical devices and drug delivery systems. Their unique surface chemistry, characterized by low surface energy, hydrophobicity, and high chemical inertness, theoretically promises a superior bio-interface, minimizing adverse host responses.[1][2][3] However, translating theoretical advantages into proven, regulatory-compliant biocompatibility requires a rigorous, multi-faceted evaluation. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to navigate the comprehensive assessment of FAP biocompatibility. We will move beyond rote protocol execution to explore the causal logic behind experimental choices, grounded in the ISO 10993 standards, and present a clear, comparative perspective against established biomaterials.
Chapter 1: The Unique Proposition of Fluorinated Acrylate Polymers
Fluorinated polymers, as a class, derive their distinctive properties from the strength of the carbon-fluorine bond and the high electronegativity of fluorine atoms.[2] This results in materials that are not only thermally and chemically stable but also possess exceptionally low surface energy.[1][4] For biomedical applications, this is critically important. The initial event following the implantation of any biomaterial is the non-specific adsorption of host proteins.[5] This adsorbed protein layer dictates the subsequent cellular interactions. The low surface energy and hydrophobicity of FAPs are hypothesized to reduce this initial protein adsorption, thereby potentially mitigating downstream inflammatory and thrombotic cascades.[4][6] Unlike conventional polymers, their inherent lubricity and non-stick characteristics further enhance their appeal for applications ranging from vascular grafts to catheters and coatings for implantable electronics.[1][6]
Chapter 2: The ISO 10993 Framework: A Risk-Based Approach
The cornerstone for assessing any material intended for medical use is the International Organization for Standardization's ISO 10993 series, "Biological evaluation of medical devices."[7][8] This is not a rigid checklist but a risk management process that guides the selection of appropriate tests based on the nature and duration of the device's contact with the body.[9][10] The fundamental principle is to ensure the material can perform its intended function without eliciting any undesirable local or systemic effects in the host.[11]
The evaluation process begins by categorizing the device, which then informs the necessary biological endpoints to investigate.
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Data: Cytotoxicity Assessment
| Material | Mean Absorbance (570nm) | % Cell Viability (Relative to Negative Control) | ISO 10993-5 Reactivity Grade | Result |
| Negative Control (HDPE) | 0.95 | 100% | 0 | Non-cytotoxic |
| Fluorinated Acrylate Polymer (FAP) | 0.91 | 95.8% | 0 | Non-cytotoxic |
| Poly(methyl methacrylate) (PMMA) | 0.78 | 82.1% | 1 | Slightly cytotoxic |
| Positive Control (PVC) | 0.12 | 12.6% | 4 | Severely cytotoxic |
| Note: Data are representative. Per ISO 10993-5, a reduction of cell viability by more than 30% (i.e., <70% viability) is considered a cytotoxic effect. |
Chapter 4: The Blood Interface: Hemocompatibility Evaluation
The Rationale: For any device that contacts blood—from a simple catheter to a complex heart valve—hemocompatibility is paramount. [12][13]Poor hemocompatibility can lead to life-threatening complications like thrombosis (clotting), hemolysis (destruction of red blood cells), and activation of the complement system. [14][15]The evaluation, guided by ISO 10993-4, assesses the material's interaction with various blood components. [13] Experimental Protocols: Key Hemocompatibility Tests
Caption: The temporal progression of the Foreign Body Response.
Experimental Protocol: Subcutaneous Implantation Study (ISO 10993-6)
-
Implantation: Sterilized samples of the FAP and a control material (e.g., USP Negative Control Plastic) are surgically implanted into subcutaneous tissue on the back of rats.
-
Explantation: After specific time points (e.g., 1 week, 4 weeks, 12 weeks), the animals are euthanized, and the implant sites with surrounding tissue are carefully excised.
-
Histology: The tissue is fixed, sectioned, and stained (typically with Hematoxylin and Eosin, H&E).
-
Evaluation: A pathologist semi-quantitatively scores the tissue response based on the presence of inflammatory cells (neutrophils, lymphocytes, macrophages), neovascularization, and the thickness and density of the surrounding fibrous capsule. A minimal inflammatory response and a thin, loose fibrous capsule are indicative of good biocompatibility.
Comparative Data: Histological Evaluation at 4 Weeks Post-Implantation
| Histological Finding | Fluorinated Acrylate Polymer (FAP) | Poly(lactic-co-glycolic acid) (PLGA) | Interpretation |
| Inflammatory Infiltrate | Minimal; primarily macrophages | Moderate; macrophages and lymphocytes | FAP elicits a less pronounced inflammatory reaction. |
| Fibrous Capsule Thickness | Thin (<50 µm), well-defined | Moderate (100-150 µm), denser | A thinner capsule suggests better tissue integration and acceptance. |
| Neovascularization | Present at tissue interface | Present throughout capsule | Normal healing response observed for both. |
| Overall Biocompatibility | Excellent | Good, but more reactive | FAP demonstrates a more inert in vivo profile. |
| Note: Data are representative. The acidic degradation byproducts of PLGA can sometimes lead to a more pronounced inflammatory response compared to inert materials. |
Chapter 6: Conclusion and Forward Outlook
This guide has systematically outlined a robust, multi-modal approach to evaluating the biocompatibility of fluorinated acrylate polymers, grounded in the ISO 10993 standards. The experimental evidence, from foundational cytotoxicity screening to complex in vivo tissue response, consistently indicates that FAPs exhibit a highly favorable biocompatibility profile. Their low reactivity at the cellular level, minimal interaction with blood components, and inertness upon implantation make them a superior alternative to many conventional polymers.
The key to a successful evaluation lies not just in performing the tests, but in understanding the causal chain of biological events they are designed to probe. By adopting this risk-based, scientifically-driven methodology, researchers and developers can confidently characterize their materials, accelerate the regulatory approval process, and ultimately deliver safer and more effective medical devices to patients. The future for fluorinated acrylate polymers in the biomedical field is bright, and rigorous, well-reasoned biocompatibility testing is the critical path to realizing their full potential.
References
-
Maas, J., et al. (2021). Hemocompatibility Evaluation of Biomaterials—The Crucial Impact of Analyzed Area. ACS Publications. Available at: [Link]
-
Weber, M., et al. (2018). Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Wikipedia. (n.d.). ISO 10993. Available at: [Link]
-
Pro-Testing, LLC. (n.d.). Understanding the Biocompatibility Matrix in Medical Device Testing (ISO 10993-1). Available at: [Link]
-
MED Institute. (2024). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. Available at: [Link]
-
Weber, M., et al. (2018). Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility. National Center for Biotechnology Information. Available at: [Link]
-
Rimsys. (2023). ISO 10993: Standards for the biologic evaluation of medical devices. Available at: [Link]
-
PubMed. (n.d.). In Vitro Hemocompatibility Testing of Biomaterials According to the ISO 10993-4. Available at: [Link]
-
Anderson, J. M. (n.d.). In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials. National Center for Biotechnology Information. Available at: [Link]
-
Emergo. (n.d.). ISO 10993-1 and Biocompatibility. Available at: [Link]
-
Eurofins. (n.d.). Insights into in-vitro Hemocompatibility testing according to ISO 10993-4. Available at: [Link]
-
ScienceDirect. (n.d.). In vivo implantation study of biodegradable metals. Available at: [Link]
-
PubMed. (2020). In Vivo Evaluation of the Biocompatibility of Biomaterial Device. Available at: [Link]
-
Academic Strive. (2020). Evaluation of Biocompatibility of Polymers and Cytotoxicity of Injection Drugs in Shelf Life by Assay MTT Method. Available at: [Link]
-
ResearchGate. (n.d.). In Vivo Evaluation of the Biocompatibility of Biomaterial Device. Available at: [Link]
-
PubMed. (2025). In Vitro and In Vivo biocompatibility study of fluorinated polyphosphazene coatings for blood-contacting medical devices. Available at: [Link]
-
MDPI. (n.d.). Dental Implant Biomaterials: In Vitro and In Vivo Simulations and Applications. Available at: [Link]
-
NTU Scholars. (2008). UV-curable low-surface-energy fluorinated poly(urethane-acrylate)s for biomedical applications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods. Available at: [Link]
-
PubMed. (2000). In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis. Available at: [Link]
-
ResearchGate. (2025). In Vitro and In Vivo Biocompatibility Study of Fluorinated Polyphosphazene Coatings for Blood-Contacting Medical Devices. Available at: [Link]
-
Boyd Corporation. (2020). Using Fluoropolymers In Biomedical Applications. Available at: [Link]
-
BioProcess International. (2022). Analyzing Single-Use Polymers for Cell Culture Processes. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Available at: [Link]
-
PubMed. (1978). Biocompatibility testing of polymers: in vitro studies with in vivo correlation. Available at: [Link]
-
Chemical Society Reviews. (2021). Fluoropolymers in biomedical applications: state-of-the-art and future perspectives. Available at: [Link]
-
Semantic Scholar. (1994). In vitro biocompatibility of fluorinated polyurethanes. Available at: [Link]
-
Royal Society of Chemistry. (2021). Fluoropolymers in biomedical applications: state-of-the-art and future perspectives. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. Available at: [Link]
-
IADR Abstract Archives. (2018). Evaluation of the Biocompatibility of Novel BPA-free, Fluorinated Fiber-reinforced Composites. Available at: [Link]
-
ResearchGate. (2011). (PDF) Acrylate-based fluorinated copolymers for high-solids coatings. Available at: [Link]
-
MDPI. (n.d.). A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of Polyurethane-Fluorinated Acrylate Composite Latex Prepared by Two Different Synthesis Technique. Available at: [Link]
Sources
- 1. boydbiomedical.com [boydbiomedical.com]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoropolymers in biomedical applications: state-of-the-art and future perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques [mdpi.com]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. ISO 10993 - Wikipedia [en.wikipedia.org]
- 8. medinstitute.com [medinstitute.com]
- 9. Biocompatibility Matrix in Device Testing (ISO 10993-1) [nabi.bio]
- 10. emergobyul.com [emergobyul.com]
- 11. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 12. semanticscholar.org [semanticscholar.org]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different polymerization methods for fluoroacrylates
Executive Summary
Fluoroacrylates (e.g., 2,2,2-trifluoroethyl methacrylate [TFEMA], perfluorooctyl acrylate [PFOA]) are critical building blocks for high-performance coatings, optical fibers, and hydrophobic drug delivery vehicles. Their unique properties—low surface energy, chemical inertness, and lipophobicity—present distinct challenges in polymerization.
This guide compares three dominant methodologies: Free Radical Polymerization (FRP) , Atom Transfer Radical Polymerization (ATRP) , and Reversible Addition-Fragmentation Chain Transfer (RAFT) .[1] While FRP offers cost-efficiency, it lacks the architectural control required for advanced biomedical applications. RAFT and ATRP provide precision but differ significantly in metal contamination risks and monomer versatility.[2]
The "Fluorine Factor": Critical Technical Context
Before selecting a method, researchers must account for the specific physicochemical behaviors introduced by the fluorine atoms:
-
Solubility Paradox: Long-chain fluoroacrylates are often insoluble in standard organic solvents (toluene, THF) and water. They require "hybrid" solvents like
-trifluorotoluene (TFT), 1,4-dioxane, or supercritical CO . -
Electronic Effects: The strong electron-withdrawing nature of the fluoro-group adjacent to the ester linkage reduces the electron density of the double bond. This affects the propagation rate constant (
) and makes the monomer more susceptible to specific radical attacks. -
Refractive Index Matching: Post-polymerization characterization (GPC/SEC) is difficult because many poly(fluoroacrylates) have refractive indices (RI) close to common GPC solvents (THF), resulting in poor signal detection.
Comparative Analysis: FRP vs. ATRP vs. RAFT[1][2][3][4][5][6][7]
Performance Matrix
| Feature | Free Radical (FRP) | ATRP (Cu-Mediated) | RAFT (Dithioesters/Trithiocarbonates) |
| Control ( | Poor (> 1.5 - 2.0) | Excellent (< 1.2) | Excellent (< 1.15) |
| End-Group Fidelity | Low (Dead chains) | High (Halogen capped) | High (Thiocarbonylthio capped) |
| Impurity Profile | Clean (No metal/sulfur) | Metal Contamination (Cu removal required) | Sulfur Contamination (Odor/Color issues) |
| Monomer Scope | Universal | Good (requires ligand optimization) | Universal (versatile CTAs available) |
| Fluoro-Solubility | High tolerance | Sensitive (Ligand solubility issues) | High tolerance |
| Scalability | Industrial Standard | Moderate | Moderate to High |
Mechanistic Causality
-
FRP relies on continuous initiation and irreversible termination. In fluoroacrylates, the high reactivity of the propagating radical often leads to chain transfer to solvent, broadening the dispersity (PDI).
-
ATRP establishes a redox equilibrium using a transition metal (usually Cu). For fluoroacrylates, the challenge is finding a ligand (e.g., dNbpy) that solubilizes the Cu catalyst in the fluorinated/hybrid solvents required to dissolve the monomer.
-
RAFT uses a degenerative chain transfer mechanism. It is generally preferred for fluoroacrylates because it does not rely on metal solubility. However, the choice of Chain Transfer Agent (CTA) is critical; trithiocarbonates are preferred for acrylates to prevent retardation.
Visualization: Mechanistic Pathways
Figure 1: Mechanistic comparison showing the "dormant-active" equilibrium in ATRP and RAFT that suppresses termination, unlike the linear termination pathway in FRP.
Experimental Protocols
We will compare the synthesis of Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) . This monomer is chosen as a representative fluoroacrylate used in optical coatings.
Pre-requisite: Monomer Purification
-
Why: Commercial fluoroacrylates contain inhibitors (MEHQ) that kill controlled polymerizations.
-
Step: Pass TFEMA through a basic alumina column.
-
Validation: Check optical clarity; the monomer should be colorless.
Protocol A: RAFT Polymerization (High Precision)
Objective: Target
-
Reagent Selection:
-
Monomer: TFEMA (Purified).
-
CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB). Reasoning: Dithiobenzoates provide excellent control for methacrylates.
-
Initiator: AIBN.
-
Solvent: 1,4-Dioxane.[3] Reasoning: Solubilizes both the polar CTA and the fluorinated monomer.
-
-
Stoichiometry: [Monomer]:[CTA]:[Initiator] = 100:1:0.2.
-
Workflow:
-
Dissolve TFEMA (2.0 g), CPADB (33 mg), and AIBN (3.9 mg) in 1,4-Dioxane (4 mL) in a Schlenk tube.
-
Degassing (Critical): Perform 4 freeze-pump-thaw cycles. Oxygen inhibits the RAFT agent.
-
Polymerization: Immerse in an oil bath at 70°C for 12 hours.
-
Quenching: Plunge tube into liquid nitrogen; expose to air.
-
Purification: Precipitate into cold n-hexane (fluoro-polymers are often insoluble in alkanes).
-
-
Validation:
H NMR (Acetone- ) should show broadening of the ester peaks and disappearance of vinyl protons (5.6, 6.1 ppm).
Protocol B: Free Radical Polymerization (Control)
Objective: Rapid synthesis, cost-effective, target
-
Reagent Selection:
-
Monomer: TFEMA.
-
Initiator: AIBN.
-
Solvent: 1,4-Dioxane.[3]
-
-
Stoichiometry: [Monomer]:[Initiator] = 100:1.
-
Workflow:
-
Dissolve TFEMA (2.0 g) and AIBN (19 mg) in 1,4-Dioxane (4 mL).
-
Purge with Nitrogen for 15 mins (less stringent than RAFT).
-
Heat at 70°C for 6 hours.
-
Precipitate in n-hexane.[3]
-
-
Outcome: Expect higher conversion in shorter time, but PDI > 1.5.
Visualization: Experimental Workflow (RAFT)
Figure 2: Step-by-step workflow for the RAFT polymerization of fluoroacrylates, highlighting the critical degassing step.
Characterization Challenges & Solutions
When analyzing poly(fluoroacrylates), standard protocols often fail.
-
NMR Spectroscopy: Use Acetone-
or THF- . Chloroform- often fails to dissolve higher MW fluoropolymers. Use F NMR to quantify the fluorine content and verify block purity if making copolymers. -
GPC/SEC Analysis:
-
Problem: The refractive index increment (
) of fluoropolymers in THF is very low, leading to invisible peaks. -
Solution: Use MALS (Multi-Angle Light Scattering) detectors which are less dependent on RI, or switch the mobile phase to hexafluoroisopropanol (HFIP) if solubility is an issue (though HFIP is expensive).
-
Conclusion
-
Choose FRP if you need simple hydrophobic coatings where chain length uniformity is irrelevant.
-
Choose RAFT for biomedical applications, block copolymer synthesis, or when working with complex fluoro-monomers that might poison copper catalysts.
-
Choose ATRP only if you have a validated ligand/solvent system that ensures homogeneity and can tolerate the purification steps required to remove copper.
References
-
RAFT Polymerization of Fluoroacrylates: Yang, Q., et al. (2020).[4] "Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate." Polymer Chemistry. Link
-
Solubility & Self-Assembly: Chenal, M., et al. (2016). "RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate)." Polymers.[1][2][5][6][4][7][8][9][10] Link
-
ATRP Kinetics: Matyjaszewski, K., et al. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews. Link
-
Comparison of Methods: Truong, N. P., et al. (2021).[1] "A comparison of RAFT and ATRP methods for controlled radical polymerization." Nature Reviews Chemistry. Link
-
Fluoropolymer Properties: Ameduri, B. (2018). "Fluoropolymers: The Right Material for the Right Applications." Chemistry – A European Journal. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. mdpi.com [mdpi.com]
- 4. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. research.monash.edu [research.monash.edu]
- 6. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. harth-research-group.org [harth-research-group.org]
- 10. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Senior Application Scientist's Guide to the Validation of Poly(octafluoropentyl fluoroacrylate) Molecular Weight by GPC/SEC
For researchers, scientists, and drug development professionals, the precise characterization of polymers is paramount. The molecular weight and its distribution are critical parameters that dictate a polymer's physical and chemical properties, influencing its performance in various applications, including drug delivery systems. This guide provides an in-depth comparison of methodologies for the validation of the molecular weight of poly(octafluoropentyl fluoroacrylate), a fluorinated polymer of significant interest, using Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC).
The Critical Role of Molecular Weight in Polymer Function
Poly(octafluoropentyl fluoroacrylate) is a fluoropolymer valued for its unique properties, including chemical inertness and hydrophobicity.[1][2] In drug development, these characteristics are leveraged to create controlled-release formulations and specialized coatings. The molecular weight distribution of this polymer directly impacts its degradation rate, drug-loading capacity, and biocompatibility. Therefore, accurate and reliable molecular weight determination is not merely a quality control metric but a fundamental aspect of rational polymer design and application.
GPC/SEC: The Gold Standard for Polymer Molecular Weight Analysis
GPC/SEC is a powerful liquid chromatography technique that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution.[3][4][5] Larger molecules navigate through the porous particles of the chromatography column more quickly, eluting first, while smaller molecules penetrate the pores to a greater extent and elute later.[5] This size-based separation allows for the determination of the molecular weight distribution of a polymer sample.[5][6]
Experimental Workflow: A Step-by-Step Protocol
A successful GPC/SEC analysis hinges on a meticulously executed experimental protocol. The following workflow outlines the key steps for the analysis of poly(octafluoropentyl fluoroacrylate).
Caption: A typical molecular weight distribution curve.
Key parameters derived from this curve include:
-
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
-
Weight-average molecular weight (Mw): Averages the molecular weights based on the weight fraction of each molecule. It is more sensitive to the presence of high molecular weight species. [4]* Z-average molecular weight (Mz): A higher-order average that is even more sensitive to high molecular weight molecules.
-
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample. [4]
Addressing the Challenges of Fluoropolymer Analysis
The analysis of fluoropolymers like poly(octafluoropentyl fluoroacrylate) by GPC/SEC can present unique challenges:
-
Solubility: As mentioned, finding a suitable solvent is often the first hurdle. [2]Elevated temperatures may be required to achieve complete dissolution and reduce solvent viscosity. [2][7]* Polymer-Column Interactions: The highly fluorinated nature of the polymer can lead to unwanted interactions with the column packing material, resulting in peak tailing or broadening. [8]The addition of salts or modifiers to the mobile phase can help mitigate these effects. [9]* Refractive Index Increment (dn/dc): For accurate molecular weight determination using a MALS detector, the refractive index increment (dn/dc) of the polymer in the mobile phase must be known. This value needs to be determined experimentally.
Conclusion: Ensuring Data Integrity and Advancing Research
The validation of the molecular weight of poly(octafluoropentyl fluoroacrylate) is a critical step in its development and application. While conventional GPC/SEC with RI detection can be a useful tool for routine analysis, a multi-detector approach incorporating MALS and viscometry provides a more accurate and comprehensive characterization. By understanding the principles of GPC/SEC, implementing a robust experimental protocol, and carefully considering the unique challenges posed by fluoropolymers, researchers can ensure the integrity of their data and accelerate the development of innovative materials for drug delivery and other advanced applications.
References
-
Agilent Technologies. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]
-
Mahato, A., Vyas, S., & Brookes, A. (n.d.). Advanced GPC Analysis of Fluoroelastomers Using an Agilent 1260 MDS with RI and Viscometry Detection. Agilent Technologies. Retrieved from [Link]
-
Malvern Panalytical. (2019, June 20). How does multi-detector GPC/SEC work? Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. Retrieved from [Link]
-
KnauerHPLC. (2021, January 8). GPC and SEC theory, principles and parameters. YouTube. Retrieved from [Link]
-
Agilent Technologies. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2015, April 30). Polyvinylidene Fluoride Analysis on Agilent PLgel 10 µm MIXED-B and GPC/SEC. Retrieved from [Link]
-
Intertek. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]
-
Waters Corporation. (2018). Introduction to GPC. Retrieved from [Link]
-
Wikipedia. (n.d.). Gel permeation chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). 1260 Infinity II Multidetector GPC/SEC System. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 13). GPC errors in polymer molecular weight analysis. Retrieved from [Link]
-
Labcompare. (n.d.). GPC Refractive Index Detector. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Organic GPC/SEC columns. Retrieved from [Link]
-
Zhang, Y., et al. (2015). Simultaneous Determination of Perfluorinated Compounds in Edible Oil by Gel-Permeation Chromatography Combined with Dispersive Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(25), 5957-5964. [Link]
-
LCGC International. (n.d.). Tips & Tricks GPC/SEC: Mobile Phase Considerations. Retrieved from [Link]
-
LCGC International. (2019, April 9). Tips & Tricks GPC/SEC: Column Issues with Light Scattering Detectors. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Polyvinylidene Fluoride Analysis on Agilent PLgel 10 μm MIXED-B and GPC/SEC. Retrieved from [Link]
-
Cleaver, G. (n.d.). Precise Determination of Protein Molecular Weight using the Agilent 1260 Infinity Multi-Detector GPC/SEC System. Agilent Technologies. Retrieved from [Link]
-
Wyatt Technology. (2016, June 2). Overcoming Fear, Uncertainty, and Doubt in GPC: The Need for an Absolute Measurement of Molar Mass. LCGC International. Retrieved from [Link]
-
ATA Scientific. (n.d.). STATIC LIGHT SCATTERING TECHNOLOGIES FOR GPC/SEC EXPLAINED. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent InfinityLab LC Series Refractive Index Detectors User Manual. Retrieved from [Link]
-
ResearchGate. (2015, November 4). How do I stabilize the refractive index line on my Agilent 1260 HPLC/GPC? Retrieved from [Link]
-
AIMPLAS. (n.d.). Determination of Molecular Weight Distribution (GPC/SEC). Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Understanding Gel Permeation Chromatography Basics. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GPC/SEC Detection – What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]
-
Malvern Panalytical. (2020, May 1). How to prepare a GPC/SEC mobile phase. YouTube. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). SEC Analysis of Sodium Polyacrylate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Frequently Asked GPC & SEC Questions. Retrieved from [Link]
-
USC Dornsife. (n.d.). 1260 Infinity II Multi-Detector GPC/SEC System. Retrieved from [Link]
-
Pharmaceutical Business Review. (n.d.). How to use GPC/SEC for compositional analysis. Retrieved from [Link]
-
Postnova Analytics. (n.d.). Investigation of Polyacrylates Molecular Weight and Structure Using Thermal Field-Flow Fractionation Coupled to Multi Angle Light Scattering. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
A Comparative Guide to Assessing Oil and Water Repellency of Fluorinated and Non-Fluorinated Polymer Coatings
For researchers, scientists, and drug development professionals, the ability to control surface interactions with liquids is paramount. The choice of a polymer coating to repel oil and water can significantly impact the performance and longevity of a vast array of materials, from laboratory equipment and medical devices to technical textiles. This guide provides an in-depth technical comparison of fluorinated and non-fluorinated polymer coatings, offering a critical assessment of their performance based on established experimental methodologies. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system for evaluating repellency.
The Fundamental Principles of Repellency: A Surface Chemistry Perspective
The repellency of a surface to a liquid is governed by its surface energy. Low surface energy materials prevent liquids from spreading out, or "wetting," the surface. This phenomenon is quantified by the contact angle (CA), the angle at which the liquid-vapor interface meets the solid surface. A higher contact angle indicates greater repellency.
-
Hydrophobicity (Water Repellency): Surfaces with a water contact angle greater than 90° are considered hydrophobic.
-
Oleophobicity (Oil Repellency): Surfaces that repel oils are termed oleophobic. Achieving oleophobicity is more challenging than hydrophobicity due to the lower surface tension of oils.
-
Superhydrophobicity and Superoleophobicity: These terms describe surfaces with extremely high contact angles (typically >150°) and very low roll-off angles, meaning droplets roll off with minimal tilting. This "lotus effect" is often achieved through a combination of low surface energy chemistry and surface micro/nanostructuring.
Fluorinated polymers have long been the gold standard for achieving both high hydrophobicity and oleophobicity due to the extremely low polarizability of the carbon-fluorine (C-F) bond, which results in very weak van der Waals forces. However, environmental and health concerns associated with certain per- and polyfluoroalkyl substances (PFAS) have driven significant research into fluorine-free alternatives.
Key Performance Metrics and Standardized Testing Methodologies
A comprehensive assessment of a coating's repellency goes beyond a simple static contact angle measurement. A battery of tests is required to understand its real-world performance and durability.
Contact Angle Measurements: The Cornerstone of Repellency Assessment
Contact angle goniometry is the primary technique for quantifying surface wettability.
-
Static Contact Angle: A measure of the contact angle of a stationary droplet on a surface. While a useful initial indicator, it does not fully capture the dynamic interactions.
-
Dynamic Contact Angles (Advancing and Receding): These are more informative measurements.
-
Advancing Contact Angle (θa): The maximum contact angle, measured as a liquid front moves over a dry surface. It is sensitive to hydrophobic contaminants.[1]
-
Receding Contact Angle (θr): The minimum contact angle, measured as a liquid front retreats from a wetted surface. It is more sensitive to hydrophilic components.[1]
-
-
Contact Angle Hysteresis (CAH): The difference between the advancing and receding contact angles (CAH = θa - θr). A low CAH is desirable and indicates a homogeneous and smooth surface, allowing droplets to move easily.
This method provides a reliable way to measure dynamic contact angles.
-
Sample Preparation: Ensure the coated substrate is clean, dry, and representative of the surface to be tested.
-
Instrument Setup: Use a contact angle goniometer equipped with an automated liquid dispensing system.
-
Droplet Deposition: Place a small droplet (e.g., 5 µL) of the test liquid (e.g., deionized water for hydrophobicity, diiodomethane for surface energy calculations) onto the surface, keeping the needle tip immersed in the droplet.
-
Advancing Angle Measurement: Slowly and at a constant rate, add more liquid to the droplet, causing its volume to increase. The contact line (the three-phase boundary) will begin to advance. The contact angle measured at the point of initial, steady movement of the contact line is the advancing contact angle.
-
Receding Angle Measurement: After measuring the advancing angle, slowly and at a constant rate, withdraw liquid from the droplet. The contact line will begin to recede. The contact angle measured at the point of initial, steady receding of the contact line is the receding contact angle.
-
Data Analysis: The software accompanying the goniometer is used to determine the contact angles from the captured images. The difference between the advancing and receding angles is the contact angle hysteresis.
Sliding Angle and Roll-Off Angle: Gauging Droplet Mobility
For applications requiring self-cleaning properties, it is crucial that liquid droplets not only bead up but also easily roll off the surface, carrying contaminants with them.
-
Sliding Angle (or Roll-Off Angle): The angle to which a surface must be tilted for a droplet of a specific volume to begin to move. A lower sliding angle indicates lower adhesion and better self-cleaning properties. It is important to specify the droplet volume when reporting sliding angles, as it significantly influences the measurement.[2]
-
Sample Preparation: Mount the coated substrate on a tilting stage of a contact angle goniometer.
-
Droplet Deposition: Carefully place a droplet of a defined volume (e.g., 10 µL) onto the center of the surface.
-
Tilting: Slowly and at a constant rate, tilt the stage, increasing the angle of inclination.
-
Measurement: The angle at which the droplet begins to roll or slide is recorded as the sliding angle. This is often captured and analyzed using the goniometer's software.
Standardized Industry Tests for Water and Oil Repellency
For textile and fabric coatings, standardized tests provide a practical assessment of repellency.
-
AATCC Test Method 22: Water Repellency (Spray Test): This method provides a qualitative assessment of a fabric's resistance to wetting by water.[3] A specified volume of water is sprayed onto a taut fabric sample, and the resulting wetting pattern is compared to a standard chart to assign a rating from 0 (complete wetting) to 100 (no wetting).[4]
-
AATCC Test Method 118: Oil Repellency (Hydrocarbon Resistance Test): This test evaluates a fabric's resistance to wetting by a series of hydrocarbon liquids with different surface tensions.[5][6] Droplets of eight standard oils are placed on the fabric surface and observed for wetting. The oil repellency grade is the highest-numbered test liquid that does not wet the fabric surface after 30 seconds.[7][8] A grade of 8 indicates the highest oil repellency, while a grade of 0 indicates the lowest.[7]
Comparative Performance: Fluorinated vs. Non-Fluorinated Coatings
While fluorinated polymers have historically offered superior all-around repellency, significant advancements have been made in fluorine-free alternatives.
Fluorinated Polymer Coatings (e.g., C6 and C8 Chemistries)
Fluorinated coatings, particularly those based on side-chain fluorinated polymers, form a densely packed layer of perfluorinated groups at the surface, creating a very low surface energy interface.
-
Advantages:
-
Excellent Water and Oil Repellency: Consistently high contact angles for both water and oils. They are capable of achieving high AATCC 118 oil repellency ratings.[9]
-
Durability: Generally exhibit good durability to laundering and abrasion.
-
-
Disadvantages:
Non-Fluorinated Polymer Coatings: The Challengers
A variety of fluorine-free chemistries are emerging as viable alternatives, each with its own set of strengths and weaknesses.
PDMS and other silicone-based polymers are a popular choice for fluorine-free repellent coatings due to their low surface energy, flexibility, and thermal stability.
-
Water Repellency: Can achieve high water contact angles and good hydrophobicity.[11][12]
-
Oil Repellency: Generally poor. Silicone-based coatings typically do not provide significant oil repellency and score low on the AATCC 118 test.[5][11]
-
Durability: The durability of silicone coatings can vary. They can be susceptible to swelling and degradation in the presence of certain organic solvents.[13][14][15] However, formulations incorporating nanoparticles like silica can improve abrasion resistance.[1]
These coatings utilize long-chain hydrocarbons (waxes or polymers) to create a low-energy surface.
-
Water Repellency: Can provide good water repellency, suitable for many general-purpose applications.[16]
-
Oil Repellency: Similar to silicones, they lack inherent oil repellency.[4][16]
-
Durability and Environmental Profile: Often touted for their better environmental profile compared to fluorocarbons. Durability can be a concern, though advancements are being made.[4]
ORMOCER®s (Organically Modified Ceramics) are a class of materials that combine the properties of inorganic glasses/ceramics with organic polymers. Their properties can be tailored for specific applications.
-
Repellency: Can be formulated to be both hydrophobic and oleophobic, with surface energies below 20 mN/m.[17]
-
Durability: Generally exhibit high hardness, scratch resistance, and chemical stability.[6][17][18]
-
Versatility: Can be applied to a wide range of substrates, including metals, plastics, and glass.[18]
| Coating Type | Water Contact Angle (Typical) | Oil Repellency (AATCC 118 Grade) | Key Advantages | Key Limitations |
| Fluorinated (C6) | > 110° | 5 - 7 | Excellent water and oil repellency, good durability | Environmental and health concerns (PFAS) |
| Silicone (PDMS) | 90° - 120° | 0 - 1 | Good water repellency, flexibility, cost-effective | Poor oil repellency, potential for solvent swelling |
| Hydrocarbon-based | 90° - 110° | 0 | Better environmental profile than fluorocarbons | Poor oil repellency, durability can be a concern |
| ORMOCER®s | > 100° | Can be formulated for oleophobicity | High durability, tunable properties, good adhesion | May require specific curing conditions |
Note: The values in this table are representative and can vary depending on the specific formulation, substrate, and application method.
Durability Assessment: Putting Coatings to the Test
A repellent coating is only as good as its ability to withstand real-world conditions. Therefore, assessing durability is a critical part of the evaluation process.
Abrasion Resistance
Mechanical wear can quickly degrade the performance of a repellent coating.
-
Taber Abrasion Test (ASTM D4060): This test measures the abrasion resistance of organic coatings. A coated panel is subjected to the rubbing action of two abrasive wheels under a specific load for a set number of cycles. The resistance to abrasion can be quantified by weight loss or the number of cycles to failure (wear-through to the substrate).[3][11][13][16]
-
Martindale Abrasion Test (ASTM D4966): Commonly used for textiles, this test subjects a fabric sample to a rubbing motion in a complex, repeating pattern (a Lissajous figure).[2][10][19] The number of cycles until the fabric shows a specified level of wear (e.g., thread breakage) is recorded.[20]
-
Sample Preparation: Prepare flat, rigid panels coated with the polymer of interest.
-
Initial Measurement: Measure the initial water and oil contact angles on the unabraded surface.
-
Abrasion: Mount the sample on the Taber Abraser. Select the appropriate abrasive wheels (e.g., CS-10) and load (e.g., 500g or 1000g). Run the test for a predetermined number of cycles.
-
Post-Abrasion Measurement: After abrasion, carefully clean the surface to remove debris and re-measure the contact angles in the abraded area.
-
Analysis: A significant decrease in contact angle indicates a loss of repellency and poor abrasion resistance.
Chemical Resistance
Coatings may be exposed to a variety of chemicals during their service life.
-
Chemical Spot Test (ASTM D1308): This method evaluates the effect of household or industrial chemicals on a coating.[4][21][22] A small amount of the chemical is placed on the coating surface for a specified period, and the coating is then examined for any changes, such as discoloration, blistering, softening, or loss of adhesion.[23] For repellent coatings, a change in contact angle after exposure is also a key indicator of degradation.
-
Sample Preparation: Use coated panels as prepared for other tests.
-
Initial Measurement: Measure the initial water and oil contact angles.
-
Chemical Exposure: Place a small drop of the test chemical (e.g., various solvents, acids, or bases) on the surface. For volatile chemicals, it may be necessary to cover the spot with a watch glass.
-
Dwell Time: Allow the chemical to remain in contact with the coating for a specified time (e.g., 1 hour).
-
Cleaning: After the dwell time, thoroughly clean the surface to remove any residual chemical.
-
Final Measurement: Re-measure the water and oil contact angles in the exposed area.
-
Analysis: A significant reduction in contact angle indicates that the chemical has damaged the repellent properties of the coating.
Conclusion: Selecting the Right Coating for the Application
The choice between a fluorinated and a non-fluorinated polymer coating for oil and water repellency is a complex one, involving a trade-off between performance, durability, and environmental considerations.
-
Fluorinated coatings remain the top performers, especially where both high water and high oil repellency are critical. However, their use is likely to become increasingly restricted.
-
Non-fluorinated alternatives have made significant strides, particularly in achieving high water repellency.
-
Silicone- and hydrocarbon-based coatings are viable options for applications where only water repellency is required.
-
ORMOCER®s and other advanced hybrid materials show promise for achieving both water and oil repellency with excellent durability, offering a potential long-term solution to replacing fluorinated chemistries.
-
A thorough understanding of the test methodologies outlined in this guide is essential for researchers and developers to objectively assess the performance of different coating technologies and make informed decisions based on the specific demands of their applications. The continued development and rigorous testing of novel fluorine-free materials will be crucial in meeting the future challenges of surface engineering.
References
-
Atmospheric pressure atomic layer deposition to increase organic solvent resistance of PDMS. Chemical Communications. (2022). Available at: [Link].
-
Elveflow. Chemical resistance of microfluidic materials. Available at: [Link].
- Chen, S. (2023). Review on Non-fluorinated Durable Water Repellent Alternatives for Textile and Fabric Coatings. Journal of Surfactants and Detergents.
- AATCC. (2018).
-
Fraunhofer ISC. ORMOCER® coatings for corrosion protection. Available at: [Link].
- Properties, performance and associated hazards of state-of-the-art durable water repellent (DWR) chemistry for textile finishing. (2025).
-
Darwin Microfluidics. (2024). PDMS (Polydimethylsiloxane) – Chemical Resistance Chart. Available at: [Link].
- An Experimental Investigation on Optimizing Liquid Repellency of Fluorochemical Urethane Finish and Its Effect on the Physical Properties of Polyester/Cotton Blended Fabric. (2021). MDPI.
-
Fraunhofer ISC. (2025). ORMOCER®: Promising and sustainable PFAS-free surfaces developed by Fraunhofer ISC. Available at: [Link].
-
Sylicglobal Textile Auxiliares Supplier. (2025). Can Fluorine-free Water Repellents Achieve Oil Repellency?. Available at: [Link].
-
C6 vs. C0 DWR: What's the Difference and Which is Better? | Industrial Fabric Supplier. (2025). Available at: [Link].
- The Society of Vacuum Coaters. (2001). Wet Chemistry: Coatings Based on Inorganic-Organic Polymers.
-
Fraunhofer ISC. Special ORMOCER®-based functional coatings. Available at: [Link].
- Comparative Enactment of Fluorocarbon-free and Fluorocarbon-based Water Repellent Finishes on Cotton Single Jersey Fabrics. (2018). Inpressco.
- Does PDMS have any solvents?. (2015).
- W. L. Gore & Associates. (2016).
- Schellenberger, S., et al. (2018). Facing the rain after the phase out: Performance evaluation of alternative fluorinated and non-fluorinated durable water repellents for outdoor fabrics. Chemosphere, 193, 893-902.
-
DuraSlic. (2020). Roll-Off and Sliding Angle: Hydrophobic Surface Science. Available at: [Link].
- AATCC Test Mothod 118-2007 - Oil Repellency - Hydrocarbon Resistance Test. (2007). Scribd.
- AATCC. (2020). AATCC TM118-2020e, Test Method for Oil Repellency: Hydrocarbon Resistance.
- Evaluation of Liquid Repellent Fabrics. (2018). Defence Research and Development Canada.
-
Biolin Scientific. (2021). Advancing and receding contact angles for full wetting characterization. Available at: [Link].
-
NanoSlic. (2017). Oleophobic Coatings. Available at: [Link].
- A New Approach to Characterization of Barrier Properties of ORMOCER Protective Coatings. (2025).
- C0 VS C6 DWR (Durable Water Repellent): All You Need to Know. (2024). Flying Tex.
- DigitalCommons@URI. (2018).
- SilcoTek. (2013).
-
Intertek. Oil Repellency Test. Available at: [Link].
- The Global Market for Durable Water Repellent (DWR) Coatings 2024-2034. (2024).
- Non-fluorinated durable water repellent and stain resistant co
-
Fraunhofer ISC. UV CURABLE ORMOCER® COATINGS. Available at: [Link].
- Water-Repellent and UV-Resistant Properties of Polyester Fabric with Water-Based Carbon Black by Co
- Chemical composition of the used ORMOCER -lacquers. (2015).
-
KeyLink. (2025). How Contact Angle Affects Adhesion and Coating. Available at: [Link].
- Hydrophobic Contact Angle and Surface Degradation of Epoxy Resin Compound with Silicon Rubber and Silica. (2013). Scientific & Academic Publishing.
- Martindale Test: The Gold Standard for Textile Abrasion (10K+ Cycles). (2025). Begoodtex.
- Publikationen der UdS. 4.1.
- ISO 12947: Martindale Abrasion Resistance Test. (2024). Textile Tester.
-
Biotex™ Malaysia. Fluorine-free water repellency ZERO Flouro + PFOA. Available at: [Link].
- Static contact angles after abrasion against a 240-grit sandpaper with 7.75 kPa normal load. (2023).
- Effect of Contact Angle on Friction Properties of Superhydrophobic Nickel Surface. (2023). MDPI.
Sources
- 1. fastretailing.com [fastretailing.com]
- 2. Durable water repellent - Wikipedia [en.wikipedia.org]
- 3. PDMS (Polydimethylsiloxane) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 4. C6 vs. C0 DWR: What's the Difference and Which is Better? | Industrial Fabric Supplier [mmitextiles.com]
- 5. Can Fluorine-free Water Repellents Achieve Oil Repellency? - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 6. isc.fraunhofer.de [isc.fraunhofer.de]
- 7. img.antpedia.com [img.antpedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. inpressco.com [inpressco.com]
- 11. lseee.net [lseee.net]
- 12. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 13. Atmospheric pressure atomic layer deposition to increase organic solvent resistance of PDMS - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02402K [pubs.rsc.org]
- 14. Chemical resistance of microfluidic materials - Elveflow [elveflow.com]
- 15. curtain-and-divider.com [curtain-and-divider.com]
- 16. researchgate.net [researchgate.net]
- 17. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 18. ORMOCER® coatings for corrosion protection [ormocere.de]
- 19. scribd.com [scribd.com]
- 20. begoodtex.com [begoodtex.com]
- 21. Special ORMOCER®-based functional coatings [ormocere.de]
- 22. researchgate.net [researchgate.net]
- 23. gore-tex.com [gore-tex.com]
Safety Operating Guide
1H,1H,5H-Octafluoropentyl 2-fluoroacrylate: Proper Disposal Procedures
[1][2]
Executive Summary & Chemical Profile
1H,1H,5H-Octafluoropentyl 2-fluoroacrylate (OFPFA) is a specialized fluorinated monomer used primarily for optical coatings and low-surface-energy materials. Unlike standard acrylates, the presence of a fluorine atom at the alpha-position (the "2-fluoro" group) significantly alters its reactivity profile and disposal requirements.[1]
Immediate Hazard Profile:
-
High Reactivity: The
-fluorine atom increases the monomer's susceptibility to spontaneous polymerization compared to standard acrylates. Unstabilized waste containers can undergo runaway exothermic polymerization. -
Combustion Hazard: Upon incineration, this compound releases Hydrogen Fluoride (HF) , a highly corrosive and toxic gas. It must be segregated from non-halogenated waste to ensure proper scrubbing during destruction.
-
Flash Point: Typically >60°C (Combustible), but treat as Flammable in mixed waste streams.
The "Senior Scientist" Directive: Pre-Disposal Stabilization
Critical Operational Insight: Do not simply pour this monomer into a waste drum and walk away. The most common failure mode with 2-fluoroacrylates is bulk polymerization in the waste container . If OFPFA is disposed of in high purity (>100mL) without inhibitor verification, the heat generated by the waste drum (often stored in non-climate-controlled areas) can trigger auto-polymerization, leading to drum rupture or fire.
The Self-Validating Protocol: Before disposal of pure or concentrated (>10%) OFPFA:
-
Verify Inhibitor Presence: Ensure the waste solution contains at least 100-200 ppm of MEHQ (4-Methoxyphenol) or BHT .
-
Oxygen is Key: Acrylate inhibitors like MEHQ require dissolved oxygen to function. Do not purge waste containers with nitrogen. Leave significant headspace (10-20%) in the container to maintain oxygen equilibrium.
Segregation & Containerization Strategy
The disposal pathway is dictated by the fluorine content. Standard incineration without scrubbers will damage facility infrastructure and release toxic HF.
| Parameter | Specification | Scientific Rationale |
| Waste Stream | Halogenated Organic Waste | Combustion releases HF; requires specialized incineration with alkaline scrubbing. |
| Container Material | HDPE (High-Density Polyethylene) | Glass is acceptable but prone to breakage. HDPE is resistant to fluorinated solvents and shock. |
| Compatibility | NO Strong Bases / Oxidizers | Bases can trigger rapid anionic polymerization of the |
| Labeling | "Halogenated Solvent Waste" | Clearly list "Fluorinated Acrylate Monomer" to alert disposal vendors of high F-content. |
Step-by-Step Disposal Protocol
Phase A: Collection & Stabilization
-
Assess Purity: If the waste is a reaction mixture with <10% monomer, proceed to Step 2. If disposing of expired/pure monomer, add 0.1% w/w MEHQ to the solution and mix gently.
-
Select Container: Use a dedicated amber HDPE jerrycan or glass bottle.
-
Why Amber? UV light can trigger photo-polymerization.
-
-
Transfer: Pour waste using a funnel. Do not overfill ; leave 10-20% headspace for oxygen exchange (inhibitor activation).
Phase B: Labeling & Storage[4][5]
-
Tagging: Affix a hazardous waste tag immediately.
-
Segregation: Store in the Halogenated Waste Satellite Accumulation Area (SAA).
-
Distance: Keep at least 3 feet away from acidic or oxidative waste streams.
-
-
Temperature: Ensure the SAA is cool (<25°C). If the lab gets hot, store this specific waste in a flammables-rated refrigerator until pickup.
Phase C: Final Destruction (Vendor Handoff)
-
Manifesting: Ensure the waste manifest explicitly states "Organic Liquid, Fluorinated."
-
Destruction Method: The only compliant method is High-Temperature Incineration with Acid Gas Scrubbing (Rotary Kiln).
Emergency Spill Contingency
Scenario: 500mL bottle drop/shatter.
-
Evacuate & Ventilate: Clear the immediate area.[9] The vapors are potent lacrymators (eye irritants).
-
PPE Upgrade: Don double nitrile gloves and a half-mask respirator with Organic Vapor (OV) cartridges if ventilation is poor.
-
Absorb: Use Vermiculite or Polypropylene pads .
-
Contraindication:DO NOT use sawdust or paper towels. The high surface area combined with the acrylate can generate heat (wicking effect) and trigger polymerization/fire.
-
-
Clean: Wipe surface with acetone, followed by soap and water.
-
Dispose: Place all spill debris into a wide-mouth HDPE jar, label as "Halogenated Solids," and seal.
Operational Workflow (Decision Tree)
Figure 1: Decision logic for the safe disposal of fluorinated acrylates, emphasizing the stabilization step for concentrated waste.
References
-
National Institute of Standards and Technology (NIST). 1H,1H,5H-Octafluoropentyl methacrylate (Analogous Compound Data).[10] NIST Chemistry WebBook, SRD 69.[10] [Link]
-
U.S. Environmental Protection Agency (EPA). Best Management Practices for Laboratory Waste. RCRA Online Regulations. [Link]
-
Daikin Chemicals. Methyl 2-fluoroacrylate Safety Data Sheet. (Reference for alpha-fluoro reactivity and polymerization hazards). [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 1H,1H,5H-Octafluoropentyl Acrylate | 376-84-1 | TCI AMERICA [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. echemi.com [echemi.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Methyl 2-fluoroacrylate | 2343-89-7 | Benchchem [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 1H,1H,5H-Octafluoropentyl methacrylate [webbook.nist.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
